m-PEG7-aldehyde
Descripción
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h3H,2,4-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRPYQRIPDCCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
m-PEG7-aldehyde: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Heterobifunctional Linker for Bioconjugation
m-PEG7-aldehyde is a discrete polyethylene glycol (dPEG®) derivative that serves as a valuable heterobifunctional linker in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure, featuring a methoxy-terminated polyethylene glycol chain of seven ethylene glycol units and a terminal aldehyde group, imparts unique properties that are highly advantageous for the modification of proteins, peptides, and other biomolecules. The methoxy cap ensures stability and minimizes non-specific binding, while the aldehyde functionality provides a reactive handle for specific and controlled covalent attachment.
Core Properties and Specifications
The defined length of the PEG chain in this compound ensures batch-to-batch consistency, a critical attribute for the development of therapeutic and diagnostic agents.
| Property | Value | Source |
| Chemical Name | 2,5,8,11,14,17,20-heptaoxatricosan-23-al | [1] |
| Synonyms | m-PEG7-CHO, mPEG-Aldehyde | [1][2] |
| CAS Number | 1058691-77-2 | [1] |
| Molecular Formula | C16H32O8 | [1] |
| Molecular Weight | 352.42 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | Store at -20°C or -5°C, keep in dry and avoid sunlight. | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the oxidation of its corresponding alcohol precursor, m-PEG7-alcohol (m-PEG7-OH).
Experimental Protocol: Oxidation of m-PEG7-alcohol to this compound
This protocol details the oxidation of the terminal hydroxyl group of m-PEG7-alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.[4][5]
Materials:
-
m-PEG7-alcohol (m-PEG7-OH)
-
Dess-Martin Periodinane (DMP) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a dry round bottom flask under an inert atmosphere, dissolve m-PEG7-alcohol in anhydrous dichloromethane (DCM).
-
Oxidation: While stirring at room temperature, add Dess-Martin Periodinane (1.5 equivalents) to the solution in portions.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether. This will cause the precipitation of the oxidized PEG product and the spent reagent.
-
Isolation: Filter the mixture and wash the solid precipitate extensively with diethyl ether to remove any residual reagents.
-
Drying: Dry the resulting white solid, which is the this compound product, under a vacuum.
-
Characterization and Storage: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). It is recommended to use the this compound immediately or store it under an inert gas at -20°C to prevent degradation.[4]
Applications in Bioconjugation
This compound is a key reagent for the covalent attachment of polyethylene glycol (PEGylation) to biomolecules. PEGylation can enhance the therapeutic properties of proteins, peptides, and small molecule drugs by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity.[6][7] The primary application of this compound in this context is through reductive amination.
Reductive Amination: A Versatile Conjugation Strategy
Reductive amination is a widely used method for the site-specific modification of proteins, particularly at the N-terminus.[4] This two-step process involves the reaction of the aldehyde group of this compound with a primary amine on the target biomolecule to form an intermediate Schiff base (an imine). This imine is subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[4]
Experimental Protocol: Conjugation of this compound to Primary Amines via Reductive Amination
This protocol provides a general procedure for the conjugation of this compound to a protein containing a primary amine.[4]
Materials:
-
This compound
-
Protein with a primary amine (e.g., N-terminal amine)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer to a concentration of 1-10 mg/mL.
-
PEGylation Reaction: Add the this compound to the protein solution. A 5 to 20-fold molar excess of the PEG-aldehyde to the protein is a common starting point.
-
Schiff Base Formation: Gently mix the solution and allow it to react for 30-60 minutes at room temperature. This allows for the formation of the Schiff base intermediate.
-
Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM. Allow the reduction reaction to proceed for a specified time, which may vary depending on the specific protein and desired degree of PEGylation.
-
Quenching: Quench the reaction by adding the quenching solution.
-
Purification: Purify the resulting PEGylated protein using a suitable method, such as size-exclusion chromatography, to remove unreacted PEG-aldehyde and other reagents.
-
Characterization: The PEGylated protein can be characterized by methods such as SDS-PAGE to confirm an increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Role in Modulating Biological Interactions and Signaling
The covalent attachment of PEG chains, including this compound, to therapeutic molecules can significantly influence their interaction with biological systems. While this compound itself does not directly participate in a specific signaling pathway, its use in PEGylation can modulate the signaling outcomes of the conjugated molecule.
PEGylation can alter the pharmacokinetics and pharmacodynamics of a drug, affecting how it is recognized by cell surface receptors and its subsequent downstream signaling.[8] For instance, the hydrophilic PEG shell can shield the therapeutic protein from the immune system, reducing its immunogenicity and preventing the activation of immune signaling pathways.[6]
Furthermore, recent studies suggest that certain PEGs may exhibit proinflammatory activity, leading to the secretion of cytokines and chemokines.[9] This highlights the importance of understanding the potential interactions of PEGylated molecules with immune cells and their signaling pathways.
The delivery of proteins that regulate cellular functions is another area where PEGylation plays a crucial role. For example, PEGylated graphene oxide has been used as a nanovector to efficiently deliver proteins into cells, where they can modulate signaling pathways involved in processes like cell death and growth.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated graphene oxide-mediated protein delivery for cell function regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG7-aldehyde: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-aldehyde with seven ethylene glycol units (m-PEG7-aldehyde), a discrete PEGylation reagent crucial in bioconjugation and drug delivery. This document details its chemical structure, physicochemical properties, and key applications, with a focus on practical experimental protocols and logical workflows.
Core Concepts: Structure and Physicochemical Properties
This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a reactive aldehyde functional group. The defined chain length of seven ethylene glycol units ensures batch-to-batch consistency and homogeneity in conjugates, which is a significant advantage for analytical characterization and regulatory compliance.[1] The hydrophilic PEG spacer enhances the solubility and stability of conjugated biomolecules.[2][3]
Structure:
Quantitative Physicochemical Properties
A summary of the key quantitative properties of this compound and its common precursor, m-PEG7-alcohol, is presented below.
| Property | This compound | m-PEG7-alcohol |
| CAS Number | 1058691-77-2[4][5] | 4437-01-8[6][7] |
| Molecular Formula | C16H32O8[5] | C15H32O8[6][7] |
| Molecular Weight | 352.42 g/mol [2][3][5] | 340.41 g/mol [7] |
| Purity | ≥95%[2][3] | ≥95%[6][7] |
| Appearance | Colorless to light yellow liquid[4] | Data not available |
| Solubility | Soluble in Water, DMSO, DCM, DMF[4] | Soluble/Miscible in Water, Buffers (e.g., PBS), Methanol, Ethanol, and generally soluble in Acetonitrile, DMF, DCM, THF, and DMSO.[8] |
| Storage Conditions | 2-8°C[4] or -20°C for long term.[9] | Store at -5°C, keep in dry and avoid sunlight.[6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in bioconjugation.
Synthesis of this compound from m-PEG7-alcohol
The most common method for preparing this compound is the oxidation of its alcohol precursor, m-PEG7-alcohol.[10] The Dess-Martin periodinane (DMP) oxidation is a widely used and efficient method.[11][12]
Materials:
-
m-PEG7-alcohol
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)[10]
-
Diethyl ether[10]
-
Saturated aqueous solution of sodium thiosulfate (for quenching, alternative method)[11]
-
Anhydrous sodium sulfate[11]
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve m-PEG7-alcohol in anhydrous DCM.[10]
-
Add Dess-Martin Periodinane (1.5 equivalents) to the solution in portions while stirring at room temperature.[10][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[10]
-
Workup Option 1: Dilute the mixture with diethyl ether to precipitate the oxidized PEG product. Filter the mixture and wash the solid precipitate extensively with diethyl ether. Dry the resulting white solid (this compound) under vacuum.[10]
-
Workup Option 2: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound.[11]
-
The product should be characterized by NMR or MS and used immediately or stored under an inert gas at -20°C.[10]
Diagram of this compound Synthesis
Caption: Synthesis of this compound via Dess-Martin periodinane oxidation.
Bioconjugation via Reductive Amination
This compound is highly effective for the site-specific PEGylation of proteins and peptides at their N-terminus or on lysine residues through reductive amination.[10][13] This process involves the formation of a Schiff base intermediate, which is then reduced to a stable secondary amine linkage.[9]
Materials:
-
This compound
-
Protein or peptide solution in an amine-free buffer (e.g., PBS, pH 7.4)[11]
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent[11]
-
Quenching buffer (e.g., 1 M Tris-HCl)[10]
-
Size-exclusion chromatography (SEC) column for purification[10]
Procedure:
-
Dissolve the protein to be conjugated in the reaction buffer to a concentration of 1-10 mg/mL.[11]
-
Add this compound to the protein solution. A 5 to 50-fold molar excess of the PEG-aldehyde is a common starting point.[10][11]
-
Gently mix the solution and allow it to react for 30-60 minutes at room temperature to form the Schiff base intermediate.[10]
-
Add the reducing agent, such as sodium cyanoborohydride, to a final concentration of 20-50 mM.[11]
-
Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[9]
-
Stop the reaction by adding a quenching buffer to consume any unreacted PEG-aldehyde.[10]
-
Purify the resulting PEGylated protein using size-exclusion chromatography to remove excess reagents.[10][11]
-
Characterize the conjugate to confirm the increase in molecular weight (e.g., via SDS-PAGE) and determine the degree of PEGylation (e.g., by MALDI-TOF mass spectrometry).[11]
Diagram of Reductive Amination Workflow
Caption: Workflow for protein PEGylation using this compound via reductive amination.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development.
-
Improving Pharmacokinetics: PEGylation with this compound can increase the hydrodynamic volume of therapeutic proteins and peptides, reducing their renal clearance and thereby extending their circulation half-life.[14]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and thus lowering their immunogenic potential.[11][14]
-
Enhancing Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and protects proteins from enzymatic degradation.[2][6]
-
Antibody-Drug Conjugates (ADCs): m-PEG linkers are incorporated into ADCs to improve their solubility, especially when dealing with hydrophobic payloads, and can help mitigate aggregation issues.[12]
-
Controlled Release Systems: The aldehyde group can be used to create linkages that are stable under certain conditions but can be cleaved in response to specific triggers, enabling controlled drug release.[2]
Logical Relationships in PEGylation Strategy
The decision to use this compound and the specifics of the conjugation strategy depend on the properties of the biomolecule and the desired outcome.
Diagram of PEGylation Decision Logic
Caption: Decision workflow for a typical protein PEGylation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 3. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]
- 4. This compound | 1058691-77-2 [m.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. biochempeg.com [biochempeg.com]
- 7. m-PEG7-alcohol - 浙江瑞奥生物科技有限公司 [ruiaobio.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mPEG aldehyde [nanocs.net]
- 14. benchchem.com [benchchem.com]
solubility of m-PEG7-aldehyde in aqueous buffers
An In-depth Technical Guide on the Solubility of m-PEG7-aldehyde in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)-aldehyde with 7 ethylene glycol units (this compound). While specific quantitative solubility data is not extensively published, this document consolidates information based on the general principles of polyethylene glycol (PEG) chemistry, data from similar molecules, and supplier information. It outlines factors influencing solubility and stability, provides experimental protocols for determination, and details its application in bioconjugation.
Core Concepts of PEG Solubility
Polyethylene glycol (PEG) is a polyether renowned for its hydrophilicity and biocompatibility, making it a polymer of choice for bioconjugation.[1][2] The solubility of a specific PEG derivative like this compound is governed by several key factors:
-
Molecular Weight : Generally, as the molecular weight of a PEG polymer increases, its solubility in water may decrease.[3] As a short-chain, discrete PEG, this compound is expected to exhibit high aqueous solubility.
-
End Groups : The methoxy (-OCH₃) cap and the terminal aldehyde (-CHO) group influence the molecule's polarity. The methoxy group is relatively inert, while the hydrophilic PEG chain itself is the primary driver of water solubility.[4]
-
Hydrogen Bonding : The ether oxygens within the repeating ethylene glycol units can form hydrogen bonds with water molecules, contributing significantly to its aqueous solubility.[3][]
Due to these properties, PEG aldehydes are generally considered highly water-soluble.[6]
Solubility Profile of this compound
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Specific Solvents | Expected Solubility Profile | Rationale |
|---|---|---|---|
| Aqueous | Water, PBS, MES, HEPES buffers | Soluble / Miscible | The hydrophilic nature of the seven ethylene glycol repeats allows for high solubility in aqueous solutions.[3][9][10] |
| Polar Aprotic | DMSO, DMF, DCM | Soluble | this compound is listed as soluble in Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM).[9] |
Template for Experimental Solubility Determination
Given the lack of published quantitative data, researchers should experimentally determine the solubility of this compound in their specific buffer systems. The following table can be used as a template for recording this empirical data.
Table 2: Template for Recording Quantitative Solubility of this compound
| Aqueous Buffer (Composition and pH) | Temperature (°C) | Measured Solubility (mg/mL) | Observations |
|---|---|---|---|
| 100 mM Sodium Phosphate, pH 7.4 | 25 | ||
| 100 mM MES, pH 6.0 | 25 | ||
| 50 mM Tris-HCl, pH 8.0 | 25 |
| 100 mM Sodium Acetate, pH 5.0 | 25 | | |
Stability of this compound in Aqueous Buffers
A critical consideration for the use of this compound in aqueous buffers is its chemical stability. The aldehyde functional group is susceptible to degradation, which can impact its reactivity and lead to the formation of impurities.
-
Oxidation : The primary degradation pathway for the aldehyde terminus is oxidation to a carboxylic acid.[11] This can be accelerated by the presence of atmospheric oxygen, higher temperatures, and exposure to light.[11]
-
pH : The reaction of PEG aldehydes with primary amines (reductive amination) is highly pH-dependent, with optimal conditions typically between pH 5.5 and 9.5.[10] Extreme pH values can potentially catalyze degradation.[11]
-
Temperature : Higher temperatures accelerate the rate of chemical degradation. For long-term storage of solutions, temperatures of -20°C are often recommended.[10][11]
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific solvent.[3]
Objective : To determine the saturation concentration of this compound in an aqueous buffer at a controlled temperature.
Materials :
-
This compound
-
Selected aqueous buffer (e.g., 100 mM PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
HPLC or other quantitative analysis equipment
Methodology :
-
Preparation : Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.
-
Solvent Addition : Add a precise, known volume (e.g., 1.0 mL) of the selected aqueous buffer to the vial.
-
Equilibration : Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation : Allow the vial to stand at the same constant temperature until the undissolved solid has settled.
-
Sampling : Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.
-
Quantification : Accurately dilute the filtered solution with a known volume of the buffer. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as HPLC.
-
Data Reporting : Calculate the solubility in mg/mL or g/L, ensuring to report the specific buffer and temperature used.
Protocol for Bioconjugation via Reductive Amination
This compound is commonly used to PEGylate proteins and peptides at the N-terminus or lysine residues through reductive amination.[12]
Objective : To covalently attach this compound to a protein containing primary amine groups.
Materials :
-
Protein of interest (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer : Amine-free buffer, e.g., 100 mM phosphate buffer, pH ~7.0.[12] (Avoid Tris or glycine buffers).
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water).
-
Quenching Solution : 1 M Tris-HCl or 1 M glycine, pH 7.5.[12]
-
Purification system (e.g., Size Exclusion Chromatography).
Methodology :
-
Protein Preparation : Dissolve the protein in the reaction buffer to a known concentration (e.g., 5-10 mg/mL).
-
PEGylation Reaction :
-
Add this compound to the protein solution. A 10- to 50-fold molar excess over the available amine groups is typically sufficient.[10]
-
Add the reducing agent (NaBH₃CN) to the mixture. A final concentration of ~20 mM is common.
-
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[10]
-
Quenching : Stop the reaction by adding the quenching solution to scavenge any unreacted aldehyde.
-
Purification : Remove excess PEG reagent and byproducts, and isolate the PEGylated protein using a suitable method like Size Exclusion Chromatography (SEC) or dialysis.[10]
-
Characterization : Analyze the final product using techniques like SDS-PAGE (to observe the increase in molecular weight) and Mass Spectrometry (to determine the degree of PEGylation).
Summary and Recommendations
This compound is a highly valuable reagent for bioconjugation, largely due to the favorable properties conferred by its short, hydrophilic PEG chain.
-
High Aqueous Solubility : Based on its structure and the general properties of low molecular weight PEGs, this compound is expected to be readily soluble in water and a wide range of aqueous buffers.[6]
-
Experimental Verification is Key : Since specific quantitative solubility limits are not well-documented, it is imperative for researchers to determine the solubility in their specific formulation buffers experimentally.
-
Stability is a Critical Parameter : The aldehyde group is prone to oxidation.[11] To ensure reproducibility, solutions should be prepared fresh, stored under an inert atmosphere (e.g., argon) if possible, protected from light, and kept at recommended temperatures (-20°C for long-term storage).[10][11]
-
Buffer Choice is Crucial for Reactions : When using this compound for conjugation, always use amine-free buffers during the reaction step to prevent unwanted side reactions.
By understanding these principles and following rigorous experimental protocols, researchers can effectively utilize this compound to develop novel and effective bioconjugates.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. polysciences.com [polysciences.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. medkoo.com [medkoo.com]
- 8. biochempeg.com [biochempeg.com]
- 9. This compound | 1058691-77-2 [m.chemicalbook.com]
- 10. Methoxy PEG Aldehyde, mPEG-CH2CHO [nanocs.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of m-PEG7-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methoxy-poly(ethylene glycol)7-aldehyde (m-PEG7-aldehyde). Understanding the chemical stability of this reagent is critical for its successful application in bioconjugation, drug delivery, and nanotechnology, ensuring the integrity and reproducibility of experimental outcomes.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidation. The aldehyde functional group and the polyethylene glycol backbone can degrade under adverse conditions, leading to the formation of impurities that can compromise its reactivity and the quality of the final conjugate.
Key Factors Influencing Stability:
-
Oxygen: The presence of atmospheric oxygen is a primary driver of oxidative degradation of the PEG chain. This can be a radical-mediated process.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation.
-
Light: Exposure to light, particularly UV radiation, can promote the formation of reactive radical species that initiate degradation.
-
pH: While the aldehyde group's reactivity is pH-dependent in conjugation reactions, extreme pH conditions can potentially affect the stability of the PEG backbone. Benzoic-imine linkages formed from some aldehyde-containing compounds are known to be stable around neutral pH but can hydrolyze in acidic conditions.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote degradation.
Primary Degradation Pathway: Oxidation
The principal degradation route for m-PEG-aldehydes is oxidation. This can occur at the terminal aldehyde group, converting it to a less reactive carboxylic acid (m-PEG7-acid), or along the polyethylene glycol backbone. A study on a higher molecular weight mPEG-propionaldehyde under accelerated stability conditions identified several low molecular weight aldehydes as degradation products, suggesting that oxidative cleavage of the PEG chain occurs.[1]
Potential Degradation Products:
-
m-PEG7-carboxylic acid: Formed by the oxidation of the terminal aldehyde group.
-
Formaldehyde and Acetaldehyde: Resulting from the oxidative cleavage of the PEG backbone.[1][2]
-
Formic Acid: Further oxidation of formaldehyde can lead to the formation of formic acid.[2]
-
Crotonaldehyde, Acrolein, Benzaldehyde, and Tolualdehyde: These have also been identified as potential degradation products or process-related impurities in studies of larger mPEG-aldehydes.[1]
Quantitative Stability Data
Specific quantitative stability data for this compound, such as shelf-life under various conditions, is not extensively available in peer-reviewed literature. Stability is dependent on the specific formulation, packaging, and handling procedures. However, data from a forced degradation study on a 20 kDa mPEG-propionaldehyde provides insights into potential degradation under stress conditions. It is important to note that the degradation kinetics of the much smaller this compound may differ. Therefore, for critical applications, it is highly recommended to perform in-house stability assessments.
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Condition | Effect on Stability | Mitigation Strategy |
| Temperature | Elevated | Accelerates degradation | Store at recommended low temperatures. |
| Light | Exposure | Promotes oxidative degradation | Store in the dark or in amber vials. |
| Atmosphere | Presence of Oxygen | Primary driver of oxidation | Store under an inert atmosphere (e.g., argon or nitrogen). |
| pH | Extremes | Potential for backbone hydrolysis | Maintain neutral pH for storage of solutions. |
| Contaminants | Strong Oxidizing Agents, Strong Acids/Bases, Metal Ions | Catalyze degradation | Use high-purity reagents and solvents; avoid incompatible materials. |
Recommended Storage and Handling Conditions
To ensure the long-term stability and performance of this compound, it is crucial to adhere to the following storage and handling guidelines.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Protection | Duration |
| Solid (as received) | -20°C is commonly recommended.[3] Some suppliers suggest -5°C.[4] | Inert gas (Argon or Nitrogen) | Protect from light (store in original packaging or amber vial) | Long-term |
| In Solution | -20°C or -80°C | Inert gas overlay | Protect from light | Short-term; prepare fresh for best results |
Handling Procedures:
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent moisture condensation, as PEGs are hygroscopic.
-
Inert Atmosphere: When handling the solid, it is best practice to work in a glove box or to flush the vial with an inert gas (argon or nitrogen) before and after use.
-
Solution Preparation: Prepare solutions fresh for each use. If storage of a stock solution is necessary, it should be done at low temperature under an inert atmosphere and protected from light. Use amine-free buffers for conjugation reactions.[3]
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any impurities, especially oxidizing agents or metal contaminants.
Experimental Protocols for Stability Assessment
To determine the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing for degradation products.
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% (v/v) Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Clear and amber glass vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in a clear vial.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in a clear vial.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂ in a clear vial.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).
-
Photostability: Place a vial of the stock solution in a photostability chamber. Wrap a control vial in aluminum foil to protect it from light.
-
Control: Keep a vial of the stock solution at the recommended storage temperature (-20°C) in the dark.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). It is advisable to pull time points to monitor the progression of degradation.
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the initial mobile phase.
-
-
Analysis: Analyze the control and stressed samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD). Mass Spectrometry (MS) detection is recommended for peak identification.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
| Time (min) | % B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection: UV at 210 nm or CAD/MS
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify any new peaks that appear in the stressed samples.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
-
A method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Logical workflow for handling and stability assessment of this compound.
References
- 1. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methoxy PEG Aldehyde, mPEG-CH2CHO [nanocs.net]
- 4. biochempeg.com [biochempeg.com]
Synthesis of Methoxy Polyethylene Glycol (mPEG) Aldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of methoxy polyethylene glycol (mPEG) aldehyde, a critical reagent in bioconjugation and drug delivery. We will delve into the core methodologies for the oxidation of methoxy polyethylene glycol (mPEG-OH) to its aldehyde derivative, offering detailed experimental protocols, comparative data on reaction efficiencies, and insights into purification and characterization techniques.
Introduction
Methoxy PEG aldehyde is a key bifunctional linker used in the PEGylation of therapeutic proteins, peptides, and small molecules. The terminal aldehyde group allows for the site-specific conjugation to amine residues (e.g., the N-terminus of a protein or the side chain of lysine) via reductive amination, forming a stable secondary amine linkage. This modification can enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, solubility, and in vivo half-life, while reducing immunogenicity.
The primary route to mPEG aldehyde is the selective oxidation of the terminal hydroxyl group of mPEG-OH. The choice of oxidation method is crucial to avoid over-oxidation to the carboxylic acid and to minimize degradation of the polymer chain. This guide will focus on four prevalent oxidation methods: Swern oxidation, Moffatt oxidation, Dess-Martin periodinane (DMP) oxidation, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation.
Chemical Synthesis Pathways
The synthesis of mPEG aldehyde from mPEG-OH can be achieved through several oxidation pathways. The following diagram illustrates the general transformation and the key reagents involved in the four main methods discussed in this guide.
Caption: General reaction scheme for the synthesis of mPEG-Aldehyde.
Experimental Protocols
The following are detailed protocols for the synthesis of mPEG aldehyde using various oxidation methods. These protocols are generalized and may require optimization based on the molecular weight of the mPEG-OH and the specific laboratory conditions.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.
Experimental Workflow:
Caption: Workflow for Swern oxidation of mPEG-OH.
Methodology:
-
Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (4.0 equivalents) in anhydrous DCM dropwise over 15 minutes, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Addition of mPEG-OH: Dissolve mPEG-OH (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO mixture over 20 minutes. Stir the reaction mixture for 30 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture for another 10 minutes at -78 °C, and then allow it to warm to room temperature.
-
Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Precipitate the product by adding the concentrated solution to cold diethyl ether. Collect the white solid by filtration and dry under vacuum.
Moffatt Oxidation
The Pfitzner-Moffatt oxidation is another DMSO-based method that uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC), as the activating agent in the presence of a mild acid catalyst.[1][2]
Methodology:
-
Reaction Setup: Dissolve mPEG-OH (1.0 equivalent) in a mixture of anhydrous DMSO and anhydrous DCM. Add pyridinium trifluoroacetate (0.5 equivalents) as the catalyst.
-
Addition of DCC: To the above solution, add a solution of DCC (3.0 equivalents) in anhydrous DCM dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Precipitate the product in cold diethyl ether, filter, and dry under vacuum.[3]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine compound, the Dess-Martin periodinane, as a mild and selective oxidizing agent.[4][5]
Methodology:
-
Reaction: Dissolve mPEG-OH (1.0 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere. Add Dess-Martin periodinane (1.5 equivalents) in one portion.
-
Stirring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution and precipitate the product by adding it to cold diethyl ether. Collect the solid by filtration and dry under vacuum.[6]
TEMPO-Mediated Oxidation
This method uses a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl).
Methodology:
-
Reaction Setup: Dissolve mPEG-OH (1.0 equivalent) in a mixture of DCM and a saturated aqueous solution of NaHCO₃. Add a solution of KBr (0.1 equivalents) in water.
-
Catalyst and Oxidant Addition: Add TEMPO (0.01 equivalents) to the biphasic mixture. Cool the mixture to 0 °C and add an aqueous solution of NaOCl (1.2 equivalents) dropwise while stirring vigorously.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Precipitate the product in cold diethyl ether, filter, and dry.[7][8]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical yields and purities for the synthesis of mPEG aldehyde using the described methods. The values are indicative and can vary depending on the molecular weight of the mPEG and the specific reaction conditions.
| Oxidation Method | Starting Material (MW) | Yield (%) | Purity (%) | Reference |
| Moffatt-type Oxidation | mPEG (5 kDa) | 95 | 99.73 (by NMR) | [3] |
| Moffatt-type Oxidation | mPEG (20 kDa) | 60 | 99.73 (by NMR) | [3] |
Note: Comprehensive and directly comparable data across all methods from a single source is limited in the public domain. The presented data is from a patent describing a modified Moffatt oxidation.[3] Researchers should perform their own optimization and analysis for their specific mPEG starting material.
Purification and Characterization
Purification
Precipitation: The most common method for purifying mPEG derivatives is precipitation. After the work-up, the concentrated organic solution of the mPEG aldehyde is added dropwise to a large volume of cold non-solvent, typically diethyl ether, with vigorous stirring.[9][10][11] This causes the polymer to precipitate while impurities remain in the solution. The precipitate is then collected by filtration and dried under vacuum.
Column Chromatography: For higher purity, flash column chromatography can be employed. Silica gel is a common stationary phase, and a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or DCM) is used as the mobile phase.[12][13][14]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of mPEG aldehyde and determining the degree of functionalization.[15] The characteristic aldehyde proton signal appears around δ 9.6-9.8 ppm.[3] The percentage of aldehyde functionalization can be calculated by comparing the integration of the aldehyde proton signal to the integration of the methoxy protons (a singlet around δ 3.38 ppm) or the repeating ethylene glycol units (a large multiplet around δ 3.64 ppm).[15]
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely used to assess the purity of mPEG aldehyde and to detect any unreacted mPEG-OH or byproducts.[16][] A C18 column is often used with a water/acetonitrile or water/methanol gradient as the mobile phase.[18] Detection is typically performed using a UV detector (if the molecule has a chromophore) or a refractive index (RI) or evaporative light scattering detector (ELSD).[18] For aldehydes without a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to facilitate UV detection.[16][19]
Logical Relationships in Synthesis Strategy
The choice of an appropriate synthetic method for mPEG aldehyde depends on several factors. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a synthesis method.
Conclusion
The synthesis of methoxy PEG aldehyde is a critical step in the development of PEGylated therapeutics. This guide has provided an in-depth overview of the most common and effective oxidation methods, complete with detailed experimental protocols and characterization techniques. Researchers and drug development professionals can use this information to select and optimize the most suitable synthetic route for their specific needs, ensuring the production of high-quality mPEG aldehyde for their bioconjugation applications. Careful consideration of the reaction scale, the presence of sensitive functional groups, and reagent toxicity will guide the selection of the optimal synthesis strategy.
References
- 1. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Method for preparing high-purity polyethyleneglycol aldehyde derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. ekwan.github.io [ekwan.github.io]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. auroraprosci.com [auroraprosci.com]
An In-depth Technical Guide on the Safety of m-PEG7-aldehyde
This guide provides a comprehensive overview of the safety information for methoxy-polyethylene glycol with seven ethylene glycol units and a terminal aldehyde functional group (m-PEG7-aldehyde). The information is compiled from safety data sheets of structurally similar polyethylene glycol (PEG) derivatives and is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on data from similar PEG aldehyde compounds, this compound is generally considered to have a low hazard profile. It is not typically classified as a hazardous substance.[1] However, as with any chemical reagent, appropriate safety precautions should be observed.
Quantitative Hazard Ratings:
The following table summarizes the typical hazard ratings for methoxy PEG derivatives, which are expected to be similar for this compound.
| Hazard Category | NFPA Rating | Health Rating | Flammability Rating | Reactivity Rating | Contact Rating |
| Methoxy PEG Propionaldehyde | Health: 0, Flammability: 1, Reactivity: 0[1] | 1 - Slight[1] | 1 - Slight[1] | 1 - Slight[1] | 0 - None[1] |
Potential Health Effects
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The potential health effects are generally mild.
-
Inhalation: May act as a mechanical irritant, but no adverse health effects are expected from inhalation under normal conditions.[1]
-
Ingestion: Ingestion of large doses, particularly of lower molecular weight PEGs, may cause gastrointestinal upset.[1]
-
Skin Contact: No significant adverse effects are expected.[1]
-
Eye Contact: Not expected to cause significant irritation.[1]
-
Chronic Exposure: No information on the effects of chronic exposure has been found.[1]
First Aid Measures
The following diagram outlines the recommended first aid procedures in case of exposure to this compound.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Recommended Handling and Storage Protocol:
Physical and Chemical Properties
While a specific safety data sheet for this compound was not located, the properties of polyethylene glycol and its derivatives are well-documented.
| Property | Value |
| Appearance | White to off-white solid or viscous liquid, depending on molecular weight. |
| Solubility | Soluble in water and many organic solvents.[2] |
| Stability | Chemically stable under standard ambient conditions. |
Stability and Reactivity
This compound is generally stable. However, certain conditions and materials should be avoided.
-
Conditions to Avoid: Strong heating.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.
Toxicological Information
No specific toxicological studies for this compound were found. However, polyethylene glycol, the backbone of this molecule, is known to be non-toxic and biocompatible, which is why it is widely used in pharmaceutical applications.[2]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to dispose of the chemical waste through a licensed contractor. Do not flush to sewer.[1]
References
An In-depth Technical Guide to the Core Principles of PEGylation with Aldehyde Functional Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most notably therapeutic proteins, peptides, and small drugs.[1][2][3] This modification is a cornerstone of biopharmaceutical development, designed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][4] Key benefits include increased drug solubility and stability, extended circulatory half-life by reducing renal clearance, and decreased immunogenicity and antigenicity by masking epitopes from the host's immune system.[1][2][3][5][6] Among the various chemical strategies for PEGylation, the use of PEG reagents with aldehyde functional groups offers a highly effective method for site-specific modification, particularly at the N-terminus of proteins.[7][8][9]
The Core Principle: Reductive Amination
The primary chemical reaction underpinning PEGylation with aldehyde groups is reductive amination (also known as reductive alkylation).[5] This method creates a stable secondary amine linkage between the PEG moiety and a primary amine on the target biomolecule.[1][5][7] The process occurs in two main steps:
-
Schiff Base Formation: The aldehyde group (-CHO) on the PEG reagent reacts with a primary amine group (-NH₂) on the protein. This reaction is a nucleophilic addition that forms a reversible and unstable imine, commonly known as a Schiff base.[1]
-
Reduction: The intermediate Schiff base is then stabilized by reduction using a mild reducing agent.[1] This step converts the imine double bond (C=N) into a stable secondary amine single bond (CH-NH), covalently locking the PEG chain to the protein.[1][5]
A crucial advantage of this method is its potential for site-specificity . The N-terminal α-amine of a protein typically has a lower pKa (around 6-8) compared to the ε-amines of lysine side chains (around 10.5).[7][8] By controlling the reaction pH to a mildly acidic range (e.g., pH 5.0-6.5), the N-terminal amine is more likely to be in its unprotonated, nucleophilic state, while the lysine amines remain largely protonated and unreactive.[1][8] This pH control allows the PEG-aldehyde to selectively target the N-terminus, leading to a more homogeneous and well-defined conjugate.[5][8]
The diagram below illustrates the chemical pathway of reductive amination.
Data Presentation: Reaction Parameters and Efficiency
The success of a PEGylation reaction is determined by several factors, including the choice of reagents, reaction conditions, and the nature of the protein. The tables below summarize key quantitative parameters.
Table 1: Typical Reaction Conditions for N-Terminal Aldehyde PEGylation
| Parameter | Value / Condition | Rationale & Notes |
| pH | 5.0 - 6.5 | Exploits the pKa difference between N-terminal (pKa ~6-8) and lysine (pKa ~10.5) amines for site-specificity.[1][8] |
| Temperature | 4 - 25 °C | Milder temperatures are generally preferred to maintain protein stability during the reaction.[10] |
| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃) | Mild and selective agent that reduces the Schiff base imine but not the aldehyde at the reaction pH.[1][11] Highly toxic and must be handled with care.[11] |
| Molar Ratio | 2-10 fold molar excess of PEG-Aldehyde to Protein | A molar excess of the PEG reagent is typically used to drive the reaction towards completion. The optimal ratio must be determined empirically. |
| Reaction Time | 12 - 24 hours | Varies depending on the reactivity of the specific protein and PEG reagent. Reaction progress should be monitored. |
Table 2: Comparison of Analytical Methods for PEGylation Characterization
| Method | Principle | Information Obtained | Advantages | Limitations |
| SDS-PAGE | Separation by molecular weight. | Shift in band size, qualitative assessment of PEGylation. | Simple, widely available, good for initial screening. | Low resolution, not quantitative, PEG can affect staining.[12] |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic volume. | Separation of PEGylated species from unreacted protein and aggregates.[13] | Robust, good for purification and assessing heterogeneity. | Limited resolution for species of similar sizes.[13] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures mass-to-charge ratio. | Precise molecular weight, degree of PEGylation, confirmation of site-specificity. | Highly accurate and detailed information.[13] | Requires specialized equipment, can be complex. |
| TNBS Assay | Colorimetric assay reacting with free primary amines. | Indirect quantification of the degree of PEGylation by measuring loss of free amines.[12] | Quantitative. | Only applicable for amine-targeted PEGylation.[12] |
Experimental Protocols
This section provides a generalized methodology for the site-specific N-terminal PEGylation of a therapeutic protein using a PEG-aldehyde reagent.
Materials and Reagents
-
Target Protein (dialyzed into reaction buffer)
-
Methoxy-PEG-Aldehyde (mPEG-CHO) of desired molecular weight
-
Reaction Buffer: 100 mM MES or phosphate buffer, pH 6.0
-
Reducing Agent Stock: Sodium Cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in 0.1 M NaOH, prepare fresh)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification System: Size-Exclusion (SEC) or Ion-Exchange (IEX) Chromatography system
-
Analytical Instruments: SDS-PAGE system, SEC-HPLC, Mass Spectrometer
Experimental Workflow Diagram
The following diagram outlines the typical workflow for producing and characterizing a PEGylated protein.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. biochempeg.com [biochempeg.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
The Aldehyde Group: A Versatile Tool for Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aldehyde functional group has emerged as a powerful and versatile chemical handle in the field of bioconjugation. Its unique reactivity allows for the site-specific modification of biomolecules, including proteins, antibodies, and carbohydrates, enabling the creation of sophisticated bioconjugates for a wide range of applications, from therapeutic antibody-drug conjugates (ADCs) to diagnostic imaging agents and research tools. This technical guide provides a comprehensive overview of the core principles governing the reactivity of aldehydes in bioconjugation, with a focus on the formation of stable oxime and hydrazone linkages.
Core Principles of Aldehyde Reactivity in Bioconjugation
The utility of the aldehyde group in bioconjugation stems from its electrophilic nature, making it a prime target for nucleophilic attack by specific functional groups. Unlike other reactive groups naturally present in proteins, such as amines and thiols, the aldehyde is essentially absent in native biomolecules, providing a truly bioorthogonal handle for chemical modification.[1] This allows for highly selective and controlled conjugation reactions, minimizing off-target modifications and leading to more homogeneous products.
The two most prominent reactions involving aldehydes in bioconjugation are the formation of oximes and hydrazones , through reaction with aminooxy and hydrazide moieties, respectively.[2][3][4] These reactions are highly chemoselective and can be performed under mild, physiological conditions, which is crucial for maintaining the structural integrity and biological activity of sensitive biomolecules.[1]
Oxime Ligation
Oxime ligation involves the reaction of an aldehyde with an aminooxy group (-ONH₂) to form a stable oxime bond (C=N-O).[5][6] This reaction is highly efficient and the resulting oxime linkage is significantly more stable than hydrazone bonds, particularly at physiological and acidic pH.[7][8][9] The reaction is typically catalyzed by nucleophilic catalysts like aniline and its derivatives, which can accelerate the reaction rate by orders of magnitude.[3][10]
Hydrazone Ligation
Hydrazone formation occurs when an aldehyde reacts with a hydrazide group (-NHNH₂) to form a hydrazone bond (C=N-NH).[2][11] A key feature of the hydrazone linkage is its pH-dependent stability. It is relatively stable at neutral pH but undergoes hydrolysis under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells.[12] This property is particularly advantageous for the design of ADCs, where the cytotoxic payload needs to be released specifically within the target cancer cells.[12]
Quantitative Data on Aldehyde Bioconjugation Reactions
The choice between an oxime and a hydrazone linkage often depends on the desired stability of the final bioconjugate. The following tables summarize key quantitative data on the kinetics and stability of these linkages.
Table 1: Second-Order Rate Constants for Oxime and Hydrazone Formation
| Reaction | Aldehyde/Ketone Substrate | Nucleophile | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Oxime Ligation | Aromatic Aldehyde | Aminooxyacetyl peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [13] |
| Oxime Ligation | Glyoxyl modified peptide | Aminooxy PEG | None | 7.0 | 6 x 10⁻³ | [11] |
| Hydrazone Formation | Aromatic Aldehyde | 6-Hydrazinopyridyl peptide | Aniline (100 mM) | 7.0 | ~10² - 10³ | [13] |
| Hydrazone Formation | Various Aldehydes | Phenylhydrazine | None | 7.4 | > 1 to > 10 | [11] |
| Hydrazone Formation | Glyoxylic aldehyde | Phenylhydrazine | Catalytic Buffer (ABC 4) | 7.4 | 0.459 ± 0.005 | [14] |
Note: Reaction rates are highly dependent on the specific reactants, catalyst, and reaction conditions.
Table 2: Hydrolytic Stability of Oxime and Hydrazone Linkages
| Linkage Type | Relative Hydrolysis Rate at pD 7.0 (Oxime = 1) | General Stability Trend | Half-life (t½) at pH 5.0 | Half-life (t½) at pH 7.0 | Reference(s) |
| Oxime | 1 | High stability, especially at neutral and acidic pH. | ~25 days | ~25 days | [7][8] |
| Methylhydrazone | ~600 | Significantly less stable than oximes. | - | - | [2][7] |
| Acetylhydrazone | ~300 | More stable than methylhydrazone, but less than oxime. | ~2 hours | ~2 hours | [7][8] |
| Semicarbazone | ~160 | More stable than methylhydrazone, but less than oxime. | - | - | [2][7] |
Note: The provided half-life values are derived from specific experimental systems and should be considered as comparative indicators of stability. Actual stability will vary depending on the specific molecular context.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments in aldehyde-based bioconjugation.
Protocol 1: Generation of Aldehyde-Tagged Proteins in E. coli
This protocol describes the expression and purification of a protein containing a genetically encoded aldehyde tag using the formylglycine-generating enzyme (FGE) system.[15]
Materials:
-
Expression plasmid for the protein of interest containing a C-terminal aldehyde tag (e.g., LCTPSR sequence) and a His-tag.
-
Expression plasmid for FGE (e.g., from Mycobacterium tuberculosis).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-(+)-arabinose.
-
Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, pH 7.0).
-
TALON metal affinity resin.
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole).
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole).
Procedure:
-
Co-transform the E. coli expression strain with the protein expression plasmid and the FGE expression plasmid.
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger culture with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.3.
-
Induce the expression of FGE by adding L-(+)-arabinose to a final concentration of 0.2%.
-
After 30 minutes, induce the expression of the aldehyde-tagged protein by adding IPTG to a final concentration of 0.1 mM and reduce the temperature to 16°C.
-
Continue to grow the culture for 16 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated TALON metal affinity resin and incubate for 1 hour at 4°C.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE and confirm the presence of the aldehyde tag by mass spectrometry.[1][15]
Protocol 2: General Oxime Ligation to an Aldehyde-Tagged Protein
This protocol provides a general procedure for conjugating an aminooxy-functionalized molecule to an aldehyde-tagged protein.[9][10]
Materials:
-
Aldehyde-tagged protein (1-10 µM in reaction buffer).
-
Aminooxy-functionalized molecule (e.g., fluorescent dye, drug-linker).
-
Reaction Buffer: 100 mM Phosphate Buffer or Acetate Buffer, pH 6.0-7.0.
-
Catalyst (optional but recommended): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO).
-
Purification system (e.g., Size-Exclusion Chromatography (SEC)).
Procedure:
-
Dissolve the aldehyde-tagged protein in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the aminooxy-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Add the aminooxy-functionalized molecule to the protein solution to achieve a desired molar excess (e.g., 5- to 20-fold).
-
If using a catalyst, add the aniline or mPDA stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 1-17 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purify the resulting bioconjugate using SEC to remove excess reagents.
-
Characterize the final conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.
Protocol 3: Hydrazone Ligation for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC using a pH-sensitive hydrazone linker.[12]
Materials:
-
Antibody with an introduced aldehyde group.
-
Hydrazide-functionalized drug-linker.
-
Conjugation Buffer: e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4.
-
Purification system (e.g., Protein A chromatography or SEC).
Procedure:
-
Prepare the aldehyde-containing antibody in the conjugation buffer.
-
Dissolve the hydrazide-functionalized drug-linker in a suitable organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2-24 hours).
-
Monitor the conjugation reaction by hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the DAR.
-
Once the desired DAR is achieved, purify the ADC using Protein A chromatography or SEC to remove unreacted drug-linker and other impurities.
-
Characterize the purified ADC for purity, aggregation, and DAR.
Visualizing Aldehyde Bioconjugation
The following diagrams, created using the DOT language, illustrate key mechanisms and workflows in aldehyde-based bioconjugation.
Caption: Mechanism of Oxime Formation.
Caption: Mechanism of Hydrazone Formation.
Caption: General Workflow for ADC Development.
Conclusion
The reactivity of the aldehyde group offers a robust and highly specific platform for bioconjugation. The ability to form stable oxime linkages or pH-sensitive hydrazone bonds provides a versatile toolkit for the design and synthesis of a wide array of bioconjugates. For researchers, scientists, and drug development professionals, a thorough understanding of the underlying chemical principles, reaction kinetics, and experimental protocols is essential for the successful application of aldehyde-based bioconjugation strategies in the development of novel therapeutics and research tools.
References
- 1. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 6. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 15. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Polyethylene Glycol (PEG) Linkers in Advanced Drug Delivery Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, the targeted delivery of potent pharmaceutical agents to specific sites within the body remains a paramount objective. This has led to the development of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticle-based formulations. Central to the design and efficacy of these systems is the linker, a chemical bridge that connects the targeting moiety to the therapeutic payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as an indispensable tool, offering a unique combination of properties that significantly enhance the performance and safety of drug conjugates.[1][2]
PEG is a water-soluble, non-toxic, and biocompatible polymer that has been extensively utilized in the pharmaceutical industry.[3][4] Its incorporation as a linker in drug delivery systems, a process known as PEGylation, imparts a multitude of benefits. These include improved solubility and stability, reduced immunogenicity, and enhanced pharmacokinetic profiles.[4][5][6] This technical guide provides a comprehensive overview of the role of PEG linkers in drug delivery, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows to aid researchers and drug development professionals in the rational design of next-generation therapeutics.
Core Principles of PEGylation in Drug Delivery
The strategic incorporation of PEG linkers into drug conjugates is driven by the polymer's inherent physicochemical properties. The flexible and hydrophilic nature of the repeating ethylene glycol units [(–CH₂–CH₂–O–)n] confers several key advantages to the resulting bioconjugate.[4][7]
-
Enhanced Solubility and Stability: Many potent cytotoxic agents used as payloads in ADCs are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[4][8] PEGylation effectively masks the hydrophobicity of the payload, creating a "hydrophilic shield" that improves the overall solubility and stability of the conjugate, even at high drug-to-antibody ratios (DARs).[1][8] This "hydration shell" formed by the PEG chain acts as a physical barrier, preventing self-aggregation.[9]
-
Improved Pharmacokinetics: The attachment of PEG chains increases the hydrodynamic radius of the drug conjugate.[1][9] This increased size reduces renal clearance, leading to a prolonged circulation half-life.[1][10] The "stealth" effect of the PEG linker also shields the conjugate from enzymatic degradation and uptake by the reticuloendothelial system (RES), further extending its time in circulation and allowing for greater accumulation in target tissues like tumors.[1][11]
-
Reduced Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the drug or carrier molecule, reducing the likelihood of an adverse immune response.[6][12] This is particularly crucial for protein-based therapeutics.
-
Tunable Properties: PEG linkers are available in various lengths and architectures (e.g., linear, branched), allowing for the fine-tuning of the drug conjugate's properties.[13][] The length of the PEG chain can be optimized to balance the trade-off between improved pharmacokinetics and potential steric hindrance that might affect target binding.[1]
Data Presentation: The Quantitative Impact of PEG Linkers
The decision to incorporate a PEG linker and the choice of its specific characteristics are guided by quantitative data from preclinical and clinical studies. The following tables summarize the impact of PEG linker length and architecture on key performance metrics of drug delivery systems.
Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length/Molecular Weight | ADC Example | Animal Model | Change in Half-Life (t½) | Change in Clearance Rate | Reference(s) |
| No PEG | ZHER2-SMCC-MMAE | Mouse | Baseline (19.6 min) | Baseline | [15] |
| PEG8 | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer than shorter PEGs | Significantly lower than shorter PEGs | [16] |
| PEG12 | IgG-mDPR-PEG12-MMAE | Rat | Similar to PEG8 and longer PEGs | Similar to PEG8 and longer PEGs | [16] |
| mPEG24 | RS7-mPEG24-MMAE | Mouse | Prolonged | Slower | [9][16] |
| 4 kDa | ZHER2-PEG4K-MMAE | Mouse | 2.5-fold increase vs. No PEG (49.2 min) | Not Reported | [15] |
| 10 kDa | ZHER2-PEG10K-MMAE | Mouse | 11.2-fold increase vs. No PEG (219.0 min) | Not Reported | [15] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| PEG Linker Length/Molecular Weight | ADC Example | Cell Line(s) | IC50 Value | Key Finding | Reference(s) |
| No PEG (SMCC linker) | ZHER2-SMCC-MMAE | NCI-N87, BT-474 | 4.94 nM, 2.48 nM | Highest in vitro potency | [15] |
| 4 kDa | ZHER2-PEG4K-MMAE | NCI-N87, BT-474 | 31.9 nM, 26.2 nM | 6.5-fold reduction in potency vs. No PEG | [15] |
| 10 kDa | ZHER2-PEG10K-MMAE | NCI-N87, BT-474 | 111.3 nM, 83.5 nM | 22.5-fold reduction in potency vs. No PEG | [15] |
| PEG2-PEG4 | Trastuzumab-MMAE | Various | Generally lower IC50 (high potency) | Maintains high in vitro potency | [13] |
| PEG8-PEG12 | Trastuzumab-MMAE | Various | Slight increase in IC50 | A good balance of pharmacokinetics and potency | [13] |
Table 3: Impact of PEG Linker Architecture on ADC Pharmacokinetics
| Linker Architecture | ADC Construct | Drug-to-Antibody Ratio (DAR) | Clearance Rate (mL/day/kg) | Key Finding | Reference(s) |
| Linear (L-PEG24) | Trastuzumab-DM1 | 8 | 15.3 | Higher clearance compared to branched | [7] |
| Branched (B-PEG24) | Trastuzumab-DM1 | 8 | 6.9 | Branched architecture more effective at reducing clearance for high DAR ADCs | [7] |
Table 4: Enhancement of Drug Solubility with PEGylation
| Drug | Original Water Solubility | PEG Conjugate Details | Solubility of PEG-Drug Conjugate | Fold Increase in Solubility | Reference(s) |
| Silybin | 0.0401 mg/mL | Linear PEG-succinic ester linkage | 52.5 mg/mL (equivalent silybin) | ~1300x | [9] |
| Curcumin | Highly hydrophobic | Covalently linked to 35 kDa PEG | Water-soluble | Not quantified, but significant | [9] |
| Domperidone | Poorly soluble | Solid dispersion with PEG 8000 (1:7 ratio) | - | 10.26x | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of drug conjugates with PEG linkers.
Protocol 1: Site-Specific Antibody PEGylation (Thiol-Maleimide Chemistry)
This protocol describes the site-specific conjugation of a maleimide-activated PEG linker to a cysteine-engineered antibody.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Maleimide-activated PEG linker (e.g., MAL-PEG-NHS ester) dissolved in a compatible solvent (e.g., DMSO)
-
Quenching solution (e.g., 10 mM N-ethylmaleimide or cysteine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 1-5 mg/mL), add a 10-fold molar excess of TCEP solution.
-
Incubate at room temperature for 30-60 minutes to selectively reduce the engineered interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately purify the reduced antibody using a desalting column equilibrated with reaction buffer to remove excess TCEP.
-
-
PEGylation Reaction:
-
Add the maleimide-activated PEG linker solution to the purified reduced antibody at a 5 to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to cap any unreacted maleimide groups on the PEG linker and unreacted thiols on the antibody. Incubate for 15-30 minutes.
-
-
Purification of the PEGylated ADC:
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, SEC-MALS, and HIC to determine the degree of PEGylation, purity, and aggregation.[19]
-
Protocol 2: Purification of PEGylated Conjugates by Hydrophobic Interaction Chromatography (HIC)
HIC is a valuable technique for purifying ADCs and characterizing their drug-to-antibody ratio (DAR) distribution based on differences in hydrophobicity.[12][20]
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
Chromatography system (e.g., HPLC or FPLC)
-
Mobile Phase A (High Salt): e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with 5-10 column volumes of 100% Mobile Phase A.
-
-
Sample Preparation and Loading:
-
Adjust the salt concentration of the ADC sample to match that of Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
-
Elution:
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined number of column volumes (e.g., 20-30). Species with lower hydrophobicity (lower DAR) will elute earlier.
-
-
Column Regeneration and Storage:
-
Wash the column with 100% Mobile Phase B, followed by a sanitization step (e.g., 0.5 N NaOH) and storage in an appropriate buffer (e.g., 20% Ethanol).[12]
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm. The different peaks correspond to different DAR species. Calculate the average DAR by integrating the peak areas.[21]
-
Protocol 3: In Vivo Pharmacokinetic Study of a PEGylated Nanoparticle
This protocol outlines a typical procedure to assess the pharmacokinetic profile of a PEGylated nanoparticle formulation in a rodent model.[21][22]
Materials:
-
PEGylated nanoparticle formulation
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Intravenous (IV) injection supplies
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantification of the nanoparticle or its payload in plasma (e.g., ELISA, LC-MS/MS, or fluorescence measurement if labeled)
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals for at least one week prior to the study.
-
Administer a single IV bolus dose of the PEGylated nanoparticle formulation via the tail vein.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, and 1 week) from a suitable site (e.g., retro-orbital sinus or tail vein).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Quantify the concentration of the nanoparticle or its payload in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate pharmacokinetic modeling software.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to drug delivery systems utilizing PEG linkers.
Conclusion and Future Perspectives
PEG linkers have become a cornerstone in the design of advanced drug delivery systems, offering a versatile and effective means to improve the therapeutic index of a wide range of pharmaceuticals.[1][3] By imparting hydrophilicity, enhancing stability, and prolonging circulation time, PEGylation addresses many of the challenges associated with the delivery of potent therapeutic agents.[1][4] The ability to tune the length and architecture of PEG linkers allows for the rational design of drug conjugates with optimized pharmacokinetic and pharmacodynamic profiles.[7][13]
The future of PEG linker technology lies in the development of more sophisticated architectures, such as biodegradable and multi-functional linkers, that can respond to specific stimuli in the target microenvironment for more controlled drug release. As our understanding of the interplay between PEG linker properties and biological systems deepens, we can anticipate the development of even more effective and safer targeted therapies for a multitude of diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. ClinPGx [clinpgx.org]
- 6. sciex.com [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Figure 1 from PEGylation, successful approach to drug delivery. | Semantic Scholar [semanticscholar.org]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. pharmatutor.org [pharmatutor.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. benchchem.com [benchchem.com]
- 22. PEGYLATION: an important approach for novel drug delivery system | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Use of m-PEG7-aldehyde as an Antibody-Drug Conjugate (ADC) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[1][3][][5]
This document provides detailed application notes and protocols for utilizing m-PEG7-aldehyde, a discrete polyethylene glycol (dPEG®) derivative, as a hydrophilic linker in ADC development. The aldehyde functional group allows for covalent conjugation to an antibody, typically through the ε-amino groups of lysine residues, via reductive amination. The seven-unit PEG chain imparts favorable physicochemical properties to the resulting ADC.
Principle of the Method: Reductive Amination
The conjugation strategy involves a two-step reaction. First, the aldehyde group on the m-PEG7-linker-payload construct reacts with a primary amine (e.g., lysine residue on the antibody) to form a Schiff base intermediate. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or picoline borane, to form a stable secondary amine linkage. This process, known as reductive amination, provides a robust and stable covalent bond between the linker and the antibody.[6]
Key Advantages of this compound Linkers
The incorporation of a discrete seven-unit PEG chain offers several significant advantages in ADC design:
-
Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain improves the overall aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This mitigates the risk of aggregation, a common challenge in ADC manufacturing and formulation that can lead to poor in vivo performance.[3][7]
-
Improved Pharmacokinetics (PK): PEGylation is known to increase the hydrodynamic radius of biomolecules. This can lead to reduced renal clearance and an extended circulation half-life for the ADC, allowing for greater accumulation in tumor tissues.[3][7][8][9]
-
Reduced Immunogenicity: The biocompatible PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC and the risk of an anti-drug antibody (ADA) response.[7][8]
-
Homogeneous Product: As a discrete PEG linker, this compound has a defined molecular weight and length. This ensures the synthesis of a more homogeneous ADC product, which is a critical quality attribute for analytical characterization and regulatory approval.[3][10]
Data Presentation
The following tables provide representative quantitative data from the synthesis and evaluation of a model ADC utilizing a PEG7 linker. This data is for illustrative purposes and may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Representative ADC Conjugation and Characterization
| Parameter | Representative Value | Method of Determination |
|---|---|---|
| Antibody Concentration | 5 - 10 mg/mL | UV-Vis Spectroscopy (A280) |
| Molar Excess of Linker-Payload | 5 to 10-fold | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry |
| Conjugation Efficiency | > 95% | HIC-HPLC |
| Monomer Purity | > 98% | Size Exclusion Chromatography (SEC-HPLC) |
| Residual Free Drug | < 1% | Reversed-Phase HPLC (RP-HPLC) |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | IC₅₀ (ADC) | IC₅₀ (Free Payload) |
|---|---|---|---|
| SK-BR-3 | High | ~1.5 nM | ~0.1 nM |
| BT-474 | High | ~2.0 nM | ~0.1 nM |
| MDA-MB-231 | Low/Negative | > 1000 nM | ~0.2 nM |
Table 3: Representative In Vivo Plasma Stability Data
| Species | Time Point | % Intact ADC Remaining | Method of Determination |
|---|---|---|---|
| Mouse | 24 hours | 92% | ELISA, LC-MS |
| Mouse | 7 days | 75% | ELISA, LC-MS |
| Rat | 24 hours | 95% | ELISA, LC-MS |
| Rat | 7 days | 80% | ELISA, LC-MS |
Experimental Workflow for ADC Synthesis
The overall workflow for generating an ADC with an this compound linker involves the activation of its precursor, conjugation to the antibody, and subsequent purification and characterization.
Caption: High-level workflow for ADC synthesis using an this compound linker.
Experimental Protocols
Protocol 1: Preparation of this compound from m-PEG7-alcohol
The aldehyde functional group is highly reactive and is often generated immediately prior to conjugation from a more stable alcohol precursor.
-
Materials:
-
m-PEG7-alcohol (m-PEG7-OH)
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
-
-
Procedure: [7]
-
Dissolve m-PEG7-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution at room temperature while stirring.[6][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).[6][7]
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 10-15 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound.
-
Characterize the product by NMR or MS. Use immediately or store under inert gas at -20°C.[6]
-
Protocol 2: Antibody Conjugation via Reductive Amination
This protocol describes the conjugation of an this compound-payload construct to lysine residues on a monoclonal antibody.
-
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-payload construct
-
Reaction Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0-7.5)
-
Reducing Agent: 1 M Sodium Cyanoborohydride (NaBH₃CN) in water
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns or Tangential Flow Filtration (TFF) system
-
-
Procedure:
-
Prepare the antibody by buffer exchanging it into the Reaction Buffer at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of the this compound-payload in a compatible organic solvent (e.g., DMSO).
-
Add the desired molar excess (e.g., 5 to 20-fold) of the aldehyde-payload construct to the antibody solution with gentle mixing.[6]
-
Add the reducing agent (NaBH₃CN) to a final concentration of 20-50 mM.
-
Allow the reaction to proceed for 12-24 hours at 4°C or room temperature with gentle agitation.
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted aldehyde.[6]
-
Incubate for an additional 30-60 minutes at room temperature.
-
Purify the resulting ADC from unreacted linker-payload and other reagents using a desalting column or TFF system, exchanging it into a suitable formulation buffer (e.g., PBS).[7]
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute of an ADC.
-
Method A: Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Inject the purified ADC onto a HIC column.
-
Use a decreasing salt gradient (e.g., from high to low ammonium sulfate or sodium chloride concentration) to elute the different drug-loaded species.
-
Antibody species with higher DARs are more hydrophobic and will have longer retention times.
-
Calculate the average DAR by the weighted average of the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).[1]
-
-
Method B: Mass Spectrometry (MS) [3]
-
Desalt the ADC sample.
-
For intact mass analysis, inject the sample into an LC-MS system.
-
Deconvolute the resulting mass spectra to determine the mass of the intact antibody with different numbers of conjugated drugs.
-
The DAR can be calculated from the mass shift corresponding to the attached drug-linker moieties.
-
Protocol 4: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
-
Materials:
-
Target cancer cells (with varying antigen expression levels)
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure: [7]
-
Seed target cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload.
-
Treat the cells with the prepared dilutions and incubate for 72-120 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Plot the cell viability against the logarithm of the concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
General ADC Mechanism of Action
The ultimate goal of an ADC is to internalize into the target cancer cell and release its cytotoxic payload, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
Surface Modification of Nanoparticles with m-PEG7-aldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective and safe nanomedicines. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profiles of nanoparticles. This process involves the covalent attachment of PEG chains to the nanoparticle surface, creating a hydrophilic layer that can reduce non-specific protein adsorption (opsonization), minimize clearance by the mononuclear phagocyte system (MPS), and prolong systemic circulation time.[1][2] This "stealth" characteristic is crucial for enhancing the accumulation of nanoparticles in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][3]
m-PEG7-aldehyde is a monodisperse PEG linker containing seven ethylene glycol units, a methoxy terminus, and a reactive aldehyde group. The defined length of the PEG chain allows for precise control over the surface modification process, leading to a more homogenous population of functionalized nanoparticles. The terminal aldehyde group provides a versatile handle for conjugation to various functional groups on the nanoparticle surface, primarily primary amines, through reactions like reductive amination.[4][5]
These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, methods for the characterization of the resulting conjugates, and a summary of relevant quantitative data to guide researchers in their nanoparticle formulation development.
Physicochemical Properties of this compound
A clear understanding of the properties of the PEG linker is essential for successful nanoparticle conjugation.
| Property | Value |
| Chemical Formula | C₁₅H₃₀O₈ |
| Molecular Weight | 350.4 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, ethanol, methanol, dichloromethane, and other common organic solvents. |
| Reactive Group | Aldehyde (-CHO) |
| Storage Conditions | Store at -20°C in a dry, dark place. |
Applications in Nanoparticle Surface Modification
The aldehyde group of this compound can react with various nucleophiles on the surface of nanoparticles. The most common application is the conjugation to amine-functionalized nanoparticles.
Reaction with Amine-Functionalized Nanoparticles
The reaction of an aldehyde with a primary amine proceeds through the formation of a Schiff base (an imine), which can then be reduced to a stable secondary amine linkage. This two-step process is known as reductive amination.[4][6][7] The reaction is pH-dependent, with the optimal pH for Schiff base formation being slightly acidic to neutral (pH 6.0-7.5).[5] A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the imine to a stable amine bond.[5]
Experimental Protocols
This section provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and their subsequent characterization.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles via Reductive Amination
This protocol describes the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface (e.g., aminated silica nanoparticles, liposomes with amine-headgroup lipids, or amine-functionalized polymeric nanoparticles).
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
Reaction Buffer: 0.1 M MES buffer (pH 6.5)
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in 10 mM NaOH)
-
Quenching Solution: 1 M Tris-HCl (pH 7.5) or 1 M glycine
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Nanoparticle Preparation: a. Disperse the Amine-NPs in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. If necessary, sonicate the suspension briefly to ensure it is homogeneous.
-
PEGylation Reaction: a. Prepare a stock solution of this compound in the Reaction Buffer. The concentration will depend on the desired molar excess. b. Add the this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of this compound relative to the estimated surface amine groups is a good starting point. c. Incubate the mixture for 2 hours at room temperature with gentle stirring to allow for Schiff base formation.
-
Reduction: a. Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20 mM. b. Allow the reduction reaction to proceed overnight at room temperature with gentle stirring.
-
Quenching: a. Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted aldehyde groups. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the PEGylated nanoparticles from unreacted this compound, reducing agent, and byproducts using centrifugal filtration. b. Wash the nanoparticles by repeatedly centrifuging and resuspending the pellet in fresh Purification Buffer (PBS, pH 7.4). Perform at least three wash cycles.[2] c. Alternatively, dialysis against PBS for 24-48 hours with several buffer changes can be used for purification.
-
Storage: a. Resuspend the final purified PEGylated nanoparticles in a suitable buffer (e.g., PBS). b. Store the functionalized nanoparticles at 4°C.
Protocol 2: Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to evaluate the physicochemical properties of the resulting nanoparticles.
1. Hydrodynamic Diameter and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Purpose: To determine the size and surface charge of the nanoparticles.
-
Procedure: a. Dilute the unmodified and PEGylated nanoparticle suspensions in an appropriate buffer (e.g., 10 mM NaCl). b. Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
-
Expected Outcome: Successful PEGylation should result in an increase in the hydrodynamic diameter due to the attached PEG chains and a shift in the zeta potential towards neutrality as the primary amine groups are consumed and shielded by the PEG layer.[8]
2. Confirmation of Covalent Attachment:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the formation of the new chemical bonds.
-
Procedure: a. Lyophilize the unmodified and PEGylated nanoparticle samples. b. Acquire the FTIR spectra of the dried samples.
-
Expected Outcome: Look for the appearance of new peaks or shifts in existing peaks corresponding to the C-N bond of the secondary amine and the C-O-C stretching of the PEG backbone. The disappearance or reduction in the intensity of the N-H bending vibration of the primary amine can also indicate a successful reaction.[9]
3. Quantification of PEG Grafting Density:
-
Technique: Thermogravimetric Analysis (TGA) or Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.
-
Purpose: To determine the amount of PEG conjugated to the nanoparticle surface.
-
TGA Procedure: a. Lyophilize the purified PEGylated nanoparticles to obtain a dry powder. b. Heat a known mass of the sample under a controlled atmosphere (e.g., nitrogen) in a TGA instrument. c. The weight loss at temperatures corresponding to the degradation of the PEG chains can be used to calculate the grafting density.
-
¹H NMR Procedure: a. Lyophilize a known amount of the purified PEGylated nanoparticles. b. Dissolve the dried nanoparticles in a suitable deuterated solvent (e.g., D₂O). c. Acquire the ¹H NMR spectrum. The ratio of the integrals of the characteristic PEG protons to the protons of the nanoparticle core or a known internal standard can be used to quantify the PEG density.[3][10]
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of PEGylation on the physicochemical properties of nanoparticles. While specific data for this compound is limited, the trends are generally applicable to short-chain PEGylation.
Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential
| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Gold Nanoparticles | Unmodified (Citrate-capped) | 20 ± 5 | -30 |
| PEGylated (NH2-PEG-Thiol) | 35 ± 7 | +15 | |
| Liposomes | Unmodified | 105 ± 3.2 | -25.3 ± 1.8 |
| PEGylated (DSPE-PEG) | 117 ± 4.6 | -22.5 ± 0.54 | |
| Polymeric Nanoparticles | Unmodified (Amine-functionalized) | 150 ± 10 | +25 ± 3 |
| PEGylated (m-PEG-NHS) | 180 ± 15 | +5 ± 2 |
Note: The data presented are representative values from various studies and may not be specific to this compound. The actual values will depend on the nanoparticle core material, size, and the specific PEGylation conditions.
Visualizations
Experimental Workflow
Cellular Uptake Pathways of PEGylated Nanoparticles
PEGylation generally reduces the overall cellular uptake of nanoparticles compared to their unmodified counterparts.[11][12] However, the specific uptake mechanism can be influenced by the presence of the PEG layer. While unmodified nanoparticles might be readily taken up by phagocytic cells, PEGylated nanoparticles can exploit other endocytic pathways.
Enhanced Permeability and Retention (EPR) Effect
The prolonged circulation of PEGylated nanoparticles allows them to accumulate in tumors through the EPR effect. Tumors often have leaky blood vessels and poor lymphatic drainage, which leads to the passive accumulation of nanoparticles.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 10. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Site-Specific Protein PEGylation with m-PEG7-aldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a leading strategy in biopharmaceutical development to improve the therapeutic properties of protein drugs.[1][2][3] This modification enhances the pharmacokinetic and pharmacodynamic profile by increasing the protein's hydrodynamic size, which reduces renal clearance, shields it from proteolytic degradation, and decreases immunogenicity.[3][4][5][6]
Site-specific PEGylation offers significant advantages over random conjugation by producing a homogeneous product with a defined structure, which is critical for batch-to-batch consistency and regulatory approval.[6][7] Attaching PEG to a predetermined site prevents the loss of biological activity that can occur when PEG is randomly attached near active or binding sites.[7] This document provides detailed protocols for the site-specific N-terminal PEGylation of proteins using m-PEG7-aldehyde via reductive amination.
Principle of the Method: N-Terminal Reductive Amination
The site-specific PEGylation with m-PEG-aldehyde leverages the differential reactivity of the N-terminal α-amino group compared to the ε-amino groups of lysine residues. Under mildly acidic conditions (pH 5.5-7.0), the N-terminal amine is more nucleophilic and thus more reactive towards aldehydes.[7][8][9]
The reaction proceeds in two steps:
-
Schiff Base Formation: The aldehyde group of the this compound reacts with the unprotonated N-terminal amino group of the protein to form an unstable imine, also known as a Schiff base.
-
Reductive Alkylation: A mild reducing agent, such as sodium cyanoborohydride, is added to selectively reduce the imine to a stable secondary amine linkage, covalently attaching the PEG chain to the protein's N-terminus.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. benchchem.com [benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Screening of reducing agents for the PEGylation of recombinant human IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Reductive Amination with m-PEG7-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. This modification can improve pharmacokinetics by increasing hydrodynamic size, which reduces renal clearance and extends circulation half-life. It can also shield epitopes, thereby reducing immunogenicity, and enhance solubility and stability.
This document provides a detailed protocol for the conjugation of methoxy-poly(ethylene glycol)-aldehyde with seven ethylene glycol units (m-PEG7-aldehyde) to primary amine-containing molecules via reductive amination. This method is highly favored for its efficiency and the formation of a stable secondary amine linkage. The protocol is divided into two main stages: the initial formation of a Schiff base between the aldehyde group of the PEG reagent and the primary amine of the target molecule, followed by the reduction of this intermediate to a stable secondary amine.
Principle of Reductive Amination
Reductive amination is a two-step process that forms a stable carbon-nitrogen bond.
-
Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or the ε-amine of a lysine residue) to form an imine, also known as a Schiff base. This reaction is reversible and is favored under slightly acidic conditions (pH 4.0-6.0), which facilitate the dehydration step.[1]
-
Reduction: The resulting imine is then reduced to a stable secondary amine using a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this step as it is selective for the reduction of imines over aldehydes, minimizing side reactions.[1]
Experimental Protocols
Part A: Preparation of Reagents and Target Molecule
-
This compound Solution: Prepare a stock solution of this compound in an appropriate anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The concentration should be determined based on the desired molar excess for the reaction.
-
Target Molecule Solution: Dissolve the amine-containing molecule (e.g., protein, peptide) in a suitable reaction buffer. A common choice is a phosphate buffer or acetate buffer at a pH between 4.0 and 6.0.[1] The concentration of the target molecule should typically be in the range of 1-10 mg/mL.[1]
-
Reducing Agent Solution: Prepare a fresh solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.
Part B: Reductive Amination Reaction
-
Initial Incubation: Add the desired molar excess of the this compound solution to the target molecule solution. A 5 to 20-fold molar excess of the PEG-aldehyde is a common starting point.[1]
-
Gently mix the solution and incubate for 30-60 minutes at room temperature (approximately 25°C) to allow for the formation of the Schiff base intermediate.[1]
-
Reduction Step: Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture. A typical molar excess of NaBH₃CN over the this compound is 2-5 fold.
-
Reaction Incubation: Allow the reaction to proceed for 16-24 hours. The incubation temperature can be maintained at room temperature or reduced to 4°C to minimize potential protein degradation during longer reaction times.[1]
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), which will show a shift in the molecular weight of the PEGylated product, or by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of the conjugated species.
Part C: Purification of the PEGylated Conjugate
Purification is crucial to remove unreacted this compound, the unconjugated target molecule, and reaction byproducts. The choice of purification method depends on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated conjugate from smaller, unreacted components.[2]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a molecule, allowing for the separation of mono-, multi-, and un-PEGylated species.[1][2]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step to separate isomers or other closely related species based on differences in hydrophobicity.[1]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is often used for the analytical characterization and purification of smaller PEG-peptide conjugates.[1]
Part D: Characterization of the Conjugate
Thorough characterization is essential to confirm the success of the conjugation and to determine the degree of PEGylation.
-
SDS-PAGE: A simple and effective method to visualize the increase in apparent molecular weight of the PEGylated product compared to the unmodified molecule.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS can accurately determine the molecular weight of the conjugate, confirming the number of attached PEG chains.[1][3][4]
-
HPLC Analysis: RP-HPLC or IEX can be used to assess the purity of the final product and quantify the different PEGylated species.[1][3]
-
NMR Spectroscopy: Proton NMR (¹H NMR) can be used to quantitatively determine the degree of PEGylation.[5][6]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the reductive amination protocol with this compound.
| Parameter | Recommended Range | Rationale/Notes |
| Reaction pH | 4.0 - 6.0 | Optimal for Schiff base formation. A lower pH can provide greater selectivity for N-terminal amines over lysine residues.[1] |
| Temperature (°C) | 4 - 25 | Lower temperatures can help minimize protein degradation, especially during long reaction times.[1] |
| Molar Ratio (PEG:Target) | 5:1 to 20:1 | A higher molar excess of the PEG reagent drives the reaction towards completion but may increase the likelihood of multiple PEGylations.[1] |
| Target Molecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Schiff Base Formation Time | 30 - 60 minutes | Initial incubation period before the addition of the reducing agent.[1] |
| Reduction Reaction Time | 16 - 24 hours | Allows the reduction of the imine to proceed to completion.[1] |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective reducing agent for imines in the presence of aldehydes.[1] |
| Expected Yield | Variable | Highly dependent on the target molecule, reaction conditions, and purification efficiency. Optimization is often required. |
Visualizing the Workflow and Pathway
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | - Inactive this compound (degradation due to improper storage).- Incorrect reaction pH.- Insufficient molar excess of PEG reagent.- Steric hindrance at the reaction site. | - Use fresh or properly stored this compound.- Verify and optimize the reaction buffer pH (start with a range of 4.0-6.0).- Increase the molar ratio of this compound to the target molecule.- Increase reaction time or temperature moderately, while monitoring for potential degradation of the target molecule. |
| Presence of Multiple PEGylated Species | - High molar excess of this compound.- Multiple accessible amine groups on the target molecule. | - Reduce the molar ratio of this compound.- Optimize the reaction pH to favor N-terminal modification if desired.- Employ high-resolution purification techniques like IEX to separate different species. |
| Unreacted Starting Material | - Incomplete reaction.- Inactive reducing agent. | - Increase the reaction time.- Use a freshly prepared solution of sodium cyanoborohydride. |
| Precipitation During Reaction | - Poor solubility of the PEGylated conjugate.- Denaturation of the protein at the reaction pH or temperature. | - Adjust the buffer composition or add solubility enhancers.- Perform the reaction at a lower temperature (e.g., 4°C). |
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Kinetic Analysis of m-PEG7-aldehyde Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the kinetics of the reaction between methoxy-poly(ethylene glycol)-heptanal (m-PEG7-aldehyde) and primary amines. This reaction is a cornerstone of bioconjugation and drug delivery, primarily utilized for the covalent attachment of PEG chains (PEGylation) to proteins, peptides, and other therapeutic molecules. Understanding the reaction kinetics is crucial for process optimization, ensuring product consistency, and achieving desired therapeutic outcomes.
The conjugation of this compound to a primary amine proceeds via a two-step reductive amination process. The initial step involves the formation of a Schiff base (an imine), which is a reversible reaction. This is followed by the reduction of the Schiff base to a stable secondary amine linkage by a reducing agent.
Principle of the Reaction
The overall reaction can be summarized as follows:
-
Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine to form an unstable imine intermediate (Schiff base). This equilibrium is pH-dependent.
-
Reductive Amination: The imine intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable and irreversible secondary amine bond.
A visual representation of the chemical pathway is provided below.
Quantitative Data Presentation
The kinetic parameters for the reaction of this compound with a primary amine are highly dependent on the specific amine-containing molecule (e.g., protein, peptide, small molecule), pH, temperature, and buffer composition. Therefore, specific rate constants are not universally applicable. The following tables are provided as templates for researchers to summarize their experimentally determined kinetic data.
Table 1: Pseudo-First-Order Rate Constants for Schiff Base Formation
| Primary Amine Substrate | pH | Temperature (°C) | [this compound] (mM) | [Amine] (mM) | Observed Rate Constant (k_obs, s⁻¹) |
| (e.g., Glycine) | 5.0 | 25 | 10 | 1 | |
| 6.0 | 25 | 10 | 1 | ||
| 7.0 | 25 | 10 | 1 | ||
| (e.g., Lysozyme) | 6.5 | 25 | 5 | 0.1 | |
| 7.4 | 25 | 5 | 0.1 |
Table 2: Second-Order Rate Constants for Schiff Base Formation
| Primary Amine Substrate | pH | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| (e.g., Glycine) | 5.0 | 25 | |
| 6.0 | 25 | ||
| 7.0 | 25 | ||
| (e.g., Lysozyme) | 6.5 | 25 | |
| 7.4 | 25 |
Table 3: Kinetic Parameters for the Overall Reductive Amination
| Primary Amine Substrate | pH | Temperature (°C) | [Reducing Agent] (mM) | Apparent Second-Order Rate Constant (k_app, M⁻¹s⁻¹) |
| (e.g., Protein X) | 6.0 | 25 | 20 | |
| 7.0 | 25 | 20 | ||
| 6.0 | 4 | 20 |
Experimental Protocols
The following are detailed protocols for determining the kinetics of the reaction between this compound and a primary amine.
Protocol 1: Kinetic Analysis of Schiff Base Formation using UV-Vis Spectroscopy
This protocol is suitable for monitoring the formation of the Schiff base (imine), which often results in a change in the UV-Vis absorbance spectrum.
Materials:
-
This compound
-
Primary amine-containing molecule (e.g., amino acid, peptide, or protein)
-
Reaction Buffers (e.g., 100 mM MES for pH 5-6.5, 100 mM phosphate buffer for pH 6.5-8.0)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the desired reaction buffer.
-
Prepare a stock solution of the primary amine-containing molecule (e.g., 10 mM) in the same reaction buffer.
-
-
Determination of Optimal Wavelength:
-
Record the UV-Vis spectra of the individual reactants (this compound and the primary amine) in the reaction buffer.
-
Mix the reactants at the desired final concentrations and record the spectrum at various time points to identify the wavelength of maximum absorbance change corresponding to the formation of the Schiff base. This is often in the range of 250-350 nm.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.
-
To a quartz cuvette, add the reaction buffer and the primary amine solution to achieve the desired final concentration.
-
Initiate the reaction by adding the this compound stock solution to the cuvette. Ensure rapid mixing.
-
Immediately start monitoring the absorbance at the predetermined optimal wavelength over time. Collect data until the reaction reaches equilibrium (i.e., no further change in absorbance).
-
-
Data Analysis:
-
For pseudo-first-order conditions ([this compound] >> [Amine]), plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear fit will be the negative of the observed rate constant (k_obs).
-
To determine the second-order rate constant (k₂), perform the experiment at various concentrations of this compound and plot k_obs versus the concentration of this compound. The slope of this plot will be k₂.
-
A diagram of the experimental workflow is shown below.
Protocol 2: Kinetic Analysis of the Overall Reductive Amination using HPLC or NMR
This protocol is designed to monitor the consumption of reactants and the formation of the final product over time for the complete reductive amination reaction.
Materials:
-
This compound
-
Primary amine-containing molecule
-
Reaction Buffers (as in Protocol 1)
-
Reducing Agent (e.g., Sodium Cyanoborohydride, NaBH₃CN)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical HPLC system with a suitable column (e.g., reverse-phase or size-exclusion) or an NMR spectrometer
-
Deuterated solvents (for NMR)
Methodology:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve the primary amine-containing molecule in the reaction buffer.
-
Add the this compound to the solution.
-
Initiate the reaction by adding the reducing agent (NaBH₃CN).
-
-
Time-Point Sampling:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a tube containing the quenching solution. This will consume any unreacted aldehyde.
-
-
Analysis by HPLC:
-
Inject the quenched samples into the HPLC system.
-
Develop a separation method that resolves the starting materials (amine and this compound) and the PEGylated product.
-
Quantify the peak areas corresponding to the reactant and product at each time point.
-
-
Analysis by NMR (in-situ):
-
Set up the reaction directly in an NMR tube using deuterated buffers.
-
Acquire spectra at regular intervals to monitor the disappearance of reactant signals (e.g., the aldehyde proton of this compound) and the appearance of product signals.
-
Integrate the relevant peaks to determine the concentration of each species over time.
-
-
Data Analysis:
-
Plot the concentration of the primary amine reactant or the product as a function of time.
-
Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the apparent rate constant (k_app) for the overall reductive amination.
-
Below is a diagram illustrating the logical relationship for optimizing the reductive amination reaction based on kinetic data.
Application Notes and Protocols for Site-Specific Peptide PEGylation using m-PEG7-Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1][2] This modification can lead to increased solubility, prolonged in vivo half-life, reduced immunogenicity, and improved stability against proteolytic degradation.[1][3] Methoxy-PEG7-aldehyde (m-PEG7-aldehyde) is a monodisperse PEG reagent containing seven ethylene glycol units, which allows for precise and controlled PEGylation.
This document provides a detailed protocol for the site-specific conjugation of this compound to the N-terminal α-amine of a peptide via reductive amination. The aldehyde group of the this compound selectively reacts with the primary amine at the N-terminus under mildly acidic conditions to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage.[1][2] The lower pKa of the N-terminal α-amine compared to the ε-amine of lysine side chains allows for high selectivity when the reaction pH is carefully controlled.[4][5]
Principle of the Reaction: Reductive Amination
The conjugation of this compound to a peptide's N-terminal primary amine is a two-step process:
-
Schiff Base Formation: The aldehyde group of this compound reacts with the primary amine of the peptide to form a reversible imine intermediate, known as a Schiff base. This reaction is favored under slightly acidic conditions (pH 5.0-6.5).[1][2]
-
Reduction: The unstable Schiff base is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable and irreversible secondary amine bond.[1][2] Sodium cyanoborohydride is selective for the imine over the aldehyde at the reaction pH.[1]
Quantitative Data Summary
The efficiency and selectivity of the PEGylation reaction are influenced by several parameters. The following tables summarize key quantitative data for the conjugation of this compound to peptides.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 6.5 | Optimizes selectivity for the N-terminal amine.[4] |
| Temperature | Room Temperature (20-25°C) | Provides a good balance between reaction rate and stability.[6] |
| Molar Ratio (this compound:Peptide) | 5:1 to 20:1 | A molar excess of the PEG reagent drives the reaction to completion.[7][8] |
| Reaction Time | 2 - 4 hours | Reaction progress should be monitored by RP-HPLC.[7] |
| Reducing Agent Concentration | ~20 mM | A sufficient concentration of sodium cyanoborohydride is required for efficient reduction.[7] |
Table 2: Typical Reaction Outcomes
| Parameter | Typical Value | Method of Determination |
| N-terminal PEGylation Efficiency | 70 - 90% | RP-HPLC, Mass Spectrometry[7] |
| Purity of Mono-PEGylated Peptide | >95% | RP-HPLC |
Experimental Protocols
Materials and Reagents
-
Peptide with a free N-terminus
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.4
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Analytical Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)[9]
Protocol 1: N-Terminal PEGylation of a Peptide
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to a concentration that will achieve the desired molar excess (e.g., 10-fold) over the peptide.
-
Reaction Initiation: Add the dissolved this compound solution to the peptide solution.
-
Reduction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.[7]
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC.[7]
-
Quenching: Once the reaction has reached the desired level of completion, stop the reaction by adding the Quenching Solution to a final concentration of 50 mM to consume any unreacted this compound.
-
Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.[][11]
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry to verify the mass of the conjugate and by analytical RP-HPLC to assess purity.[9][12]
Protocol 2: RP-HPLC Purification of the PEGylated Peptide
-
Sample Preparation: Dilute the quenched reaction mixture with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.22 µm syringe filter.[11]
-
HPLC System Setup:
-
Column: A C4 or C18 column is often suitable. For smaller PEG chains, a C4 column may provide better resolution.[11][13]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Equilibrate the column with the initial mobile phase composition.
-
Set the detector wavelength to 214 nm and 280 nm.
-
-
Chromatographic Run:
-
Post-Purification: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product. Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.
Visualization of Workflows and Pathways
Caption: General experimental workflow for peptide PEGylation.
Caption: Reductive amination reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blob.phenomenex.com [blob.phenomenex.com]
Application Notes and Protocols for m-PEG7-aldehyde in Hydrogel Formation for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in tissue engineering and drug delivery due to their high water content, biocompatibility, and tunable physicochemical properties that can mimic the native extracellular matrix (ECM).[1][2][3] m-PEG7-aldehyde is a monofunctional PEG derivative featuring a terminal aldehyde group that can readily react with nucleophiles like amines and hydrazides to form covalent bonds.[1] This reactivity allows for the formation of hydrogels through crosslinking with multi-amine or multi-hydrazide polymers under physiologically mild conditions, making it suitable for encapsulating sensitive biologics and living cells.[2][4]
The crosslinking reaction, typically a Schiff base formation, is advantageous for creating injectable, in situ-forming hydrogels.[5][6] These hydrogels can serve as scaffolds that provide structural support for cell adhesion, proliferation, and differentiation, crucial for the regeneration of tissues such as cartilage.[2][5] The properties of the resulting hydrogel, including gelation time, mechanical strength, swelling ratio, and degradation kinetics, can be modulated by varying parameters such as polymer concentration and the molar ratio of reactive groups.[5][7]
These application notes provide detailed protocols for the synthesis, characterization, and application of hydrogels formed using this compound and related PEG-aldehyde derivatives for tissue engineering purposes.
Key Applications
-
3D Cell Culture: The gentle crosslinking process allows for the encapsulation of cells within a 3D matrix, offering a more physiologically relevant environment for cell studies compared to traditional 2D cultures.[2]
-
Tissue Engineering Scaffolds: These hydrogels can act as temporary scaffolds that mimic the natural ECM, supporting cell growth and tissue regeneration.[2][3] For instance, they have shown potential in cartilage tissue engineering by supporting chondrocyte viability and phenotype maintenance.[5]
-
Controlled Drug Delivery: The hydrogel matrix can be designed for the sustained release of therapeutic agents.[2][7] The crosslinking density influences the mesh size of the hydrogel network, which in turn controls the diffusion rate of encapsulated molecules.[7]
Experimental Protocols
Protocol 1: Hydrogel Formation for Cell Encapsulation
This protocol describes the formation of a hydrogel by crosslinking an amine-containing polymer (e.g., glycol chitosan or a multi-arm PEG-amine) with a PEG-aldehyde.
Materials:
-
This compound (or other multi-arm PEG-aldehyde)
-
Glycol chitosan (or other amine-containing polymer)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS; 0.01 M, pH 7.4)
-
Cells for encapsulation (e.g., chondrocytes)
-
Sterile syringe filters (0.22 µm)
-
Sterile petri dishes or multi-well plates
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 4.0 wt% glycol chitosan solution by dissolving it in the desired cell culture medium. Vortex to ensure complete dissolution.[2]
-
Prepare a 20 wt% this compound solution in cell culture medium. Vortex until fully dissolved.[2]
-
Sterilize the PEG-aldehyde solution by passing it through a 0.22 µm syringe filter.[2]
-
-
Cell Encapsulation:
-
If encapsulating cells, harvest and resuspend them in the 4.0 wt% glycol chitosan solution to achieve the desired cell density (e.g., 1.5 × 10^6 cells/mL).[2]
-
-
Hydrogel Formation:
-
In a sterile petri dish or well of a multi-well plate, add 0.2 mL of the glycol chitosan solution (with or without cells).
-
Add 0.2 mL of the sterile 20 wt% this compound solution to the chitosan solution.[2]
-
Gently and quickly mix by pipetting up and down.
-
Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes.[1][2]
-
-
Cell Culture:
Protocol 2: Characterization of Hydrogel Properties
A. Gelation Time:
-
Visually inspect the vial or dish containing the mixed precursor solutions. The gelation time is the point at which the solution no longer flows when the container is tilted.[1]
-
Alternatively, use a rheometer to monitor the storage modulus (G') and loss modulus (G''). The gel point is often defined as the time when G' exceeds G''.
B. Swelling Ratio:
-
Prepare a hydrogel sample of a known initial weight (Wi).[8]
-
Immerse the hydrogel in deionized water or PBS at 37°C.[8]
-
Allow the hydrogel to swell, periodically removing it, blotting the surface to remove excess water, and recording the swollen weight (Ws).[8]
-
Continue until the weight remains constant (equilibrium swelling).[8]
-
The swelling ratio (SR) is calculated as: SR = (Ws - Wi) / Wi.[8]
C. Mechanical Properties (Rheology):
-
Use a rheometer with a parallel plate geometry to characterize the mechanical properties of the hydrogel.[1]
-
Perform a time sweep immediately after mixing the precursor solutions to monitor the increase in storage modulus (G') and loss modulus (G'') until a plateau is reached, indicating the completion of gelation.[2]
-
To characterize the stiffness of the formed hydrogel, perform a frequency sweep at a fixed strain (e.g., 1%) over a range of frequencies (e.g., 0.1 to 100 rad/s). A stable G' value that is significantly higher than G'' indicates the formation of an elastic hydrogel.[2]
Protocol 3: Cell Viability Assessment
Live/Dead Staining:
-
Prepare a working staining solution containing Calcein AM (e.g., 2 µM for live cells) and Ethidium homodimer-1 (e.g., 4 µM for dead cells) in sterile PBS. Protect the solution from light.[9]
-
Aspirate the culture medium from the cell-laden hydrogels and wash twice with sterile PBS.[9]
-
Add enough staining solution to completely cover the hydrogel and incubate at 37°C for 30-45 minutes, protected from light.[9]
-
After incubation, remove the staining solution, wash the hydrogels with PBS, and visualize using fluorescence or confocal microscopy.[2][9]
Quantitative Data
The following tables summarize representative data for PEG-aldehyde based hydrogels. The exact values for this compound hydrogels will depend on the specific crosslinker, polymer concentration, and other experimental conditions.
Table 1: Hydrogel Formulation and Gelation Time
| PEG-Aldehyde Concentration (wt%) | Crosslinker Type | Crosslinker Concentration (wt%) | Temperature (°C) | Approximate Gelation Time | Reference |
| 20 | Glycol Chitosan | 4 | Room Temp | Minutes | [2] |
| 10 | 8-arm PEG-hydrazine | 10 | 37 | Minutes | [1] |
| 5-15 | 4-arm PEG-amine | 5-15 | 37 | 5 - 30 minutes | General observation |
Table 2: Physicochemical Properties of PEG-Aldehyde Hydrogels
| Property | Value Range | Conditions | Reference |
| Storage Modulus (G') | 100 - 10,000 Pa | Dependent on polymer concentration and crosslinking density | [1][2] |
| Swelling Ratio (SR) | 5 - 20 | In PBS, pH 7.4 | [8] |
| In Vitro Degradation | Days to Weeks | Dependent on hydrolytic or enzymatic degradation | [5] |
Table 3: Biological Performance in PEG-Aldehyde Hydrogels
| Cell Type | Assay | Result | Incubation Time | Reference |
| Chondrocytes | Live/Dead Staining | > 90% viability | 2 weeks | [5] |
| Chondrocytes | CCK-8 Assay | Sustained proliferation | 2 weeks | [5] |
| Chondrocytes | Gene Expression | Maintenance of phenotype | 2 weeks | [5] |
Visualizations
Caption: Experimental workflow for this compound hydrogel formation and characterization.
Caption: Schiff base reaction between this compound and an amine-containing polymer.
Caption: Role of this compound hydrogel as a scaffold in tissue engineering.
Concluding Remarks: The protocols and data presented are based on the use of PEG-aldehyde hydrogels in tissue engineering. While the specific molecule of interest is this compound, the principles of hydrogel formation via Schiff base chemistry and the subsequent characterization and application methods are broadly applicable. Researchers should optimize parameters such as polymer concentration and crosslinker ratio for their specific this compound and amine-containing polymer system to achieve the desired hydrogel properties for their tissue engineering application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An injectable hydrogel formed by in situ cross-linking of glycol chitosan and multi-benzaldehyde functionalized PEG analogues for cartilage tissue engineering - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Antibodies with m-PEG7-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of biologics such as antibodies. This modification can enhance solubility, extend serum half-life, and reduce immunogenicity. The use of monodisperse, short-chain PEG linkers like m-PEG7-aldehyde (methoxy-heptaethylene glycol-aldehyde) allows for precise control over the conjugation process, leading to more homogeneous products.
This document provides detailed protocols for the labeling of antibodies with this compound via reductive amination. This method targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable secondary amine linkage.
Principle of the Method
The labeling strategy is based on a two-step reductive amination process. First, the aldehyde group of this compound reacts with a primary amine on the antibody to form an unstable Schiff base intermediate. Subsequently, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine bond to create a stable secondary amine, covalently linking the PEG moiety to the antibody. The reaction is typically performed at a slightly acidic to neutral pH to facilitate both Schiff base formation and efficient reduction.[1]
Experimental Protocols
Protocol 1: Antibody Preparation
Objective: To prepare the antibody in a suitable buffer for the conjugation reaction.
Materials:
-
Antibody of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Desalting column or dialysis cassette (with appropriate molecular weight cut-off, e.g., 10 kDa)
Procedure:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or other interfering substances, perform a buffer exchange into an amine-free buffer like PBS.
-
This can be accomplished using a desalting column or by dialysis against the target buffer at 4°C.
-
Following buffer exchange, determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280). Adjust the concentration to a range of 2-10 mg/mL.
Protocol 2: Reductive Amination of Antibody with this compound
Objective: To covalently conjugate this compound to the antibody.
Materials:
-
Prepared antibody solution (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0)
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Reagents:
-
Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMSO immediately before use.
-
Prepare a fresh stock solution of NaBH₃CN (e.g., 1 M) in the Reaction Buffer.
-
-
Initiate Conjugation:
-
In a suitable reaction vessel, add the prepared antibody solution.
-
Add the this compound stock solution to the antibody solution to achieve a final 20- to 50-fold molar excess of the PEG reagent over the antibody. Gently mix immediately. The optimal molar ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling.[2]
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle stirring or rotation to allow for the formation of the Schiff base intermediate.
-
-
Reduction Step:
-
Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.[2]
-
Continue the incubation for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
To stop the reaction and consume any unreacted aldehyde groups, add the Quenching Solution to a final concentration of 50-100 mM.[3]
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 3: Purification of the PEGylated Antibody
Objective: To remove excess, unreacted this compound and other reaction byproducts from the conjugated antibody.
Materials:
-
Quenched reaction mixture (from Protocol 2)
-
Size-Exclusion Chromatography (SEC) system
-
SEC column suitable for antibody purification (e.g., Superdex 200 or equivalent)
-
Purification Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Load the quenched reaction mixture onto the equilibrated column.
-
Elute the sample with the Purification Buffer at the recommended flow rate for the column.
-
Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm. The PEGylated antibody conjugate will typically elute in the initial, higher molecular weight peak.
-
Pool the fractions containing the purified conjugate.
-
Concentrate the pooled fractions if necessary using a centrifugal ultrafiltration device with an appropriate molecular weight cut-off.
Data Presentation
The successful labeling of the antibody should be confirmed, and the degree of labeling (DOL), or PEG-to-antibody ratio (PAR), should be quantified. The following tables present representative data obtained from the characterization of a model IgG antibody (MW ≈ 150 kDa) conjugated with this compound (MW ≈ 356 g/mol ).
Table 1: Reaction Parameters for Antibody PEGylation
| Parameter | Condition | Rationale |
| Antibody Concentration | 5 mg/mL | Ensures efficient reaction kinetics. |
| Molar Ratio (PEG:Ab) | 40:1 | A molar excess drives the reaction; this should be optimized.[2] |
| Reaction pH | 7.0 | Balances Schiff base formation and reducing agent stability. |
| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the imine bond without affecting disulfides.[4] |
| NaBH₃CN Concentration | 30 mM | Sufficient concentration for efficient reduction.[2] |
| Reaction Temperature | Room Temperature (22°C) | Provides a balance between reaction rate and protein stability. |
| Reaction Time | 2 hours (post-reduction) | Allows for completion of the reduction step. |
Table 2: Characterization of Purified this compound-Antibody Conjugate
| Analytical Method | Parameter Measured | Unconjugated Antibody | PEGylated Antibody Conjugate |
| SDS-PAGE | Apparent Molecular Weight | ~150 kDa | >160 kDa (diffuse band) |
| Mass Spectrometry (LC-MS) | Average Molecular Weight | 150,125 Da | 152,617 Da |
| Mass Spectrometry (LC-MS) | Calculated Degree of Labeling (DOL) | N/A | 7.0 PEGs / antibody |
| Size-Exclusion Chromatography | Elution Time | 10.5 min | 10.1 min |
| Antigen Binding Assay (ELISA) | Relative Binding Affinity (EC₅₀) | 1.0 nM | 1.2 nM |
Note: The apparent molecular weight on SDS-PAGE for PEGylated proteins is often higher and more diffuse than the calculated molecular weight due to the increased hydrodynamic radius conferred by the PEG chains.[5] The degree of labeling is calculated from the mass increase observed by mass spectrometry.[6]
Visualization of Experimental Workflow
The overall experimental workflow for labeling an antibody with this compound is depicted below.
The chemical reaction pathway for labeling a lysine residue on an antibody with this compound is shown below.
References
Troubleshooting & Optimization
Technical Support Center: m-PEG7-Aldehyde Conjugation
Welcome to the technical support center for m-PEG7-aldehyde conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly concerning low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle of the this compound conjugation reaction?
A1: The this compound conjugation reaction is a type of reductive amination. It involves two main steps: first, the aldehyde group of the this compound reacts with a primary amine on your target molecule (like the N-terminus of a protein or the side chain of a lysine residue) to form an unstable intermediate called a Schiff base (an imine). Second, this imine is then reduced by a mild reducing agent to form a stable secondary amine bond, covalently linking the PEG molecule to your target.[1][2]
Q2: What are the most common reasons for a low yield in my this compound conjugation reaction?
A2: Low conjugation yield is a frequent issue and can often be attributed to several key factors:
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical for both the formation of the Schiff base and the subsequent reduction.[3][4]
-
Inactive this compound Reagent: The aldehyde group is susceptible to oxidation, which can render the reagent inactive.[3]
-
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for the PEG-aldehyde, reducing conjugation efficiency.[5][6]
-
Inefficient or Inactive Reducing Agent: A stable and active reducing agent is necessary to convert the imine intermediate to a stable secondary amine bond.[4]
-
Inappropriate Molar Ratio of Reactants: An insufficient molar excess of the this compound can lead to incomplete conjugation.[7]
-
Steric Hindrance: The reaction site on your target molecule may be sterically hindered, preventing the PEG chain from accessing it.[8]
Q3: How should I properly store and handle my this compound reagent?
A3: Proper storage and handling are crucial to maintain the reactivity of your this compound. It is recommended to store the reagent at -20°C, desiccated, and protected from light.[9][10] Before use, allow the vial to warm to room temperature before opening to prevent condensation, as moisture can degrade the aldehyde group.[9] If possible, use the reagent under an inert atmosphere (e.g., argon or nitrogen).[9] It is best to prepare solutions fresh before each use.[9][11]
Q4: What is the optimal pH for the reaction, and why is it so important?
A4: The optimal pH for reductive amination is typically between 6.5 and 8.0.[3] This is a compromise: a slightly acidic pH (around 5-7) favors the formation of the Schiff base intermediate by catalyzing the dehydration step.[4][12] However, if the pH is too low, the primary amine on your target molecule will be protonated (-NH3+), making it a poor nucleophile and slowing down the initial reaction.[3][13] Conversely, a pH that is too high can hinder the removal of the hydroxyl group during the formation of the imine intermediate.[3]
Q5: Which reducing agents are suitable for this reaction?
A5: Mild reducing agents are required to selectively reduce the imine bond without reducing the aldehyde group on the starting PEG reagent. The most commonly used reducing agents for this purpose are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB).[4][7] Sodium cyanoborohydride is effective but moisture-sensitive.[4] STAB is another excellent and often safer alternative.[4]
Q6: How can I purify my PEGylated conjugate to improve the final yield?
A6: Purification is a critical step to remove unreacted PEG, unconjugated protein, and other reaction by-products, which can make the yield appear low. Common purification techniques for PEGylated proteins include:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from the smaller, unreacted protein and PEG reagent.[][15]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, it can be used to separate PEGylated species from the native protein.[][15]
-
Reverse Phase Chromatography (RP-HPLC): This is often used for the purification of smaller molecules and peptides.[]
-
Hydrophobic Interaction Chromatography (HIC): This can be a useful supplementary technique to IEX.[][15]
-
Dialysis or Ultrafiltration: These methods can be used for initial clean-up to remove small molecules like excess PEG reagent and reducing agents.[16]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yield in your this compound conjugation reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal Reaction pH | Verify the pH of your reaction buffer. The optimal range for reductive amination is typically between pH 6.5 and 8.0.[3] Consider performing small-scale optimization experiments across this pH range. |
| Inactive this compound Reagent | The aldehyde functional group is prone to oxidation. Use a fresh vial of the reagent and ensure it has been stored correctly at -20°C under dry conditions.[3][9] | |
| Presence of Competing Amines in Buffer | Buffers like Tris or glycine contain primary amines that will compete with your target molecule.[3] Use amine-free buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES.[3] If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction. | |
| Insufficient or Inactive Reducing Agent | Ensure you are using a fresh and adequate amount of the reducing agent (e.g., NaBH₃CN or STAB). These reagents are moisture-sensitive.[4] | |
| Suboptimal Molar Ratio | An insufficient amount of the this compound will lead to incomplete conjugation. Start with a 5- to 50-fold molar excess of the PEG reagent over your target molecule and optimize as needed.[5][7] | |
| Low Concentration of Reactants | At very low concentrations of your target molecule, the reaction kinetics can be slow. If possible, increase the concentration of your protein in the reaction mixture.[5] | |
| Steric Hindrance | The reactive amine on your target molecule may be sterically inaccessible. Try increasing the reaction time and/or temperature.[9] Using a longer PEG linker might also help overcome steric hindrance.[9] | |
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent | If your this compound is dissolved in an organic solvent like DMSO or DMF, adding it too quickly can cause "solvent shock" and protein denaturation. Add the PEG solution slowly with gentle mixing, ensuring the final concentration of the organic solvent is low (typically <10%).[6] |
| Reaction pH is close to the Protein's Isoelectric Point (pI) | Proteins are least soluble at their pI. If your reaction buffer pH is close to your protein's pI, aggregation is more likely. Adjust the buffer pH to be at least one unit away from the pI.[6] | |
| Pre-existing Aggregates in Protein Sample | If your starting protein sample contains aggregates, they can act as seeds for further aggregation. Purify the starting protein using Size Exclusion Chromatography (SEC) to remove any existing aggregates before the conjugation reaction.[6] | |
| Difficulty in Purifying the Conjugate | Similar Properties of Starting Materials and Product | The PEGylated product may have similar chromatographic behavior to the unreacted starting materials. Use a combination of purification techniques. SEC is effective for separating based on size, while IEX can separate based on charge differences.[9][] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general starting point. Optimization for your specific protein and application is highly recommended.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
This compound reagent
-
Amine-free reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5)
-
Reducing agent (e.g., Sodium Cyanoborohydride - NaBH₃CN)
-
Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or IEX)
Procedure:
-
Protein Preparation: Ensure your protein is in the desired amine-free reaction buffer at a suitable concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the required amount in the reaction buffer to the desired stock concentration.
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution while gently mixing. A common starting point is a 10- to 50-fold molar excess.[7]
-
Allow the initial Schiff base formation to proceed for 1-2 hours at room temperature.
-
Add the reducing agent (e.g., NaBH₃CN) to a final concentration of approximately 20 mM.
-
Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle agitation. The optimal time and temperature should be determined empirically.[7]
-
-
Quenching (Optional): To stop the reaction, you can add a quenching solution to consume any unreacted this compound.
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and other reaction components using an appropriate chromatography method such as Size Exclusion Chromatography (SEC).[][15]
Visualizations
Caption: Chemical pathway of this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 1058691-77-2 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Reductive Amination of PEG-Aldehyde
For researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the reductive amination of polyethylene glycol (PEG)-aldehyde. Low or incomplete conversion is a common hurdle, and the following information is designed to help diagnose and resolve these issues, ensuring the successful synthesis of PEGylated biopharmaceuticals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the reductive amination process, presented in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
A: Low or no product yield is a multifaceted issue that can stem from several factors throughout the experimental process. Below are the most common causes and their corresponding troubleshooting steps.
-
Inefficient Imine Formation: The initial, reversible formation of a Schiff base (imine) between the PEG-aldehyde and the amine is a critical step.[1]
-
Troubleshooting:
-
Optimize pH: Imine formation is most efficient under mildly acidic conditions (pH 5.0-7.0), which catalyze the necessary dehydration step.[1] A pH that is too low (<5) will protonate the amine, rendering it non-nucleophilic, while a pH that is too high won't sufficiently activate the aldehyde's carbonyl group.[1] A good starting point is a pH of approximately 6.0.[1]
-
Buffering: Ensure your buffer system is robust and does not contain primary amines (e.g., Tris, glycine), which would compete with your target molecule.[2]
-
Monitor Imine Formation: Before adding the reducing agent, consider monitoring the formation of the imine intermediate using techniques like LC-MS to confirm the first step is proceeding as expected.[1]
-
-
-
Degraded PEG-Aldehyde Reagent: Aldehydes are susceptible to oxidation and hydrolysis, which can lead to reagent inactivity.[1][3]
-
Troubleshooting:
-
Proper Storage: Store PEG-aldehyde reagents at -20°C under an inert atmosphere and protected from moisture.[1][4][5] Avoid frequent freeze-thaw cycles.[4]
-
Use Fresh Reagent: If you suspect degradation, it is best to use a fresh vial of the reagent for your experiment.[1] Studies have identified various degradation products like formaldehyde and acrolein that can result from improper handling or storage.[6]
-
-
-
Inactive Reducing Agent: The reducing agent is essential for the irreversible conversion of the imine to a stable secondary amine. These reagents are often moisture-sensitive.[1]
-
Troubleshooting:
-
Use a Fresh Supply: Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are sensitive to moisture.[1] Always use a fresh supply and store it properly in a desiccator.[1]
-
Prepare Fresh Solutions: Prepare stock solutions of the reducing agent immediately before use.[1]
-
-
-
Suboptimal Molar Ratio: An insufficient amount of the PEG-aldehyde reagent will lead to incomplete conversion of the amine-containing molecule.[1]
-
Insufficient Reaction Time or Temperature: Reductive amination can be a slow process.[1]
-
Troubleshooting:
-
Extend Reaction Time: Incubate the reduction step for 2 to 24 hours.[1][5] Monitoring the reaction over a time course is the best way to determine the optimal duration.[1]
-
Adjust Temperature: The reaction can be performed at room temperature or 4°C.[1][5] If steric hindrance is a factor, a moderate increase in temperature may improve the reaction rate.[1]
-
-
Problem 2: Presence of Unreacted Starting Materials
Q: My analysis shows a significant amount of unreacted starting materials (both my amine-containing molecule and PEG-aldehyde) in the final mixture. What is happening?
A: The presence of unreacted starting materials often points to an unfavorable equilibrium in the initial imine formation step or a competing side reaction that consumes one of the key reagents.
-
Equilibrium Favoring Reactants: The formation of the imine is an equilibrium process. If the equilibrium lies too far to the left (favoring the aldehyde and amine), the subsequent reduction step will be inefficient.
-
Troubleshooting:
-
Use a Dehydrating Agent: To drive the reaction toward the imine, you can add a mild dehydrating agent, such as molecular sieves, to the reaction mixture.[1]
-
-
-
Competitive Reduction of Aldehyde: If the reducing agent is too strong or added prematurely, it can reduce the starting PEG-aldehyde to an alcohol before it has a chance to form the imine.[1][7]
-
Troubleshooting:
-
Choose a Milder Reducing Agent: Use a milder reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These agents preferentially reduce the protonated imine (iminium ion) over the aldehyde, especially under mildly acidic conditions.[1][7]
-
Sequential Addition: Allow sufficient time for the imine to form (e.g., 1-2 hours) before introducing the reducing agent.[1][7]
-
-
-
Steric Hindrance: If either the amine or the PEG-aldehyde is sterically hindered, the reaction rate can be significantly reduced, leading to incomplete conversion within the standard timeframe.[1]
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature to overcome the kinetic barrier.[1]
-
-
Problem 3: Formation of Side Products
Q: I am observing unexpected peaks in my chromatogram or masses in my mass spectrum. What are these side products and how can I prevent their formation?
A: Side product formation can complicate purification and reduce the yield of the desired conjugate. The most common side reactions are over-alkylation and direct reduction of the aldehyde.
-
Over-alkylation: If the target molecule contains a primary amine, the secondary amine product can potentially react with another molecule of PEG-aldehyde to form an undesired tertiary amine.[1]
-
Troubleshooting:
-
Control Molar Ratios: While a large excess of the PEG reagent is often used to drive the initial reaction, an extremely high excess can promote over-alkylation. If this is a problem, try reducing the molar excess of the PEG-aldehyde.[1]
-
-
-
Aldehyde Reduction to Alcohol: As mentioned previously, a strong reducing agent like sodium borohydride (NaBH₄) can directly reduce the PEG-aldehyde to its corresponding alcohol.[1][7] This not only consumes the PEG reagent but also introduces an impurity that may be difficult to separate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reductive amination with PEG-aldehyde? The optimal pH is a compromise, typically between 5.0 and 7.0.[1] This range is acidic enough to catalyze the dehydration required for imine formation but not so acidic that it fully protonates and deactivates the amine nucleophile.[1] A starting pH of around 6.0 is often recommended.[1]
Q2: Which reducing agent is best? Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are generally preferred over sodium borohydride (NaBH₄).[1][7] They are milder and more selectively reduce the imine intermediate rather than the starting aldehyde, leading to higher yields and fewer side products.[7] Alternatives like 2-picoline borane are also effective and serve as a non-toxic option compared to cyanoborohydride, which can generate cyanide by-products.[8]
Q3: How should I store my PEG-aldehyde reagent? PEG-aldehyde should be stored at -20°C, desiccated, and preferably under an inert gas to prevent degradation from moisture and oxidation.[1][4]
Q4: What molar ratio of PEG-aldehyde to amine should I use? A 5 to 50-fold molar excess of the PEG-aldehyde reagent to the amine-containing molecule is a typical starting point to drive the reaction to completion.[1][5] The optimal ratio should be determined empirically for each specific system.
Q5: How can I monitor the reaction's progress? The reaction can be monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the desired PEGylated product.[1] This is the most effective way to determine the optimal reaction time.[1]
Q6: What is the best way to purify my PEGylated product? Purification is a critical final step. The choice of method depends on the properties of the conjugate and the impurities to be removed.
-
Size Exclusion Chromatography (SEC): Very effective for removing unreacted, low-molecular-weight PEG reagents and other small molecules.[1][9][]
-
Ion-Exchange Chromatography (IEX): A powerful technique for separating proteins based on the extent of PEGylation (e.g., mono-, di-, multi-PEGylated species), as the addition of PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin.[1][9][]
-
Hydrophobic Interaction Chromatography (HIC): Can also be used to separate PEGylated species and positional isomers.[][11]
Data Presentation: Reaction Parameters and Reagents
The tables below summarize key quantitative data to guide your experimental design.
Table 1: Recommended Reaction Parameters for Reductive Amination of PEG-Aldehyde
| Parameter | Recommended Range | Rationale & Notes |
| pH | 5.0 - 7.0 | Balances catalysis of imine formation with amine nucleophilicity. Start at ~6.0.[1] |
| Molar Ratio (PEG:Amine) | 5:1 to 50:1 | A molar excess of PEG-aldehyde drives the reaction equilibrium towards the product.[1][5] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can be used for overnight reactions.[1][5] Slightly higher temps may help with sterically hindered substrates.[1] |
| Reaction Time | 2 - 24 hours | Highly dependent on substrates and conditions. Monitor progress via HPLC or LC-MS.[1][5][12] |
| Reducing Agent Conc. | 20 - 50 mM | Ensure sufficient reagent to complete the reduction.[1] |
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Relative Strength | Optimal pH | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Strong | ~7-10 | Inexpensive, powerful. | Can reduce the starting aldehyde; less selective.[1][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild | ~5-7 | Selectively reduces imines over aldehydes; stable in protic solvents.[1][7] | Highly toxic (generates HCN).[8] Moisture sensitive.[1] |
| Sodium Triacetoxyborohydride (STAB) | Mild | ~5-7 | Selectively reduces imines; non-toxic alternative to NaBH₃CN.[1][7] | Moisture sensitive.[1] |
| 2-Picoline Borane | Mild | ~5-7 | Effective, non-toxic alternative to NaBH₃CN.[8] | More expensive than other options.[8] |
Experimental Protocols
General Protocol for Reductive Amination of a Protein with PEG-Aldehyde
This is a general guideline and must be optimized for your specific protein and PEG-aldehyde.
-
Reagent Preparation:
-
Prepare a solution of your amine-containing protein in a suitable amine-free buffer (e.g., 50 mM Bis-Tris-Acetate, pH 6.5 or Sodium Phosphate buffer, pH 6.0-7.0).[1][13]
-
Immediately before use, dissolve the PEG-aldehyde in the reaction buffer to create a stock solution.[1][5]
-
Prepare a fresh stock solution of the reducing agent (e.g., NaBH₃CN) in the reaction buffer.[1]
-
-
Imine Formation:
-
Reduction:
-
Quenching (Optional):
-
Purification:
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: Experimental workflow for protein PEGylation via reductive amination.
Caption: Troubleshooting decision tree for incomplete reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanocs.net [nanocs.net]
- 5. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 6. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Influence of the chemistry of conjugation of poly(ethylene glycol) to Hb on the oxygen-binding and solution properties of the PEG-Hb conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG7-Aldehyde Conjugation
Welcome to the technical support center for m-PEG7-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound conjugation?
A1: The primary reaction mechanism is a two-step process called reductive amination. First, the aldehyde group (-CHO) of this compound reacts with a primary amine (-NH2) on a biomolecule, such as the N-terminus of a protein or the epsilon-amine of a lysine residue, to form a reversible Schiff base intermediate. In the second step, a mild reducing agent, like sodium cyanoborohydride (NaCNBH₃), is used to reduce the imine bond to a stable, covalent secondary amine bond.[1][2]
Q2: How should this compound be stored to ensure stability and reactivity?
A2: To maintain its reactivity, this compound should be stored at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture.[2] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to the hydrolysis of the aldehyde group.[2] Since aldehydes are susceptible to oxidation into non-reactive carboxylic acids, it is recommended to prepare fresh solutions for each experiment.[2]
Q3: What are the optimal pH conditions for reductive amination with this compound?
A3: The optimal pH for reductive amination with PEG aldehydes is typically between 6.0 and 7.5.[3] A pH of around 6.0 is often a good starting point as it balances the rate of Schiff base formation while minimizing side reactions.[2] To specifically target the N-terminal α-amino group over lysine's ε-amino group, the reaction can be performed at a lower pH (around 5.0-6.0) due to the generally lower pKa of the N-terminal amine.[2]
Q4: What are common solvents for dissolving this compound?
A4: this compound is soluble in water, as well as common organic solvents like Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[4] For reactions requiring anhydrous conditions, it is recommended to use anhydrous solvents.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
Issue 1: Low Conjugation Yield
A low yield of the desired PEGylated product is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range (6.0-7.5).[3] Ensure the buffer does not contain primary amines (e.g., Tris), which can compete in the reaction.[3] |
| Degraded this compound | The aldehyde group is prone to oxidation into a non-reactive carboxylic acid.[2] Use a fresh vial of the reagent, confirm proper storage conditions (-20°C, inert atmosphere), and prepare solutions immediately before use.[2] |
| Inactive Reducing Agent | The reducing agent (e.g., NaCNBH₃) is critical for forming a stable bond. If it has lost activity, the Schiff base intermediate will not be effectively reduced. Use a fresh supply of the reducing agent.[2] |
| Insufficient Molar Ratio of PEG Reagent | The concentration of the this compound may be too low to drive the reaction to completion. Increase the molar excess of the PEG reagent to the target molecule. A 5- to 20-fold molar excess is a common starting point.[1][2] |
| Inadequate Reaction Time or Temperature | The reaction may not have reached completion. Increase the reaction time and monitor the progress at various intervals (e.g., 2, 4, 8, 24 hours). Reactions at lower temperatures (e.g., 4°C) may require longer incubation times.[3] |
| Steric Hindrance | The reactive site on the target molecule may be sterically hindered, preventing the PEG chain from accessing it. Consider increasing the reaction time or temperature moderately, but be aware that this may also increase the rate of side reactions.[6] |
Issue 2: Protein Aggregation or Precipitation During Reaction
The appearance of visible precipitation during the PEGylation reaction can significantly reduce yield and complicate purification.
| Potential Cause | Recommended Solution |
| High Protein Concentration | A high concentration of the protein can lead to aggregation. Try reducing the protein concentration.[7] |
| Suboptimal pH | If the reaction buffer pH is close to the protein's isoelectric point (pI), it can cause aggregation. Adjust the reaction buffer pH to be at least 1-2 units away from the protein's pI.[7] |
| High Reaction Temperature | Elevated temperatures can induce protein unfolding and aggregation. Perform the reaction at a lower temperature (e.g., 4°C).[7] |
| Organic Solvent-Induced Precipitation | The organic solvent used to dissolve the this compound can cause the protein to precipitate. Ensure the final concentration of the organic solvent is low (typically <10%).[7][8] |
Experimental Protocols
General Protocol for Reductive Amination of a Protein with this compound
This protocol provides a starting point for the conjugation of this compound to a protein. Optimization may be required for your specific application.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., PBS or HEPES, pH 6.0-7.5)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation: Ensure your protein is in an appropriate amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL). If necessary, perform a buffer exchange.
-
This compound Preparation: Immediately before use, dissolve the this compound in the reaction buffer or a suitable anhydrous solvent like DMSO.
-
Reaction Setup:
-
Reduction: Add a freshly prepared solution of NaCNBH₃ to the reaction mixture. A typical final concentration is around 20 mM.
-
Incubation: Incubate the reaction for 2 to 24 hours at room temperature or 4°C. The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted this compound.[1]
-
Purification: Purify the PEGylated protein from unreacted PEG reagent and byproducts using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC).[1]
Visualizations
Reductive Amination Workflow
References
Technical Support Center: m-PEG7-Aldehyde Conjugation
Welcome to the technical support center for m-PEG7-aldehyde bioconjugation. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of PEGylation and mitigating potential side reactions with amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound with amino acids?
A1: The primary reaction is a two-step process called reductive amination (also known as reductive alkylation).[1][2] First, the aldehyde group on the m-PEG7 molecule reacts with a primary amine on an amino acid—typically the N-terminal α-amino group or the ε-amino group of a lysine residue—to form an intermediate imine, also known as a Schiff base.[1][3] This initial reaction is reversible.[1] Second, a reducing agent is used to convert the unstable imine bond to a stable, irreversible secondary amine linkage, completing the conjugation.[4][5]
Q2: I am observing significant multi-PEGylation on my protein. What causes this, and how can I favor mono-PEGylation?
A2: Multi-PEGylation, the attachment of multiple PEG chains to a single protein, is a common issue that leads to product heterogeneity.[6] The primary causes are:
-
High Molar Ratio: A large excess of this compound in the reaction mixture drives the modification of multiple available amine groups.[6][7]
-
Suboptimal pH: The reactivity of lysine's ε-amino group is highly pH-dependent. At a pH above 8.0, lysine residues are deprotonated and become highly nucleophilic, increasing the likelihood of multi-PEGylation.[6]
To promote mono-PEGylation, especially at the N-terminus, you should:
-
Optimize the Molar Ratio: Titrate the PEG-to-protein molar ratio in small-scale experiments to find the optimal balance.[6] Start with a lower molar excess (e.g., 5:1 to 10:1) and increase if necessary.
-
Control the pH: To selectively target the N-terminal amine, which has a lower pKa than lysine's amine, perform the reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.5).[8][9][10]
Q3: My protein aggregates or precipitates upon adding the PEG reagent. What are the likely causes and solutions?
A3: Protein aggregation is a frequent challenge during PEGylation experiments.[8] Key causes include:
-
Solvent Shock: If the this compound is dissolved in a high concentration of an organic solvent like DMSO or DMF, its rapid addition can denature the protein.[7]
-
pH Near Isoelectric Point (pI): Proteins are least soluble at their isoelectric point. If the reaction buffer pH is close to the protein's pI, aggregation is highly likely.[7]
-
High Protein Concentration: Increased intermolecular interactions at high protein concentrations can promote aggregation.[6]
-
Pre-existing Aggregates: Small amounts of aggregates in the initial protein sample can act as seeds for further aggregation.[7]
To prevent aggregation:
-
Add Reagent Slowly: Add the this compound stock solution dropwise while gently mixing.[7]
-
Optimize Buffer: Use an amine-free buffer (e.g., phosphate or HEPES) and select a pH at least one unit away from your protein's pI.[7][8]
-
Reduce Protein Concentration: Try performing the reaction at a lower protein concentration.[6]
-
Purify Starting Material: Use size-exclusion chromatography (SEC) to remove any aggregates from the protein solution before starting the conjugation.[7]
Q4: Can this compound react with amino acids other than lysine or the N-terminus?
A4: Yes. While the primary targets are the N-terminus and lysine, the aldehyde group can react with other nucleophilic amino acid side chains. The most significant side reaction involves cysteine . The thiol group (-SH) of cysteine is highly nucleophilic and can react with aldehydes to form a stable five-membered ring structure called a thiazolidine-4-carboxylic acid.[11][12] This reaction is often rapid and can compete significantly with the desired amination, especially if free cysteines are present on the protein surface.[11]
Q5: My PEGylation efficiency is very low. What factors should I investigate?
A5: Low conjugation efficiency can stem from several factors:
-
Inactive PEG Reagent: Aldehyde groups can degrade over time due to oxidation or improper storage. Ensure the this compound is fresh and has been stored at -20°C, protected from moisture.[7]
-
Competing Amines in Buffer: Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the PEG-aldehyde, drastically reducing yield.[7][8] Always use an amine-free buffer.
-
Inefficient Reduction: The choice and freshness of the reducing agent are critical. Sodium cyanoborohydride (NaBH₃CN) is effective but can be inhibited by contaminants.[6][8] Ensure it is fresh and used at the recommended concentration.
-
Suboptimal pH: The reaction is pH-dependent. If the pH is too low, the protein's amino groups will be protonated and non-nucleophilic, preventing the initial Schiff base formation.[7]
Q6: What are the potential side reactions related to the Schiff base intermediate and the reducing agent?
A6: The reductive amination process has two critical steps, each with potential issues:
-
Schiff Base Instability: The imine intermediate is formed reversibly and is susceptible to hydrolysis.[1] If the reducing agent is not added promptly or is inefficient, the equilibrium can shift back towards the reactants, lowering the overall yield. The stability of the Schiff base itself can be pH-dependent.[13]
-
Reducing Agent Side Reactions: While sodium cyanoborohydride (NaBH₃CN) is selective for the imine over the aldehyde, it can present challenges.[14] Under acidic conditions, it can release toxic hydrogen cyanide gas. It has also been reported to reduce disulfide bonds within proteins under certain conditions, which can lead to loss of protein structure and function.[5][14] An alternative, sodium triacetoxyborohydride (NaBH(OAc)₃), is often used to avoid these issues.[8]
Troubleshooting Guide
This table summarizes common issues encountered during this compound conjugation and provides recommended adjustments to experimental parameters.
| Observed Issue | Potential Cause | Recommended Solution & Parameters |
| Low PEGylation Yield | 1. Inactive PEG reagent. 2. Competing amines in buffer (e.g., Tris). 3. Suboptimal pH. 4. Inefficient reducing agent. | 1. Use a fresh vial of this compound stored at -20°C. 2. Switch to an amine-free buffer like PBS or HEPES.[8] 3. Screen a pH range from 6.0 to 7.5 for N-terminal selectivity.[8] 4. Use fresh NaBH₃CN or NaBH(OAc)₃ at a 20-50 fold molar excess over the PEG reagent. |
| Multi-PEGylation | 1. High molar excess of PEG reagent. 2. Reaction pH is too high (>8.0). | 1. Reduce the molar ratio of PEG to protein (e.g., start at 5:1).[6] 2. Lower the reaction pH to 6.5-7.5 to favor the more acidic N-terminal amine over lysine residues.[9] |
| Protein Aggregation | 1. Solvent shock from reagent addition. 2. Reaction pH is near the protein's pI. 3. High protein concentration. | 1. Add the PEG-aldehyde stock solution slowly with gentle mixing.[7] 2. Adjust buffer pH to be >1 unit away from the protein's pI.[7] 3. Decrease the protein concentration to < 5 mg/mL. |
| Heterogeneous Product | 1. Polydispersity of the PEG reagent. 2. Multi-PEGylation or positional isomers. 3. Side reaction with cysteine. | 1. Use high-purity, monodispersed this compound. 2. Optimize pH and molar ratio to favor a single modification site.[6] 3. If free cysteines are present, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to PEGylation. |
| Loss of Biological Activity | 1. PEGylation at or near the active site. 2. Protein denaturation/aggregation. 3. Reduction of essential disulfide bonds. | 1. Lower the pH to favor N-terminal modification, which is often distal to active sites.[14] 2. Follow troubleshooting steps for aggregation. 3. Use a milder reducing agent like NaBH(OAc)₃ or decrease the concentration of NaBH₃CN. |
Experimental Protocols
Protocol 1: General Procedure for N-Terminal Selective PEGylation
This protocol provides a starting point for selectively conjugating this compound to the N-terminus of a protein.
-
Protein Preparation:
-
Prepare the protein in an amine-free reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5) at a concentration of 1-5 mg/mL.
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Confirm the absence of aggregates in the starting material by analytical SEC.[7]
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[7]
-
Immediately before use, dissolve the this compound in the reaction buffer to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 5:1 to 20:1 (PEG:protein). Add the solution slowly with gentle stirring.
-
Incubate the mixture for 30-60 minutes at room temperature to allow for Schiff base formation.
-
-
Reduction Step:
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.
-
Add the NaBH₃CN solution to the reaction mixture to a final concentration that is a 20- to 50-fold molar excess over the PEG reagent.
-
Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[8]
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to consume any unreacted PEG-aldehyde.[15]
-
-
Purification:
-
Remove excess PEG reagent and byproducts using Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Tangential Flow Filtration (TFF).
-
Protocol 2: Analysis of Conjugation Products by SDS-PAGE
-
Collect aliquots from the reaction mixture at different time points (e.g., 0 hr, 1 hr, 4 hr, and post-purification).
-
Mix the aliquots with an appropriate volume of SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analyze the gel. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band. The degree of shift and the presence of multiple bands can indicate the extent of PEGylation and heterogeneity.
Visualizations
Caption: Intended vs. Side Reaction Pathways for this compound.
Caption: Troubleshooting Workflow for Low PEGylation Efficiency.
Caption: Factors Influencing N-Terminal vs. Lysine Selectivity.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of m-PEG7-Aldehyde Conjugates by HPLC
Welcome to the Technical Support Center for the purification of m-PEG7-aldehyde conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of your PEGylated molecules using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC purification of this compound conjugates.
Problem: Broad or Tailing Peaks
Q1: Why are the peaks for my this compound conjugate broad and/or tailing?
Peak broadening and tailing are common challenges in the chromatography of PEGylated molecules. Several factors can contribute to this phenomenon:
-
Secondary Interactions: The conjugate may have undesirable interactions with the silica backbone of the HPLC column. To minimize this, ensure your mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[1][2]
-
Conformational Flexibility: The inherent flexibility of the PEG chain can lead to multiple conformations of the conjugate in solution, with each conformation interacting differently with the stationary phase of the column.[2]
-
Column Overload: Injecting an excessive amount of the sample can lead to distortion of the peak shape.[1][2]
-
Slow Desorption Kinetics: The rate at which the conjugate adsorbs to and desorbs from the column's stationary phase can be slow. Increasing the column temperature, for instance to 40-45°C, can sometimes lead to sharper peaks.
Problem: Poor Resolution or Co-elution of Peaks
Q2: I am observing poor resolution between my conjugate and unreacted starting materials or byproducts. What can I do?
Achieving baseline separation is crucial for obtaining a pure product. If you are experiencing co-elution, consider the following:
-
Optimize the Gradient: A steep gradient may not provide sufficient time for the separation of components with similar hydrophobicities. Flattening the gradient by decreasing the rate of change of the organic solvent can improve resolution.[1]
-
Change the Stationary Phase: The column chemistry plays a significant role in selectivity. If a C18 column does not provide adequate separation, trying a different stationary phase such as C8, C4, or Phenyl-Hexyl can alter the selectivity of the separation.[1] For smaller PEG chains, a C4 column may offer better resolution.[2]
-
Vary the Organic Solvent: Switching the organic solvent in your mobile phase, for example, from acetonitrile to methanol, can change the selectivity of the separation and may resolve co-eluting peaks.
Problem: Inconsistent Retention Times
Q3: Why are the retention times of my conjugate inconsistent between runs?
Fluctuations in retention time can make peak identification and fraction collection difficult. The common causes include:
-
Mobile Phase Preparation: Inaccurate preparation of the mobile phase or evaporation of the organic solvent can alter its composition over time, leading to shifts in retention. It is recommended to prepare fresh mobile phase daily and keep the solvent reservoirs capped.[1]
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times. Using a column thermostat to maintain a constant temperature will ensure reproducibility.[1]
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to retention time drift.
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order for my this compound conjugate and potential impurities in reversed-phase HPLC?
In reversed-phase HPLC (RP-HPLC), compounds are separated based on their hydrophobicity. The addition of a PEG chain generally increases the hydrophobicity of a molecule.[1] Therefore, the typical elution order on a C18 or C8 column would be:
-
Unconjugated hydrophilic small molecule or peptide (elutes earliest).
-
This compound conjugate (elutes later than the unconjugated molecule).[1]
-
Excess unreacted this compound (elution time can vary but often elutes late).[1]
Q2: What are the potential side products in my this compound conjugation reaction that I should be aware of during purification?
The primary reaction for conjugation is reductive amination, which involves the formation of a Schiff base (imine) followed by reduction. Potential side products and impurities include:
-
Unreacted Starting Materials: Unreacted this compound and the amine-containing molecule.
-
Hydrolysis of Schiff Base: The imine intermediate is susceptible to hydrolysis, which can revert it back to the starting aldehyde and amine. This is more likely if the reduction step is not efficient.
-
Over-alkylation: If the target molecule has multiple amine groups, di- or multi-PEGylated products can form.
-
Impurities in the this compound Reagent: The starting PEG reagent may contain impurities such as formaldehyde, acetaldehyde, or acrolein, which could potentially form side products.[3]
Q3: How can I detect my this compound conjugate if it lacks a strong UV chromophore?
If your conjugate does not have a strong UV-absorbing group, detection can be challenging. Consider these alternative detection methods:
-
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes that do not have a chromophore and is compatible with gradient elution.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that responds to all non-volatile analytes.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful technique that provides mass information, which is invaluable for identifying the correct fractions containing your conjugate.[1]
Quantitative Data Presentation
The following table summarizes typical starting parameters for the RP-HPLC purification of PEGylated molecules. These should be optimized for your specific conjugate.
| Parameter | Recommended Starting Conditions |
| Column | C4 or C18, 300 Å pore size for larger molecules |
| Mobile Phase A | 0.1% TFA or 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA or 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 - 1.2 mL/min for analytical scale |
| Column Temperature | 30 - 45 °C |
| Detection Wavelength | 214 nm (for peptide bonds), 280 nm (for aromatic residues) |
| Gradient | 5-95% B over 30-60 minutes (to be optimized) |
Experimental Protocols
General Protocol for RP-HPLC Purification of an this compound Conjugate
This protocol provides a general starting point for the purification of an this compound conjugate. The gradient and other parameters will likely require optimization based on the specific properties of your molecule.
-
Sample Preparation:
-
Dissolve the crude reaction mixture from the reductive amination in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Install an appropriate reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Prepare fresh mobile phases.
-
Purge the HPLC system to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the desired product peak based on the chromatogram.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions for purity and identity using analytical HPLC or LC-MS.
-
Pool the pure fractions.
-
Remove the organic solvent and water, typically by lyophilization or rotary evaporation, to obtain the purified conjugate.
-
Mandatory Visualization
References
Technical Support Center: Purification of m-PEG7-Aldehyde Protein Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of unreacted m-PEG7-aldehyde from protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from my protein conjugate?
The most common and effective methods for removing small, unreacted molecules like this compound from larger protein conjugates are based on size differences. The three primary techniques are:
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic volume.[1][2]
-
Dialysis: A passive method involving a semi-permeable membrane that allows the diffusion of small molecules while retaining larger ones.[3][4]
-
Tangential Flow Filtration (TFF): A pressure-driven filtration method that uses a semi-permeable membrane to separate molecules by size, allowing for simultaneous concentration and purification.[3][5]
Q2: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including your sample volume, required purity, processing time, and scalability. The following table provides a comparison to guide your decision:
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation by hydrodynamic volume | Passive diffusion across a semi-permeable membrane | Convective separation across a semi-permeable membrane |
| Typical Protein Recovery | > 95%[6] | > 90%[6] | > 95%[6] |
| Removal Efficiency | Very high; can achieve baseline separation[6] | High; requires multiple buffer changes for near-complete removal[6][7] | High; dependent on the number of diavolumes exchanged[3] |
| Processing Time | Fast (minutes to hours) | Slow (several hours to overnight)[6] | Fast (hours) |
| Scalability | Limited by column size | Easily scalable | Highly scalable |
| Key Advantage | High resolution for separating different species | Simple setup, gentle on proteins | Fast, efficient, and scalable for large volumes |
| Primary Application | High-purity analytical and preparative separations | Desalting and buffer exchange for small to medium volumes | Large-scale purification, concentration, and buffer exchange |
Q3: How can I quantify the amount of unreacted this compound remaining after purification?
Several analytical techniques can be used to quantify residual this compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method. The this compound can be derivatized to enhance its detection by UV absorbance.[8] Additionally, techniques like mass spectrometry (MS) can be employed for sensitive detection and quantification.[9]
Purification Protocols and Troubleshooting Guides
Below are detailed protocols and troubleshooting guides for each of the primary purification methods.
Size Exclusion Chromatography (SEC)
SEC is a powerful method for separating the larger protein conjugate from the smaller, unreacted this compound based on their differences in hydrodynamic radius.[10]
Experimental Workflow for SEC Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
stability issues of m-PEG7-aldehyde in solution
Technical Support Center: m-PEG7-aldehyde
This technical support center provides guidance on the stability of this compound in solution, offering troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during the use of this compound in solution.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or no reactivity of this compound in conjugation reactions. | Degradation of the aldehyde group due to oxidation or improper storage. | Ensure the compound was stored under inert gas (argon or nitrogen) at the recommended temperature.Prepare solutions fresh before each use.Characterize the aldehyde functionality (e.g., via NMR or a colorimetric assay) before use to confirm its integrity. |
| Inconsistent results between experimental batches. | Variability in buffer preparation, pH, or presence of contaminants. | Use freshly prepared buffers from high-purity reagents.Verify the pH of the reaction buffer immediately before adding the PEG-aldehyde.Avoid buffers containing primary amines (e.g., Tris), as they can react with the aldehyde. |
| Precipitation of the compound upon dissolution. | Poor solubility in the chosen solvent or use of a solvent with reactive impurities. | Test solubility in a small volume of solvent first.Consider using a co-solvent system if solubility is low.Ensure solvents are of high purity and free from oxidizing agents. |
| Formation of unexpected byproducts in the reaction mixture. | Side reactions due to pH instability or presence of nucleophiles in the buffer. | Optimize the reaction pH to favor the desired conjugation reaction.Use non-nucleophilic buffers such as phosphate or HEPES.Analyze the reaction mixture by mass spectrometry to identify byproducts and understand the degradation pathway. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling and stability of this compound.
1. What are the optimal storage conditions for this compound?
-
This compound should be stored as a solid under an inert atmosphere (argon or nitrogen) at -20°C or lower. It is sensitive to air and moisture, which can lead to oxidation of the aldehyde group.
2. How should I prepare solutions of this compound?
-
Solutions should be prepared fresh for each experiment. Use deoxygenated buffers or solvents to minimize oxidation. If a stock solution must be prepared, it should be aliquoted into small, single-use volumes, blanketed with inert gas, and stored at -80°C.
3. Which buffers are compatible with this compound?
-
Phosphate-buffered saline (PBS), phosphate buffers, and HEPES buffers are generally recommended. Avoid buffers containing primary amines, such as Tris, as they can form Schiff bases with the aldehyde group, leading to reduced reactivity.
4. What is the expected stability of this compound in aqueous solutions?
-
The stability of aldehydes in aqueous solutions is highly dependent on pH and temperature. At neutral to slightly acidic pH (6.0-7.4), the aldehyde group is relatively stable for short periods. However, at alkaline pH, the risk of side reactions and degradation increases. It is recommended to perform stability studies under your specific experimental conditions.
5. How can I assess the stability of my this compound solution?
-
The stability can be monitored over time by techniques such as ¹H NMR spectroscopy to observe the aldehyde proton signal, or by functional assays that quantify the reactive aldehyde. A common method is to react the PEG-aldehyde with a chromogenic or fluorogenic amine-containing reagent and measure the resulting signal.
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific buffer over time.
1. Materials:
- This compound
- Buffer of choice (e.g., 100 mM phosphate buffer, pH 7.4)
- Inert gas (argon or nitrogen)
- Analytical method for quantification (e.g., HPLC, NMR)
2. Procedure:
- Prepare the chosen buffer and deaerate by sparging with inert gas for at least 30 minutes.
- Accurately weigh this compound and dissolve it in the deaerated buffer to a final concentration of 10 mg/mL.
- Divide the solution into several aliquots in sealed vials under an inert atmosphere.
- Store the aliquots at the desired temperature (e.g., 4°C or 25°C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration of intact this compound using a validated analytical method.
- The initial time point (t=0) serves as the 100% reference.
3. Data Analysis:
- Plot the percentage of remaining this compound against time to determine its degradation rate.
- From this data, the half-life of the compound in the specific buffer and temperature can be calculated.
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate a typical experimental workflow for a PEGylation reaction and a logical troubleshooting process for stability issues.
Caption: Workflow for a typical protein conjugation reaction using this compound.
Caption: Troubleshooting flowchart for low efficiency in PEGylation reactions.
Technical Support Center: Optimizing pH for m-PEG7-aldehyde Reactions with Amines
Welcome to the technical support center for optimizing your m-PEG7-aldehyde conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the critical role of pH in the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with primary amines?
The conjugation reaction proceeds via a two-step process known as reductive amination .[1]
-
Schiff Base Formation: The aldehyde group (-CHO) of the this compound reacts with a primary amine (-NH2) on the target molecule (e.g., the N-terminal α-amine or the ε-amine of a lysine residue). This forms a reversible, unstable intermediate called an imine or Schiff base.[1] This initial step is favored under mildly acidic conditions.[1]
-
Reduction: A mild reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN), is added to the reaction. This agent selectively reduces the imine bond to form a stable, covalent secondary amine linkage.[1][2]
Q2: What is the optimal pH range for reacting this compound with amines?
The optimal pH is a balance between two key factors: the rate of Schiff base formation and the availability of a deprotonated, nucleophilic amine. A general pH range for this reaction is between 5.0 and 9.5 .[3]
-
For general reactivity , a pH range of 6.5 to 8.0 is often recommended as it provides a good compromise for an efficient overall reaction.[2]
-
For selectivity towards the N-terminus of a protein, a more acidic pH of 5.0 to 6.5 is typically used.[3]
Q3: How does pH affect the selectivity between N-terminal and lysine amines on a protein?
Controlling the reaction pH is the primary strategy for achieving selective PEGylation at the N-terminus. This selectivity is possible due to the difference in the acidity constant (pKa) between the N-terminal α-amino group and the ε-amino groups of lysine residues.[4][5]
-
The N-terminal α-amine typically has a pKa in the range of 6-8.[4]
By performing the reaction at a mildly acidic pH (e.g., 5.0-6.5), the N-terminal amine, being more acidic, is more readily deprotonated and thus more nucleophilic and reactive. In contrast, the lysine residues remain largely protonated (-NH3+) and are therefore less available for reaction.[4] Reactions at higher pH (above 8.0) will lead to less selectivity and modification at multiple lysine sites.[3]
Q4: What are the recommended buffers for this reaction?
It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule.
Recommended Buffers:
-
MES (2-(N-morpholino)ethanesulfonic acid) for pH 5.0 - 6.5
-
Phosphate-Buffered Saline (PBS) or other phosphate buffers for pH 6.5 - 8.0[2]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) for pH 7.0 - 8.0[2]
-
Borate buffers for pH 8.0 - 9.0[4]
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
Q5: What are common side reactions and how can pH help minimize them?
-
Oxidation of Aldehyde: The aldehyde group on the PEG reagent is susceptible to oxidation into a non-reactive carboxylic acid, especially if not stored properly. This is not directly pH-dependent during the reaction but is a common cause of failure.
-
Heterogeneity (Multiple PEGylation Sites): As discussed, this is primarily controlled by pH. Running the reaction at a higher pH will result in a mixture of PEGylated species. To minimize this, use a lower pH to favor N-terminal modification.[3]
-
Protein Aggregation: If the reaction pH is close to the protein's isoelectric point (pI), it can lead to insolubility and aggregation. Ensure your reaction buffer pH is at least one unit away from the pI of your protein.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No PEGylation Yield | Suboptimal Reaction pH: The pH is too low, causing the amine to be protonated and non-nucleophilic, or too high, which can slow the dehydration step of imine formation.[2] | Verify the pH of your buffer with a calibrated meter. Perform small-scale pilot reactions across a pH range (e.g., 5.5, 6.5, 7.5) to find the optimum for your specific molecule.[7] |
| Degraded PEG-aldehyde or Reducing Agent: The aldehyde has oxidized, or the reducing agent is inactive. | Use a fresh vial of this compound and the reducing agent. Ensure reagents have been stored correctly at -20°C under dry, inert conditions. | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris) that are competing with the target molecule.[2] | Perform a buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction.[2] | |
| Poor Selectivity (Multiple PEGylation sites) | Reaction pH is too high: A higher pH deprotonates both N-terminal and lysine amines, leading to non-specific conjugation. | To favor N-terminal modification, lower the reaction pH to the 5.0 - 6.5 range. This leverages the lower pKa of the N-terminal amine.[6] |
| Reaction is Very Slow | Reaction pH is too low: While acidic pH favors N-terminal selectivity, very low pH can excessively protonate the N-terminus, reducing its nucleophilicity and slowing the reaction rate.[2] | Consider a modest increase in pH (e.g., from 5.5 to 6.0 or 6.5) or extending the reaction time. Monitor progress at various intervals (e.g., 2, 4, 8, 24 hours). |
| Protein Aggregation or Precipitation | pH is near the protein's isoelectric point (pI): Proteins are least soluble at their pI.[4] | Adjust the reaction pH to be at least one pH unit above or below the protein's pI.[7] |
Data Presentation
Table 1: Effect of pH on Reaction Parameters
| pH Range | Amine Nucleophilicity | Schiff Base Formation | N-Terminus vs. Lysine Selectivity | Overall Reaction Efficiency |
| < 5.0 | Very Low (amines are protonated) | Acid-catalyzed but limited by low nucleophilicity | High | Very Slow / Inefficient |
| 5.0 - 6.5 | Moderate (N-terminus is partially deprotonated) | Favorable | Optimal for N-Terminus | Moderate to Good |
| 6.5 - 8.0 | Good (both N-terminus and some lysines are deprotonated) | Efficient | Decreasing (lysine reactivity increases) | Optimal for General Conjugation |
| > 8.0 | High (most amines are deprotonated) | Can be slower due to lack of acid catalysis for dehydration[2] | Low (high reactivity at lysine residues) | Can be less efficient; risk of side reactions |
Table 2: Recommended Buffers for PEGylation
| Buffer | Useful pH Range | Contains Primary Amines? | Common Use Case |
| MES | 5.5 - 6.7 | No | N-terminal selective PEGylation |
| Phosphate (e.g., PBS) | 6.0 - 8.0 | No | General purpose PEGylation |
| HEPES | 6.8 - 8.2 | No | General purpose PEGylation |
| Borate | 8.0 - 9.2 | No | Reactions requiring higher pH |
| Tris | 7.5 - 9.0 | Yes | Not Recommended for Reaction (Can be used to quench) |
Visualized Workflows and Logic
Caption: General experimental workflow for reductive amination.
Caption: Decision logic for selecting reaction pH based on experimental goals.
Experimental Protocols
Protocol 1: General PEGylation of a Protein with this compound
This protocol provides a starting point for the conjugation reaction. Optimization is recommended for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0
-
Reducing Agent: 1 M Sodium Cyanoborohydride (NaBH₃CN) in Reaction Buffer (prepare fresh)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a stock concentration (e.g., 100 mg/mL).
-
Initiate Reaction: Add the this compound solution to the protein solution. A 5- to 20-fold molar excess of PEG to protein is a common starting point.[7]
-
Add Reducing Agent: Add the freshly prepared NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from excess reagents using SEC or another appropriate chromatography method.
-
Analysis: Characterize the conjugate using SDS-PAGE to observe the mass shift and HPLC or Mass Spectrometry to determine the degree of PEGylation.
Protocol 2: pH Screening for Optimal N-Terminal Selectivity
This protocol is designed to identify the optimal pH for maximizing N-terminal PEGylation while minimizing lysine modification.
Materials:
-
All materials from Protocol 1.
-
A series of buffers (0.1 M) at different pH values:
-
MES, pH 5.5
-
MES, pH 6.0
-
Phosphate, pH 6.5
-
Phosphate, pH 7.0
-
Procedure:
-
Setup: Aliquot your protein solution into four separate reaction tubes.
-
Buffer Exchange: Buffer-exchange each aliquot into one of the screening buffers (pH 5.5, 6.0, 6.5, 7.0). Ensure the final protein concentration is consistent across all tubes.
-
Parallel Reactions: Initiate the PEGylation reaction in each tube simultaneously by adding the same molar excess of this compound and NaBH₃CN, as described in Protocol 1.
-
Incubation: Incubate all reactions under identical conditions (time and temperature).
-
Quenching and Analysis: Quench all reactions at the same time point. Analyze a small aliquot from each reaction using high-resolution SDS-PAGE, HPLC, or Mass Spectrometry.
-
Evaluation: Compare the results to identify the pH that provides the highest yield of mono-PEGylated product with the lowest amount of multi-PEGylated species. This pH can then be used for larger-scale reactions.
References
Technical Support Center: Preventing Aggregation During Protein PEGylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protein aggregation during the PEGylation process. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and analysis.
Troubleshooting Guide
This guide provides a systematic, question-and-answer approach to troubleshoot and mitigate common aggregation issues encountered during protein PEGylation.
Problem: Significant protein precipitation or aggregation is observed during or after the PEGylation reaction.
This is a common challenge that can lead to reduced product yield, loss of bioactivity, and potential immunogenicity. The following are the most common root causes and their solutions.
Q1: Have you optimized the reaction conditions (pH, temperature, buffer)?
A1: Suboptimal reaction conditions can significantly impact protein stability and solubility.[1][2] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[2][3]
Solution: Systematically optimize the reaction conditions by performing small-scale screening experiments.[2][4] Test a range of pH values, temperatures, and different buffer systems to identify the ideal environment for your specific protein.
-
pH: For amine-reactive PEGylation (like NHS esters), the reaction is more efficient at a slightly alkaline pH (7-8.5). However, the optimal pH must be a compromise between reaction efficiency and the protein's stability pH.[5]
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) slows down the reaction rate.[4][5] A slower, more controlled reaction can favor the desired intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[4][5]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) when using amine-reactive PEGs, as they compete with the protein.[3] Buffers like phosphate or HEPES are often preferred.[3]
| Parameter | Recommendation | Rationale |
| pH | Screen a range around the protein's known pH of maximum stability. | Balances reaction efficiency with protein conformational stability. |
| Temperature | Test reactions at both room temperature and 4°C. | Lower temperatures slow reaction kinetics, potentially reducing intermolecular cross-linking.[1] |
| Buffer System | Use non-amine-containing buffers (e.g., Phosphate, HEPES) for amine-reactive PEGylation. | Prevents the buffer from competing with the protein for the PEG reagent.[3] |
Q2: What is your protein concentration?
A2: High protein concentrations increase the proximity of protein molecules, which can promote intermolecular interactions and aggregation.[2][3][4]
Solution: Test a range of protein concentrations. Lowering the protein concentration is often a simple and effective way to reduce the likelihood of aggregation.[1][4] If a high final concentration is required, consider performing the PEGylation at a lower concentration and then concentrating the purified product afterward.
Q3: What is your PEG:protein molar ratio and what type of PEG are you using?
A3: An excessive molar ratio of PEG reagent can lead to undesired multi-PEGylation and aggregation.[5] The risk is especially high if using bifunctional PEG reagents, which can act as cross-linkers between protein molecules.[1][3][4] Even supposedly monofunctional PEG reagents can contain diol impurities that cause unintended cross-linking.[2][3]
Solution: Evaluate a range of PEG:protein molar ratios to find the lowest ratio that still provides efficient PEGylation.[1] Start with a low molar excess (e.g., 1:1 to 5:1 PEG to reactive sites) and gradually increase it.[5] Whenever possible, use high-quality, monofunctional PEG reagents to avoid intermolecular cross-linking.[3]
Q4: Is your native protein stable under the reaction conditions?
A4: The protein itself may be inherently unstable in the chosen buffer system, making it prone to aggregation once the PEGylation reaction begins.[1]
Solution: Incorporate stabilizing excipients into the reaction buffer.[4][5] Excipients are additives that enhance protein stability through various mechanisms.[5][6]
| Excipient Type | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | Enhance stability through preferential exclusion, promoting a more compact protein state.[1][4] | 0.2 - 1 M |
| Amino Acids | Arginine, Glycine, Proline, Histidine | Suppress non-specific protein-protein interactions and can act as "holdase" chaperones.[4][6][7] | 50 - 500 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Low concentrations can prevent surface-induced aggregation and aggregation at interfaces.[4] | 0.01% - 0.1% (w/v) |
Q5: How are you adding the PEG reagent to the reaction?
A5: A rapid reaction rate, often caused by adding the entire volume of activated PEG at once, can favor intermolecular cross-linking over the desired intramolecular PEGylation.[1]
Solution: Control the reaction rate by performing a stepwise or gradual addition of the activated PEG reagent over a period of time.[1][4][5] This maintains a lower instantaneous concentration of the PEG reagent, allowing for a more controlled modification process.[5]
Visualizing the Troubleshooting Process
A logical approach is critical to efficiently solving aggregation issues. The following diagram outlines a step-by-step decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of m-PEG7-Aldehyde Conjugates by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the characterization of m-PEG7-aldehyde conjugates using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Suboptimal Ionization: The conjugate may not be ionizing efficiently. 2. Sample Concentration Too Low: Insufficient sample amount for detection.[1] 3. Inappropriate Solvent System: The solvent may be suppressing ionization. 4. Instrument Contamination: Contaminants can suppress the analyte signal.[2][3] | 1. Optimize Ionization Source: For ESI, adjust spray voltage, capillary temperature, and gas flows. For MALDI, try different matrices (e.g., CHCA, DHB) and laser power.[4][5] 2. Increase Sample Concentration: Prepare a more concentrated sample solution (e.g., 1-10 µg/mL).[1] 3. Change Solvent: Use a solvent system known to be compatible with ESI or MALDI, such as acetonitrile/water with 0.1% formic acid for ESI.[1] Avoid non-volatile buffers and salts. 4. Clean the Mass Spectrometer: Follow the manufacturer's protocol for cleaning the ion source and transfer optics. PEG compounds can be "sticky" and require thorough cleaning.[3] |
| Complex/Uninterpretable Spectrum | 1. Multiple Adduct Formation: PEG compounds readily form adducts with various cations (e.g., Na+, K+, NH₄⁺), leading to multiple peaks for the same species.[6][7] 2. In-source Fragmentation or Reactions: The aldehyde group may be reactive in the ion source, leading to unexpected fragments or adducts. 3. Sample Heterogeneity: The this compound starting material may contain impurities or degradation products.[2] 4. Polydispersity (if not using discrete PEG): Use of polydisperse PEG reagents will result in a complex series of peaks.[8][9] | 1. Control Adduct Formation: Add a controlled amount of a specific salt (e.g., sodium acetate) to promote the formation of a single adduct type. Alternatively, use acidic mobile phases with ammonium formate or acetate to favor protonated or ammoniated species.[6][7] 2. Optimize Source Conditions: Reduce the cone voltage or source temperature to minimize in-source fragmentation.[8] 3. Purify the Sample: Use techniques like HPLC to purify the conjugate before MS analysis. 4. Use Monodisperse Reagents: Ensure the use of high-purity, monodisperse this compound to simplify the resulting spectrum. |
| Unexpected Mass Peaks | 1. Contamination: Presence of other PEG species, plasticizers, or detergents in the sample or solvent.[2] 2. Side Reactions: The aldehyde may react with nucleophiles in the sample matrix or solvent (e.g., formation of imines with primary amines).[10] 3. Oxidation of Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, resulting in a mass increase of 16 Da. | 1. Use High-Purity Solvents and Vials: Use HPLC or MS-grade solvents and avoid plastic containers that can leach contaminants. 2. Control Sample Environment: Ensure the sample and solvents are free from reactive nucleophiles. Use fresh solvents. 3. Store Sample Properly: Store this compound and its conjugates under inert gas and at low temperatures to prevent oxidation. |
| Poor Fragmentation in MS/MS | 1. Low Collision Energy: Insufficient energy to induce fragmentation of the stable PEG backbone. 2. Incorrect Precursor Ion Selection: Selecting a low-abundance or incorrect precursor ion for fragmentation. | 1. Optimize Collision Energy: Gradually increase the collision energy (CID or HCD) to find the optimal setting for fragmentation. 2. Ensure Accurate Precursor Selection: Use a high-resolution mass spectrometer to accurately select the monoisotopic peak of the desired adduct for MS/MS analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound in positive ion mode?
A1: The expected m/z values will depend on the adduct formed. The theoretical monoisotopic mass of this compound (C₁₅H₃₀O₈) is approximately 338.19 Da. You can expect to see the following ions:
| Ion Species | Chemical Formula | Approximate m/z |
| Protonated Molecule [M+H]⁺ | [C₁₅H₃₁O₈]⁺ | 339.20 |
| Sodiated Adduct [M+Na]⁺ | [C₁₅H₃₀O₈Na]⁺ | 361.18 |
| Ammoniated Adduct [M+NH₄]⁺ | [C₁₅H₃₄O₈N]⁺ | 356.23 |
| Potassiated Adduct [M+K]⁺ | [C₁₅H₃₀O₈K]⁺ | 377.15 |
Q2: What are the typical fragmentation patterns observed for this compound in MS/MS?
A2: The fragmentation of this compound will show characteristics of both the PEG chain and the aldehyde functional group.
-
PEG Chain Fragmentation: Expect to see neutral losses of ethylene glycol units (44.03 Da). This will result in a series of fragment ions separated by this mass.
-
Aldehyde Fragmentation: The aldehyde group can undergo alpha-cleavage, resulting in the loss of a hydrogen radical (1 Da) to form an [M-H]⁺ ion, or the loss of the CHO group (29 Da) to form an [M-CHO]⁺ ion.[1][11][12] A McLafferty rearrangement is also possible if the ion has a sufficiently long hydrocarbon chain, which is not the case for the PEG backbone.[13][14][15]
Q3: How can I improve the quality of my MALDI-TOF spectra for this compound conjugates?
A3: For MALDI-TOF analysis, proper sample preparation is crucial.
-
Matrix Selection: Alpha-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are common matrices for PEG compounds.[4] For aldehydes, hydrazide-based reactive matrices can improve sensitivity by creating a charged derivative.[7]
-
Cationizing Agent: The addition of a cationizing agent, such as sodium trifluoroacetate (NaTFA), can promote the formation of a single, dominant adduct, simplifying the spectrum.[4]
-
Sample Spotting: Use the dried-droplet or thin-layer method for sample deposition. Co-crystallization of the analyte and matrix is key to good signal.[16]
Q4: What are common sources of PEG contamination in mass spectrometry?
A4: PEG is a ubiquitous contaminant in laboratory environments. Common sources include:[2]
-
Personal care products: Hand creams and soaps often contain PEG.
-
Lab consumables: Plastic tubes, pipette tips, and some filters can leach PEG.
-
Detergents: Detergents like Triton X-100 are PEG-based and can be a major source of contamination.
-
Cross-contamination: Re-using vials or improperly cleaned glassware.
To avoid contamination, use glass vials, thoroughly clean all equipment, and be mindful of potential sources in the lab environment.
Experimental Protocols
Protocol 1: Sample Preparation for LC-ESI-MS
-
Dissolve the Sample: Dissolve the this compound conjugate in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1-10 µg/mL.
-
Acidify the Sample: Add formic acid to a final concentration of 0.1% to promote protonation.
-
Filter the Sample: Pass the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Transfer to Autosampler Vial: Transfer the filtered sample to a clean glass or polypropylene autosampler vial.
Protocol 2: MALDI-TOF Sample Preparation (Dried-Droplet Method)
-
Prepare Matrix Solution: Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% TFA.
-
Prepare Cationizing Agent Solution (Optional): Prepare a 10 mg/mL solution of NaTFA in water.
-
Mix Sample and Matrix: Mix your this compound conjugate sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio. If using a cationizing agent, you can add a small amount to this mixture.
-
Spot onto MALDI Plate: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely. The spot should have a crystalline appearance.
-
Analyze: Insert the plate into the MALDI-TOF mass spectrometer for analysis.
Visualizations
Troubleshooting Workflow for this compound MS Analysis
Caption: A logical workflow for troubleshooting common issues in the mass spectrometry analysis of this compound conjugates.
Fragmentation Pathway of this compound
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry of polymers: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pharmtech.com [pharmtech.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. youtube.com [youtube.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.tue.nl [research.tue.nl]
Validation & Comparative
A Head-to-Head Comparison: m-PEG7-aldehyde versus m-PEG-NHS Ester for Protein Conjugation
For researchers, scientists, and drug development professionals, the choice of PEGylation chemistry is a critical decision that profoundly impacts the efficacy, homogeneity, and stability of the final bioconjugate. This guide provides an in-depth, objective comparison of two widely used amine-reactive PEGylation reagents: m-PEG7-aldehyde and m-PEG-NHS ester. By examining their reaction mechanisms, specificity, stability, and performance based on experimental data, this document aims to equip you with the knowledge to select the optimal reagent for your specific application.
The strategic attachment of polyethylene glycol (PEG) chains to therapeutic proteins—a process known as PEGylation—is a cornerstone of modern drug development. It offers a multitude of benefits, including enhanced solubility, extended circulatory half-life, and reduced immunogenicity.[1] Both this compound and m-PEG-NHS esters target primary amines on proteins, specifically the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1][2] However, their distinct reaction pathways lead to significant differences in the final product's characteristics and performance.[1]
At a Glance: Key Differences
| Feature | This compound | m-PEG-NHS Ester |
| Primary Target | N-terminal α-amine (at acidic to neutral pH), Lysine ε-amines[1][2] | Lysine ε-amines, N-terminal α-amine (less selective)[1] |
| Reaction Type | Reductive Amination[1][2] | Acylation[1][2] |
| Resulting Linkage | Stable Secondary Amine[1][2] | Stable Amide Bond[1][2] |
| Reaction pH | Acidic to Neutral (pH 5.0 - 8.0)[1][2][3] | Neutral to Slightly Basic (pH 7.2 - 9.0)[1][2][4] |
| Specificity | High potential for N-terminal selectivity[1][2] | Generally non-selective, targets all accessible primary amines[1] |
| Key Advantage | Greater control over site-specificity, leading to a more homogeneous product.[1][2] | High reactivity and a straightforward, one-step protocol.[1][2] |
| Key Disadvantage | Requires a reducing agent (e.g., sodium cyanoborohydride).[1] | Prone to hydrolysis, which can lead to heterogeneous products and reduced efficiency.[1] |
| Linkage Stability | Highly stable secondary amine bond, resistant to hydrolysis.[1][5] | Very stable amide bond, though potentially less stable than a secondary amine under harsh conditions.[1][5] |
Unveiling the Reaction Chemistries
The fundamental difference between these two PEGylation reagents lies in their reaction chemistry.
This compound reacts via a two-step reductive amination process.[2] Initially, the aldehyde group forms a reversible Schiff base with a primary amine on the protein. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[2][3] By controlling the reaction pH, it is possible to preferentially target the N-terminal α-amine, which generally has a lower pKa than the ε-amines of lysine residues.[3][6]
m-PEG-NHS ester reacts through a more direct acylation mechanism.[2] The N-hydroxysuccinimide ester is a highly reactive group that readily acylates primary amines, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[2][4] This reaction is typically performed at a neutral to slightly basic pH to ensure the deprotonation of the amine groups, making them nucleophilic.[2] While highly efficient, this method is generally non-selective and will modify all accessible primary amines, which can result in a heterogeneous mixture of PEGylated products.[1] Furthermore, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce the overall yield of the desired conjugate.[1]
Performance and Stability: A Comparative Analysis
| Parameter | This compound | m-PEG-NHS Ester |
| Reaction Kinetics | Can exhibit a Vmax 3-4 times greater than NHS ester chemistry; often complete within 30-60 minutes at room temperature.[1] | The reaction is typically fast but is also susceptible to hydrolysis, which is a competing reaction.[2] |
| Product Homogeneity | High, especially when targeting the N-terminus at controlled pH.[1] | Low, often resulting in a heterogeneous mixture of positional isomers and varying degrees of PEGylation.[1] |
| Linkage Stability | Excellent. The secondary amine bond is highly resistant to hydrolysis under physiological conditions.[1][5] | Very Good. The amide bond is generally stable but can be more susceptible to hydrolysis under extreme pH conditions compared to a secondary amine.[1][5] |
| Side Reactions | Reaction with multiple amine sites leading to heterogeneity, intermolecular cross-linking causing aggregation.[3] | Hydrolysis of the NHS ester, reaction with other nucleophiles (cysteine, serine, threonine, histidine).[7][8] |
Experimental Protocols
Protocol 1: Protein Conjugation with this compound via Reductive Amination
Materials:
-
Protein solution in an appropriate buffer (e.g., 100 mM MES buffer, pH 5.0-6.0 for N-terminal selectivity, or 100 mM HEPES/Phosphate Buffer, pH 7.0-7.5 for lysine labeling).[2]
-
This compound
-
Reducing agent solution (e.g., 200 mM Sodium Cyanoborohydride (NaBH₃CN) in water). Caution: NaBH₃CN is toxic and should be handled with care in a well-ventilated fume hood.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration (typically 1-10 mg/mL) in the chosen reaction buffer.
-
PEG Reagent Addition: Add a 5 to 20-fold molar excess of this compound to the protein solution.[3] The optimal ratio may need to be determined empirically.
-
Schiff Base Formation: Gently mix the solution and incubate for 30-60 minutes at room temperature to allow for the formation of the Schiff base intermediate.[9]
-
Reduction: Add the reducing agent (e.g., NaBH₃CN) to a final concentration of 20-50 mM.
-
Incubation: Allow the reaction to proceed for 2 to 24 hours at 4°C or room temperature.[3] The reaction progress can be monitored by techniques like SDS-PAGE or HPLC.
-
Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or another suitable purification method.
Protocol 2: Protein Conjugation with m-PEG-NHS Ester
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5.[4][10]
-
m-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis or desalting column)
Procedure:
-
Protein Preparation: Prepare the protein solution (typically 1-10 mg/mL) in an amine-free buffer.[8] If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange.[10]
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[4][7] Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[10]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution.[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[4]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove unreacted PEG reagent and the NHS byproduct using dialysis, a desalting column, or size-exclusion chromatography.[10]
Visualizing the Chemistry and Workflow
Caption: Reaction mechanisms of this compound and m-PEG-NHS ester with protein amines.
Caption: General experimental workflows for protein conjugation.
Conclusion: Making the Right Choice
The choice between this compound and m-PEG-NHS ester is contingent upon the specific goals of the protein modification.
Choose this compound when:
-
Site-specificity is critical: The ability to preferentially target the N-terminus at a lower pH can yield a more homogeneous product, which is often desirable for therapeutic applications to ensure consistent biological activity and simplify characterization.[1][3]
-
A highly stable linkage is paramount: The secondary amine bond formed is exceptionally resistant to hydrolysis.[5]
Choose m-PEG-NHS ester when:
-
High reactivity and a simple, one-step protocol are desired: This method is straightforward and efficient for general PEGylation of proteins.[1][2]
-
Random modification of multiple amine sites is acceptable: For applications where a heterogeneous mixture of PEGylated species does not negatively impact function, the ease of use of NHS esters is a significant advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to PEG Aldehyde Lengths for Bioconjugation
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1][2][3] This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its size, which in turn can lead to a longer circulation half-life, improved solubility, enhanced stability against proteolytic degradation, and reduced immunogenicity.[1][4]
Among the various PEGylation chemistries, the use of PEG aldehydes for reacting with primary amine groups on biomolecules is highly valued for its selectivity and the stable linkage it forms.[5][6] PEG aldehydes are available in various lengths (molecular weights), and the choice of PEG size is a critical parameter that significantly influences the bioconjugation process and the ultimate performance of the resulting conjugate.[7][8][] This guide provides an objective comparison of different PEG aldehyde lengths, supported by experimental data and protocols, to assist researchers in selecting the optimal reagent for their specific application.
Mechanism of Action: Reductive Amination
The bioconjugation of PEG aldehyde to a protein or peptide occurs via a two-step process known as reductive amination. This method targets primary amines, such as the N-terminal α-amine or the ε-amine of lysine side chains.[1][10]
-
Schiff Base Formation : The aldehyde group on the PEG reagent selectively reacts with a primary amine on the biomolecule under mildly acidic conditions (pH 5.0-6.5) to form a reversible imine, also known as a Schiff base.[1] Controlling the pH is crucial for selectivity, as the N-terminal α-amine is typically more reactive than lysine's ε-amine at a lower pH.[1][4][6]
-
Reduction : A mild reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the unstable imine bond to a stable, covalent secondary amine linkage.[1][10] Sodium cyanoborohydride is ideal as it is stable in aqueous solutions and selectively reduces imines over aldehydes.[1][11]
Caption: Reductive amination of a biomolecule with PEG aldehyde.
Impact of PEG Aldehyde Length on Bioconjugate Properties
The molecular weight of the PEG chain has a profound effect on the physicochemical and biological properties of the resulting conjugate. The choice of length involves a trade-off between maximizing therapeutic benefits and retaining biological activity.
| Parameter | Shorter PEG Length (e.g., 2-5 kDa) | Longer PEG Length (e.g., 10-40 kDa) |
| Biological Activity | Generally higher retention of biological activity due to less steric hindrance.[8] | May lead to a greater loss of activity, as the larger PEG chain can mask active sites or binding domains.[] |
| Solubility & Stability | Improves solubility and provides moderate protection from proteolysis. | Significantly enhances solubility and offers superior protection against enzymatic degradation and aggregation.[8] |
| Pharmacokinetics (PK) | Moderately increases circulation half-life and reduces renal clearance. | Dramatically increases circulation half-life by surpassing the glomerular filtration threshold (~40-50 kDa).[12][13] |
| Immunogenicity | Reduces immunogenicity compared to the native molecule. | Offers a more effective shield against the host immune system, leading to a greater reduction in immunogenicity.[1] |
| Reaction Kinetics | May exhibit faster reaction kinetics in some cases due to lower steric hindrance. | Reaction rates can be slower, but this is highly dependent on the specific protein and reaction conditions. |
Quantitative Data: Pharmacokinetic Comparison
Experimental data clearly demonstrates the impact of PEG molecular weight on the pharmacokinetic profile of therapeutic proteins.
| Therapeutic Molecule | PEG Molecular Weight (MW) | Key Pharmacokinetic Effect | Reference |
| Interferon Alfa-2b | 12 kDa (linear) | Half-life is significantly shorter compared to the 40 kDa version. | [14] |
| Interferon Alfa-2a | 40 kDa (branched) | Exhibits a much longer serum half-life and reduced clearance compared to the 12 kDa version.[14] | [14][15] |
| Generic Polymer | 6 kDa vs. 50 kDa | Circulation half-life increased from 18 minutes (6 kDa) to 16.5 hours (50 kDa).[][13] | [][13] |
| G-CSF (Filgrastim) | 20 kDa (linear) | The resulting conjugate (Pegfilgrastim) has a significantly extended half-life, allowing for once-per-cycle dosing.[4] | [4][12] |
Experimental Protocols and Workflow
A successful PEGylation strategy requires robust experimental design, execution, and characterization.
Caption: General workflow for protein PEGylation and characterization.[16]
Protocol 1: N-Terminal PEGylation of a Protein
This protocol provides a general framework for the site-selective PEGylation of the N-terminus of a protein using mPEG-Propionaldehyde.
Materials:
-
Protein of interest
-
mPEG-Propionaldehyde (e.g., 5 kDa, 10 kDa, or 20 kDa)
-
Reaction Buffer: 100 mM MES or Sodium Acetate, pH 5.0-6.5
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 250 mM in reaction buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column
Procedure:
-
Preparation : Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Allow the mPEG-Propionaldehyde and NaBH₃CN to equilibrate to room temperature.
-
Reaction Initiation : Add the mPEG-Propionaldehyde to the protein solution. A molar excess of 2-10 fold PEG to protein is a common starting point. Mix gently.
-
Reduction : Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation : Incubate the reaction at 4°C with gentle stirring for 12-24 hours. The optimal time should be determined empirically.
-
Quenching (Optional) : To stop the reaction, add the quenching buffer.
-
Purification : Purify the PEGylated protein from unreacted PEG and native protein using an appropriate chromatography method (SEC is common for separating based on size differences).[16]
-
Analysis : Analyze the purified fractions to confirm successful conjugation and assess purity.
Protocol 2: Characterization of the PEGylated Protein
Comprehensive characterization is essential to ensure product quality and consistency.[16]
1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Principle : This technique separates proteins based on their apparent molecular weight. PEGylation significantly increases the hydrodynamic size of a protein, causing it to migrate much slower on the gel than its actual mass would suggest.[16]
-
Procedure :
-
Run samples of the unreacted protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel alongside a molecular weight marker.
-
Stain the gel (e.g., with Coomassie Blue).
-
Analysis : The PEGylated protein will appear as a distinct band (or smear, due to PEG polydispersity) with a much higher apparent molecular weight compared to the unmodified protein.[16]
-
2. Mass Spectrometry (MS):
-
Principle : MS provides an accurate measurement of the molecular mass of the conjugate, allowing for confirmation of the degree of PEGylation (the number of PEG chains attached per protein).[2]
-
Procedure :
-
Prepare the purified conjugate for MS analysis (e.g., MALDI-TOF or ESI-MS).
-
Acquire the mass spectrum.
-
Analysis : Compare the mass of the conjugate to the mass of the native protein. The difference in mass should correspond to the mass of the attached PEG chain(s). For example, a 20 kDa protein conjugated with one 5 kDa PEG chain should have a mass of approximately 25 kDa.[17]
-
3. HPLC (High-Performance Liquid Chromatography):
-
Principle : Techniques like Size-Exclusion (SEC) or Reverse-Phase (RP) HPLC can be used to assess the purity of the conjugate and quantify the amount of remaining unreacted protein or free PEG.[2][18]
-
Procedure :
-
Inject the purified sample onto an appropriate HPLC column.
-
Monitor the elution profile (e.g., by UV absorbance at 280 nm).
-
Analysis : The PEGylated conjugate will have a different retention time compared to the native protein. Peak integration can be used to determine the purity of the final product.
-
Conclusion
The selection of PEG aldehyde length is a critical decision in the design of bioconjugates. Shorter PEG chains (2-10 kDa) are often preferred when the retention of biological activity is paramount, offering moderate improvements in stability and pharmacokinetics without excessive steric hindrance. Conversely, longer PEG chains (20-40 kDa) are employed when the primary goal is to maximize the circulation half-life and provide a robust shield against proteolysis and the immune system, even at the potential cost of reduced in vitro activity.[8][] By carefully considering these trade-offs and utilizing the robust analytical methods outlined, researchers can strategically select the optimal PEG aldehyde length to achieve their desired therapeutic profile.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Hydrazone vs. Secondary Amine Linkages in PEGylation
For researchers, scientists, and drug development professionals, the choice of linkage chemistry is a critical decision in the design of polyethylene glycol (PEG)-conjugated molecules. This choice directly impacts the stability, pharmacokinetic profile, and therapeutic efficacy of the resulting bioconjugate. When starting with a PEG-aldehyde, two common pathways are the formation of a pH-sensitive hydrazone bond or a stable secondary amine linkage through reductive amination. This guide provides an objective comparison of these two linkages, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate conjugation strategy.
At a Glance: Key Differences
| Feature | Hydrazone Linkage | Secondary Amine Linkage |
| Bond Type | C=N (Imine-type) | C-N (Single Bond) |
| Formation | Condensation of a hydrazide with an aldehyde | Reductive amination of a primary amine with an aldehyde |
| Stability | pH-labile; susceptible to hydrolysis, especially in acidic conditions | Highly stable; resistant to hydrolysis under a wide range of physiological and chemical conditions |
| Cleavability | Cleavable | Non-cleavable |
| Primary Use Case | Drug delivery systems requiring triggered release in acidic environments (e.g., endosomes, tumors) | Applications requiring long-term stability and a permanent PEG shield (e.g., extending plasma half-life) |
Quantitative Stability Data
The stability of the hydrazone bond is highly dependent on its chemical environment, particularly pH, and the structure of the aldehyde and hydrazide precursors. In contrast, the secondary amine linkage formed via reductive amination is a robust covalent bond with significantly higher stability, to the extent that its hydrolysis under physiological conditions is generally not observed or quantified in terms of half-life.
Table 1: Hydrolytic Stability of Hydrazone Linkages Derived from PEG-Aldehyde
| Hydrazone Type | Condition | Half-life (t½) | Reference |
| Aliphatic Aldehyde-derived | pH 7.4, 37°C | 20 - 150 minutes | [1] |
| Aliphatic Aldehyde-derived | pH 5.5, 37°C | < 2 minutes | [1] |
| Aromatic Aldehyde-derived | pH 7.4, 37°C | > 72 hours | [1] |
| Aromatic Aldehyde-derived | pH 5.5, 37°C | > 48 hours | [1] |
Table 2: Comparative Stability Overview
| Linkage Type | Stability at Physiological pH (7.4) | Stability at Acidic pH (5.0-6.0) | Cleavage Potential |
| Hydrazone (Aliphatic) | Moderate to Low (minutes to hours) | Very Low (rapid hydrolysis) | Yes, pH-dependent |
| Hydrazone (Aromatic) | High (days) | High | Minimal under mild acid |
| Secondary Amine | Very High (Considered stable) | Very High (Considered stable) | No |
Note: Quantitative half-life data for the secondary amine linkage under these conditions is not typically reported due to its high stability. Forced degradation studies under harsh conditions (extreme pH, high temperature, strong oxidizers) are required to induce cleavage.
Chemical Reaction Pathways
The formation of hydrazone and secondary amine linkages from a PEG-aldehyde precursor follows distinct chemical pathways.
Experimental Protocols
Protocol 1: Formation of a Hydrazone Linkage from PEG-Aldehyde
This protocol outlines a general procedure for conjugating a hydrazide-modified molecule to a PEG-aldehyde.
Materials:
-
PEG-Aldehyde
-
Hydrazide-containing molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5
-
Co-solvent (if needed): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis tubing
Procedure:
-
Preparation of Reactants:
-
Dissolve the hydrazide-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the PEG-Aldehyde in the Reaction Buffer (with a small amount of co-solvent if necessary) to achieve a 10- to 50-fold molar excess over the hydrazide-containing molecule.
-
-
Conjugation Reaction:
-
Add the PEG-Aldehyde solution to the solution of the hydrazide-containing molecule.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle stirring.
-
Monitor the reaction progress by a suitable method (e.g., SDS-PAGE, HPLC).
-
-
Purification:
-
Purify the PEG-conjugate from excess PEG-Aldehyde and other reagents using SEC or dialysis.
-
Protocol 2: Formation of a Secondary Amine Linkage via Reductive Amination
This protocol describes the conjugation of an amine-containing molecule to PEG-Aldehyde.
Materials:
-
PEG-Aldehyde
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: 100 mM HEPES or Phosphate Buffer, pH 6.5-7.5
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system: SEC or Dialysis tubing
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Dissolve the PEG-Aldehyde in the Reaction Buffer to achieve a 10- to 50-fold molar excess.
-
Prepare a 1 M stock solution of the reducing agent in the Reaction Buffer.
-
-
Reductive Amination Reaction:
-
Combine the protein solution with the PEG-Aldehyde solution.
-
Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEG-conjugate using SEC or dialysis.
-
Protocol 3: Comparative Stability Assay using HPLC
This protocol provides a framework for comparing the hydrolytic stability of hydrazone and secondary amine-linked PEG-conjugates.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the purified PEG-hydrazone and PEG-secondary amine conjugates in a suitable buffer (e.g., 10 mM PBS, pH 7.4).
-
-
Incubation:
-
For each conjugate, set up parallel incubation reactions in buffers of different pH values (e.g., pH 5.0, 6.0, and 7.4).
-
Incubate the samples at a constant temperature, typically 37°C.
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.
-
If necessary, quench the reaction (e.g., by freezing or adding a quenching agent).
-
-
HPLC Analysis:
-
Analyze each aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable column (e.g., C18) and gradient.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact PEG-conjugate.
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the time zero sample.
-
Plot the percentage of intact conjugate versus time and determine the half-life (t½) of the linkage under each condition.
-
Conclusion
The choice between a hydrazone and a secondary amine linkage for PEG-aldehyde conjugation hinges on the desired stability of the final product.
-
Hydrazone linkages are the preferred choice for applications requiring a controlled, pH-triggered release of the PEGylated molecule. The stability of the hydrazone can be tuned by selecting either an aliphatic aldehyde for faster release at acidic pH or an aromatic aldehyde for greater stability.[1]
-
Secondary amine linkages , formed through reductive amination, provide a highly stable and robust connection. This makes them ideal for applications where the PEG chain is intended to permanently remain attached to the molecule to provide a long circulating half-life and protection from degradation.
References
A Comparative Guide to Alternatives for m-PEG7-aldehyde in Site-Specific Modification
For researchers, scientists, and drug development professionals, the site-specific modification of proteins and other biomolecules is a critical process in the development of targeted therapeutics, diagnostics, and research tools. While m-PEG7-aldehyde is a commonly used reagent for this purpose, a variety of alternatives exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data, to aid in the selection of the most appropriate site-specific modification strategy.
Introduction to Site-Specific Modification with Aldehydes
The aldehyde group serves as a valuable chemical handle for bioconjugation due to its ability to react selectively with specific functional groups under mild conditions, forming stable covalent bonds. The this compound reagent combines the reactivity of the aldehyde with the beneficial properties of polyethylene glycol (PEG), such as increased solubility, stability, and reduced immunogenicity of the modified biomolecule. However, the choice of conjugation partner for the aldehyde, or indeed the choice of an entirely different conjugation strategy, can significantly impact the efficiency, stability, and overall success of the modification.
This guide will explore three main categories of alternatives to the standard use of this compound:
-
Alternative Aldehyde-Reactive Linkers: These molecules also react with aldehydes but form different types of covalent bonds with varying stabilities.
-
Enzymatic Ligation: This approach utilizes enzymes to create highly specific covalent bonds at predetermined sites.
-
Orthogonal Site-Specific Conjugation Chemistries: These methods target different functional groups on a biomolecule, offering alternative strategies for achieving site-specificity.
Quantitative Comparison of Site-Specific Modification Chemistries
The selection of a bioconjugation strategy often depends on a balance between reaction kinetics, the stability of the resulting bond, and the method's compatibility with the biological system. The following table summarizes key quantitative parameters for various alternatives to this compound. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, the data presented is a synthesis of typical performance metrics from various studies.
| Chemistry | Target Functional Group | Linkage Formed | Typical Reaction Time | Typical Yield/Efficiency | Bond Stability (Relative) | Key Advantages | Key Disadvantages |
| This compound + Aminooxy-Linker | Aldehyde | Oxime | 2 - 24 hours[1] | High | Very High[2][3] | Highly stable bond, bioorthogonal reaction. | Reaction can be slow at neutral pH without a catalyst. |
| This compound + Hydrazide-Linker | Aldehyde | Hydrazone | 2 - 24 hours[4] | High | Moderate[2][3] | Fast reaction, can be pH-cleavable. | Less stable than oxime, especially at acidic pH.[2][3] |
| Sortase-Mediated Ligation (SML) | C-terminal LPXTG motif & N-terminal Glycine | Amide | 1 - 8 hours[5] | High to Quantitative | Very High | Highly site-specific, forms a natural peptide bond. | Requires genetic engineering of the protein. |
| NHS Ester Chemistry | Primary Amines (Lysine, N-terminus) | Amide | 1 - 4 hours[6][7] | Moderate to High | Very High | Well-established, readily available reagents. | Lack of site-specificity leading to heterogeneous products.[8] |
| Maleimide Chemistry | Thiols (Cysteine) | Thioether | 1 - 4 hours | High | Moderate to High | Highly selective for cysteines. | Thioether bond can undergo retro-Michael addition. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Strained Alkyne | Triazole | 1 - 24 hours[9] | High to Quantitative | Very High | Bioorthogonal, fast reaction, no catalyst needed. | Requires introduction of azide and alkyne handles. |
Detailed Comparison of Alternatives
Alternative Aldehyde-Reactive Linkers: Aminooxy and Hydrazide Chemistry
For researchers who have already introduced an aldehyde group into their biomolecule, the most direct alternatives to consider are other nucleophiles that react with this functional group.
-
Aminooxy Chemistry (Oxime Ligation): Aminooxy-functionalized molecules react with aldehydes to form highly stable oxime bonds.[1] This reaction is chemoselective and can be performed under mild, physiological conditions.[1] The resulting oxime linkage is significantly more stable against hydrolysis than the hydrazone bond, making it a preferred choice for applications requiring long-term stability in circulation.[2][3] The rate of oxime formation can be slow at neutral pH, but can be accelerated by the use of catalysts such as aniline.[10]
-
Hydrazide Chemistry (Hydrazone Ligation): Hydrazide-containing molecules react with aldehydes to form hydrazone bonds. This reaction is also highly efficient and proceeds under mild conditions.[4] A key feature of the hydrazone linkage is its susceptibility to hydrolysis, particularly under acidic conditions.[2][3] This property can be exploited for the pH-dependent release of drugs or other payloads in acidic environments like endosomes or the tumor microenvironment.[11] However, for applications requiring a stable conjugate, the lability of the hydrazone bond is a significant drawback compared to the oxime bond.[3]
Enzymatic Ligation: Sortase-Mediated Ligation (SML)
Sortase-mediated ligation (SML) is a powerful enzymatic method for site-specific protein modification. It utilizes the transpeptidase activity of sortase A from Staphylococcus aureus, which recognizes a specific C-terminal peptide motif (LPXTG) on the target protein.[5] The enzyme cleaves the peptide bond between the threonine and glycine and subsequently ligates the protein to a second molecule containing an N-terminal oligoglycine (Gly)n motif.[5]
Advantages of SML:
-
Exceptional Site-Specificity: The modification occurs only at the engineered recognition site, resulting in a homogeneous product.
-
Formation of a Natural Peptide Bond: The resulting amide bond is as stable as a natural peptide bond.[12]
-
Versatility: A wide range of molecules, including peptides, small molecules, and other proteins, can be ligated if they are functionalized with an N-terminal glycine motif.
Disadvantages of SML:
-
Requires Genetic Engineering: The target protein must be genetically engineered to include the LPXTG recognition motif.
-
Equilibrium Reaction: SML is a reversible reaction, and achieving high yields often requires using a large excess of the nucleophilic glycine substrate. However, strategies like using depsipeptide substrates can render the reaction effectively irreversible.[13]
Orthogonal Site-Specific Conjugation Chemistries
Instead of targeting an aldehyde, researchers can opt for alternative site-specific conjugation strategies that target other functional groups.
-
N-Hydroxysuccinimide (NHS) Ester Chemistry: NHS esters are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[8] While this chemistry is widely used and reagents are readily available, it generally lacks site-specificity due to the presence of multiple lysine residues on the surface of most proteins.[8] This leads to a heterogeneous mixture of conjugates with varying degrees of labeling and conjugation sites.
-
Maleimide Chemistry: Maleimides react specifically with the thiol group of cysteine residues to form a stable thioether bond. Since free cysteine residues are relatively rare in proteins, this method can often be used for site-specific modification by introducing a single cysteine at a desired location through genetic engineering. A drawback of this chemistry is that the resulting thioether bond can be susceptible to retro-Michael addition, leading to dissociation of the conjugate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a powerful "click chemistry" reaction that involves the reaction of a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with an azide to form a stable triazole linkage.[8] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[8] It does not require a cytotoxic copper catalyst, making it suitable for live-cell labeling. To utilize SPAAC, both the biomolecule and the molecule to be conjugated must be functionalized with an azide and a strained alkyne, respectively (or vice versa).
Experimental Protocols
General Experimental Workflow for Bioconjugation
A generalized workflow for a typical bioconjugation experiment.
Protocol 1: Protein Modification with an Aminooxy-PEG Linker
This protocol outlines the general steps for conjugating an aminooxy-PEG linker to a protein containing an aldehyde group.
Materials:
-
Aldehyde-functionalized protein (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 6.5-7.5)
-
Aminooxy-PEG reagent (e.g., m-PEG-ONH2)
-
Anhydrous DMSO or DMF
-
Aniline (optional, as a catalyst)
-
Quenching reagent (e.g., acetone or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation: Dissolve the Aminooxy-PEG reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).
-
Reaction Setup: In a reaction tube, add the aldehyde-functionalized protein solution.
-
Initiate Reaction: Add the Aminooxy-PEG stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the linker.
-
Catalysis (Optional): To accelerate the reaction, aniline can be added from a stock solution in DMSO to a final concentration of 10-100 mM.[10]
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing.[1]
-
Quenching (Optional): The reaction can be quenched by adding an excess of an aldehyde-containing molecule like acetone.
-
Purification: Remove the excess linker and other small molecules by SEC or dialysis against a suitable buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine the degree of labeling.
Protocol 2: Sortase-Mediated Ligation (SML)
This protocol provides a general procedure for the ligation of a protein containing a C-terminal LPXTG motif to a molecule with an N-terminal glycine.
Materials:
-
Purified protein with a C-terminal LPXTG tag (e.g., LPETG)
-
Glycine-functionalized molecule (e.g., (Gly)3-peptide)
-
Sortase A enzyme (e.g., from S. aureus)
-
SML Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification system (e.g., Ni-NTA affinity chromatography if the target has a His-tag, followed by SEC)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the LPXTG-tagged protein and the glycine-functionalized molecule in the SML buffer. A molar excess (10- to 100-fold) of the glycine substrate is often used to drive the reaction towards ligation.
-
Enzyme Addition: Add Sortase A to the reaction mixture. The amount of enzyme may need to be optimized, but a typical starting point is a 1:10 to 1:20 molar ratio of enzyme to protein substrate.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-8 hours.[5] The progress of the reaction can be monitored by SDS-PAGE.
-
Quenching: Stop the reaction by adding EDTA to chelate the Ca2+ ions, which are essential for sortase activity.
-
Purification: Purify the ligated product from the unreacted starting materials and the sortase enzyme. If the starting protein has a His-tag and the ligated product does not, Ni-NTA chromatography can be used for separation. SEC is then often used for final polishing.
-
Characterization: Confirm the successful ligation and purity of the product using SDS-PAGE and mass spectrometry.
Signaling Pathways and Experimental Workflows
The choice of bioconjugation strategy is often dictated by the downstream application, which may involve studying or modulating specific cellular signaling pathways. For instance, antibody-drug conjugates (ADCs) are designed to be internalized by cancer cells and release their cytotoxic payload, thereby inducing apoptosis. The stability of the linker in the bloodstream and its cleavability within the cell are critical for this process.
Simplified signaling pathway for an antibody-drug conjugate (ADC).
Conclusion
The site-specific modification of biomolecules is a dynamic field with a growing toolbox of chemical and enzymatic methods. While this compound remains a useful reagent, researchers have a range of powerful alternatives at their disposal. The choice between these alternatives should be guided by the specific requirements of the application, including the desired level of site-specificity, the required stability of the conjugate, and the compatibility of the reaction conditions with the biomolecule of interest. For applications requiring high stability, oxime ligation and enzymatic methods like SML are excellent choices. For controlled release, hydrazone linkages can be advantageous. For the highest degree of bioorthogonality and specificity, click chemistry reactions like SPAAC are at the forefront of bioconjugation technology. By carefully considering the quantitative performance data and experimental protocols presented in this guide, researchers can make informed decisions to select the optimal strategy for their site-specific modification needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. roboklon.com [roboklon.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
analytical methods for characterizing PEGylated proteins
A Comparative Guide to Analytical Methods for Characterizing PEGylated Proteins
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product quality, safety, and efficacy. The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a protein's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2] However, the inherent heterogeneity of PEGylation reactions—which can result in a mixture of unreacted protein, free PEG, and various PEGylated isoforms (differing in the number and location of attached PEG chains)—presents a significant analytical challenge.[1][3]
Selecting the appropriate analytical technique is crucial for accurately characterizing these complex mixtures. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable techniques for specific research needs.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the most common analytical techniques used in the characterization of PEGylated proteins.
| Feature | Mass Spectrometry (MS) | Size-Exclusion Chromatography (SEC-MALS) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) |
| Primary Separation Principle | Mass-to-charge ratio | Hydrodynamic radius | Size, charge, or hydrophobicity | Electrophoretic mobility based on size and charge | Not a separation technique |
| Primary Application | Definitive molecular weight (MW) determination, identification of PEGylation sites, structural characterization.[1][4] | Determination of absolute molar mass, degree of PEGylation, and detection of aggregates.[5][6] | Separation and quantification of PEGylated species and isoforms.[1][7] | Purity assessment and separation of species with small size differences.[8][9] | Determination of degree of PEGylation and assessment of higher-order structure.[10][11] |
| Resolution | Very High; can resolve individual PEGylated species and their modifications.[1][12] | Moderate to High; dependent on the column's separation efficiency. | High; different modes (SEC, IEX, RP) can resolve positional isomers and different degrees of PEGylation.[1][7] | High; can differentiate conjugates with small differences in molecular size.[8] | Atomic level for small proteins; provides an average degree of PEGylation for the bulk sample.[10] |
| Sensitivity (LOD/LOQ) | High (picomole to femtomole range).[13] | ng to µg range. | ng to µg range.[1] | ng to µg range. | Low (mg range).[10] |
| Key Information Provided | Precise mass of conjugate, number of attached PEG chains, specific sites of attachment (bottom-up MS).[4] | Absolute molar mass of the conjugate, protein, and PEG components; hydrodynamic radius.[6][14] | Purity, quantity of isoforms, separation of unreacted components.[15] | Purity, electrophoretic mobility, separation of charge variants.[16][17] | Average number of PEG chains, impact on protein's 3D structure, non-destructive analysis.[10] |
| Limitations | PEG polydispersity can complicate spectra; analysis of heterogeneous mixtures can be complex.[18][19] | Cannot be used for standard column calibration due to the unique conformation of PEGylated proteins.[5][6] | Method development can be extensive; potential for on-column interactions.[7][19] | Can be sensitive to sample matrix; charge variants of PEGylated proteins may merge into a broad peak.[16][17] | Requires a large amount of sample; not suitable for very large proteins; complex spectra.[10] |
Experimental Workflow for Characterization
The comprehensive characterization of a PEGylated protein often requires a multi-faceted approach, employing several orthogonal techniques to build a complete picture of the product's attributes.
Caption: General workflow for the purification and characterization of PEGylated proteins.[19]
Detailed Methodologies and Experimental Protocols
This section provides detailed protocols for key experiments cited in the characterization of PEGylated proteins.
Mass Spectrometry: Determination of Molecular Weight and PEGylation Sites
Mass spectrometry is a powerful tool for determining the precise molecular weight of the conjugate and identifying the specific amino acid residues where PEG chains are attached.[2][4]
A. Intact Mass Analysis (Top-Down) using MALDI-TOF MS
This method provides the average molecular weight of the PEGylated protein and can reveal the distribution of species with different degrees of PEGylation.[1]
-
Sample Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid) in a solvent mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (e.g., 1:1 v/v).
-
Mix the PEGylated protein sample (typically 1-10 pmol/µL) with the matrix solution at a 1:1 ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Instrumentation and Data Acquisition:
-
Insert the target plate into a MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range using a linear positive ion mode. The instrument is typically calibrated using protein standards of known molecular weight.
-
-
Data Analysis:
-
The resulting mass spectrum will display a series of peaks. For PEGylated proteins, this often appears as a broad peak or a distribution of peaks due to the polydispersity of the PEG and the heterogeneity of PEGylation.
-
The average molecular weight of the conjugate is determined from the peak centroid. The degree of PEGylation can be calculated by subtracting the mass of the unmodified protein and dividing by the mass of the PEG moiety.[13]
-
B. PEGylation Site Identification (Bottom-Up) using LC-MS/MS
This approach identifies the specific attachment sites of PEG on the protein backbone.[4]
-
Sample Preparation (Protein Digestion):
-
Denature the PEGylated protein in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine-HCl).
-
Reduce the disulfide bonds using a reducing agent like dithiothreitol (DTT) at 37-56°C for 1 hour.
-
Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide in the dark at room temperature for 1 hour.
-
Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C to digest the protein into smaller peptides.[13]
-
-
Instrumentation and Data Acquisition:
-
Inject the peptide mixture into an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3][12]
-
Separate the peptides using a reversed-phase column (e.g., C18) with a gradient of increasing organic solvent (e.g., acetonitrile) containing an acid (e.g., 0.1% formic acid).[13]
-
The mass spectrometer is operated in a data-dependent acquisition mode, where it alternates between acquiring full scan MS spectra and fragmentation (MS/MS) spectra of the most intense peptide ions.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against the protein's amino acid sequence using specialized software.
-
Peptides that are modified with a PEG chain will have a characteristic mass shift. The MS/MS fragmentation pattern will confirm the peptide sequence and pinpoint the specific amino acid residue that is PEGylated.[4]
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass of PEGylated proteins and their aggregates without relying on column calibration standards.[5][20]
-
Sample Preparation:
-
Dissolve the PEGylated protein in a suitable mobile phase to a known concentration (e.g., 1-2 mg/mL).
-
The mobile phase should be filtered (e.g., 0.1 µm filter) and thoroughly degassed to minimize light scattering noise. A common mobile phase is a phosphate-buffered saline solution.
-
Filter the sample through a low protein-binding syringe filter (e.g., 0.22 µm) before injection.
-
-
Instrumentation and Data Acquisition:
-
The system consists of an HPLC, a size-exclusion column suitable for the molecular weight range of the sample, a MALS detector, a UV detector, and a differential refractive index (dRI) detector connected in series.[6]
-
Inject the sample onto the SEC column. The flow rate is typically between 0.5-1.0 mL/min.
-
Data from all detectors are collected simultaneously using specialized software. The UV detector measures protein concentration, the dRI detector measures the concentration of both protein and PEG, and the MALS detector measures the intensity of scattered light at multiple angles.[14]
-
-
Data Analysis:
-
The software uses the signals from the MALS and concentration detectors (UV and dRI) to calculate the absolute molar mass at each point across the elution peak.
-
To analyze a conjugate, the specific refractive index increment (dn/dc) and the UV extinction coefficient for both the protein and the PEG must be known.[14]
-
This analysis yields the molar mass of the entire conjugate, as well as the separate molar masses of the protein and PEG components, allowing for a precise determination of the degree of PEGylation and the detection of any aggregates or fragments.[6][21]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that can be used to accurately determine the average degree of PEGylation.[10]
-
Sample Preparation:
-
Accurately weigh a known amount of the lyophilized PEGylated protein (e.g., 1-5 mg) and dissolve it in a known volume of a deuterated solvent (e.g., 500 µL of D₂O).
-
Add a known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO) to the solution for quantification.
-
Transfer the final solution to an NMR tube.[10]
-
-
Instrumentation and Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The ¹H NMR spectrum will show a very intense, sharp signal around 3.6 ppm, which corresponds to the repeating ethylene glycol (-CH₂-CH₂-O-) units of the PEG chains.
-
Integrate the area of this PEG signal.
-
Integrate the area of a well-resolved signal from the protein (e.g., from aromatic amino acid protons between 6.5-8.0 ppm) or the internal standard.
-
By comparing the integral of the PEG signal to the integral of a signal corresponding to a known number of protons on the protein or standard, the average number of PEG chains per protein molecule can be calculated.[10]
-
Conclusion
The characterization of PEGylated proteins is a complex but essential task in biopharmaceutical development that necessitates a combination of analytical techniques. Mass spectrometry, particularly when coupling liquid chromatography with high-resolution MS/MS, stands out as the most definitive method for identifying the precise location of PEG attachment and confirming the molecular weight of various species.[4][13] SEC-MALS is indispensable for accurately determining the absolute molar mass, degree of PEGylation, and aggregation state in solution.[4] HPLC and CE methods are workhorses for separation, purification, and quantification of isoforms, providing crucial information on product purity and consistency.[1][22] Finally, spectroscopic techniques like NMR and CD offer unique, non-destructive insights into the average degree of PEGylation and the structural integrity of the protein post-modification.[10][23]
The selection of the most appropriate analytical strategy depends on the specific information required at a given stage of development. A multi-faceted approach, leveraging the strengths of these orthogonal methods, will provide the most comprehensive and reliable characterization of a PEGylated protein therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. benchchem.com [benchchem.com]
- 5. wyatt.com [wyatt.com]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. lcms.cz [lcms.cz]
- 8. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 17. A novel approach enables imaged capillary isoelectric focusing analysis of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. benchchem.com [benchchem.com]
- 20. wyatt.com [wyatt.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular mechanism of polyethylene glycol mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to m-PEG7-aldehyde and Other Crosslinking Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a pivotal decision that dictates the efficacy, stability, and biocompatibility of bioconjugates. This guide provides an objective comparison of m-PEG7-aldehyde with other commonly used crosslinking agents, supported by experimental data, to facilitate an informed selection process for applications ranging from antibody-drug conjugates (ADCs) to hydrogel formation.
This compound: A Profile
This compound is a heterobifunctional crosslinking agent characterized by a methoxy-terminated polyethylene glycol (PEG) chain of seven ethylene glycol units, ending in a reactive aldehyde group. The PEG component imparts hydrophilicity, which can enhance the solubility and stability of the resulting bioconjugate while potentially reducing its immunogenicity.[1] The terminal aldehyde group reacts specifically with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, through a process called reductive amination. This reaction initially forms a Schiff base, which is then reduced by a mild reducing agent like sodium cyanoborohydride to form a stable, irreversible secondary amine bond.[2][3]
Comparison with Other Crosslinking Agents
The performance of this compound is best understood in the context of other available crosslinkers. This comparison will focus on key performance indicators: reaction specificity, biocompatibility, and the stability of the resulting linkage.
Glutaraldehyde: The High-Efficiency, High-Toxicity Workhorse
Glutaraldehyde, a homobifunctional crosslinker, has long been a standard in the field due to its high efficiency and low cost.[4] It rapidly forms robust crosslinks, significantly enhancing the mechanical strength of biomaterials.[1] However, its utility is severely hampered by its significant cytotoxicity, which arises from the release of unreacted monomers and the formation of unstable Schiff bases.[1][5] This toxicity often necessitates extensive washing and quenching steps to produce a biocompatible product.[6]
In contrast, m-PEG-aldehydes, including this compound, offer a significantly more biocompatible alternative. The PEG component is well-known for its "stealth" properties, which reduce immunogenicity and improve the overall biocompatibility of the conjugate.[5]
NHS Esters: Amine-Reactive Alternatives
N-hydroxysuccinimide (NHS) esters are another class of popular amine-reactive crosslinkers. They react with primary amines to form stable amide bonds.[7] While effective, the NHS-ester group can be less stable in aqueous solutions compared to the aldehyde group of this compound, making the latter potentially more suitable for reactions requiring longer incubation times or more challenging buffer conditions.
Maleimides: Sulfhydryl-Specific Crosslinkers
For targeting sulfhydryl groups present in cysteine residues, maleimide-containing crosslinkers are the reagents of choice. This provides an orthogonal reactivity to the amine-specific this compound, allowing for more complex, multi-step conjugation strategies where different parts of a protein or different molecules can be specifically targeted.
Quantitative Data Presentation
The following table summarizes the key characteristics of this compound in comparison to other common crosslinking agents.
| Feature | This compound | Glutaraldehyde | NHS Esters (e.g., DSS) | Maleimides (e.g., SMCC) |
| Reactive Group(s) | Aldehyde | Aldehyde (x2) | NHS Ester (x2) | NHS Ester, Maleimide |
| Target Functionality | Primary Amines | Primary Amines, Thiols, Hydroxyls | Primary Amines | Primary Amines, Sulfhydryls |
| Reaction Specificity | High (Primarily with primary amines)[5] | Moderate (Reacts with multiple functional groups)[5] | High (Primarily with primary amines) | High (Specific for amines and sulfhydryls) |
| Resulting Linkage | Stable Secondary Amine (post-reduction) | Schiff Base (can be unstable), other crosslinks | Stable Amide Bond | Stable Amide and Thioether Bonds |
| Biocompatibility | High (due to PEG component)[5] | Low to Moderate (known cytotoxicity)[5][6] | Moderate | Moderate |
| Immunogenicity | Low (PEGylation reduces immunogenicity)[5] | High (can elicit an inflammatory response)[5] | Moderate | Moderate |
| Solubility | High (hydrophilic PEG chain)[5] | Low (can lead to insoluble aggregates)[5] | Variable | Variable |
| Cytotoxicity Data | Generally low cytotoxicity and good biocompatibility for PEG-based crosslinkers.[5] | Scaffolds crosslinked with 1.0% and 2.5% glutaraldehyde were toxic to chondrocytes.[5] Induces apoptosis in human osteoblasts.[6] | Variable depending on the specific reagent and concentration. | Variable depending on the specific reagent and concentration. |
Note: Direct head-to-head quantitative data for this compound is limited in some cases; therefore, data for other PEG-aldehyde derivatives are used as a proxy where noted.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for bioconjugation using this compound and a comparative protocol for evaluating crosslinking efficiency.
Protocol 1: Bioconjugation of a Protein with this compound via Reductive Amination
Objective: To covalently attach this compound to a protein containing accessible primary amine groups.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in water)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration.
-
Reaction Setup: Add this compound to the protein solution. A 10- to 50-fold molar excess of the PEG-aldehyde is a common starting point.
-
Incubation (Schiff Base Formation): Gently mix the reaction and incubate for 30 minutes at room temperature.
-
Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubation (Stable Amine Formation): Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted aldehyde groups. Incubate for 15-30 minutes.
-
Purification: Purify the PEGylated protein from excess reagents using size-exclusion chromatography.
-
Analysis: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol 2: Comparative Analysis of Crosslinking Efficiency by SDS-PAGE
Objective: To visually compare the efficiency of different crosslinkers in creating higher molecular weight species of a model protein.
Materials:
-
Model protein solution (e.g., Bovine Serum Albumin, BSA, at 1 mg/mL in PBS)
-
Stock solutions of crosslinkers (e.g., 10 mM this compound, 10 mM glutaraldehyde, 10 mM DSS in an appropriate solvent like DMSO or water)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
2x non-reducing Laemmli sample buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie Brilliant Blue stain
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, add a defined amount of the BSA solution.
-
Crosslinker Addition: Add a specific volume of each crosslinker stock solution to the respective tubes to achieve a desired final molar excess. Include a no-crosslinker control.
-
Incubation: Incubate the reactions for a set time (e.g., 30 minutes) at room temperature.
-
Quenching: Stop the reactions by adding the quenching solution.
-
Sample Preparation: Add an equal volume of 2x non-reducing Laemmli sample buffer to each tube and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of each sample onto an SDS-PAGE gel and run the electrophoresis.
-
Visualization and Analysis: Stain the gel with Coomassie Brilliant Blue and destain. The appearance of higher molecular weight bands (dimers, trimers, etc.) and the depletion of the monomer band indicate the efficiency of crosslinking for each agent.[9] Densitometry can be used for a more quantitative comparison.
Mandatory Visualization
Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound
Caption: Workflow for ADC synthesis using this compound.
HER2 Signaling Pathway Targeted by an ADC
Caption: Anti-HER2 ADC mechanism of action.
References
- 1. Synthesis and Characterization of Glutaraldehyde-Crosslinked PEG-PVA Biodegradable Hydrogels for Tissue Engineering Applications | Scientific.Net [scientific.net]
- 2. Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
Validating m-PEG7-Aldehyde Conjugate Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker for bioconjugation is a critical step that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic protein. Among the various options, polyethylene glycol (PEG) linkers are widely employed to enhance the properties of biologics. This guide provides an objective comparison of the performance of m-PEG7-aldehyde conjugates with other alternatives, supported by experimental data and detailed protocols.
Performance Comparison of this compound Conjugates
The use of an aldehyde functional group for PEGylation, particularly through reductive amination, offers distinct advantages in terms of reaction control and the potential for preserving the biological activity of the protein. This is often attributed to the formation of a stable secondary amine linkage, which can be less disruptive to the protein's native structure compared to the amide bonds formed by N-hydroxysuccinimide (NHS) esters.
Impact on Biological Activity
The conjugation of PEG to a protein can sterically hinder its interaction with its target, potentially leading to a decrease in in vitro activity. However, the extent of this effect is highly dependent on the length of the PEG chain, the conjugation site, and the nature of the linkage. Short-chain, monodisperse linkers like this compound are often favored to minimize this steric hindrance while still conferring the benefits of PEGylation.
Table 1: Comparison of Enzymatic Activity of Glucose Oxidase (GOD) Conjugates
| Conjugate | Relative Enzymatic Activity (%) | Thermal Stability (retained activity after 4h at 60°C) |
| Native Glucose Oxidase | 100 | ~0% |
| GOD-PEG-aldehyde Conjugate | 60 | 40% |
Data synthesized from a study on glucose oxidase PEGylation, highlighting the trade-off between a moderate decrease in immediate enzymatic activity and a significant gain in thermal stability for the PEG-aldehyde conjugate.[1]
Comparison with Other Linker Chemistries
The choice between an aldehyde linker and other reactive groups, such as NHS esters, involves a trade-off between reaction conditions, specificity, and the potential impact on protein function.
Table 2: General Performance Comparison of Aldehyde vs. NHS-Ester PEG Linkers
| Feature | m-PEG-Aldehyde (Reductive Amination) | m-PEG-NHS Ester (Acylation) |
| Reaction pH | Mildly acidic to neutral (pH 5.5-7.4) | Neutral to slightly basic (pH 7.0-8.5) |
| Linkage Formed | Secondary amine | Amide |
| Selectivity | Can be directed towards the N-terminus at lower pH | Primarily targets lysine residues, can be less selective |
| Impact on Activity | Often results in better retention of biological activity | Higher potential for activity loss if lysines are in active site |
| Stability | Highly stable secondary amine bond | Very stable amide bond |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Reductive Amination
This protocol describes the covalent attachment of this compound to a protein through the formation of a Schiff base followed by reduction to a stable secondary amine.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Add this compound to the protein solution at a 10- to 50-fold molar excess.
-
Gently mix and incubate for 30 minutes at room temperature to allow for Schiff base formation.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution to consume any unreacted aldehyde.
-
Purify the this compound conjugated protein using size-exclusion chromatography to remove excess PEG reagent and other byproducts.[2]
-
Characterize the conjugate to determine the degree of PEGylation using methods such as SDS-PAGE and MALDI-TOF mass spectrometry.[3]
Protocol 2: In Vitro Cell Proliferation Assay for a PEGylated Cytokine
This assay is used to determine the biological activity of a PEGylated cytokine by measuring its effect on the proliferation of a specific cell line.
Materials:
-
Cytokine-dependent cell line (e.g., TF-1 cells)
-
Complete cell culture medium
-
Unconjugated cytokine (as a positive control)
-
This compound conjugated cytokine
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cytokine-dependent cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the unconjugated cytokine and the this compound conjugated cytokine.
-
Add the diluted cytokines to the cells and incubate for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the EC50 (half-maximal effective concentration) for both the unconjugated and conjugated cytokine to compare their potencies.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the validation of this compound conjugate activity, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound conjugation and validation.
Caption: Generic signaling pathway for a PEGylated cytokine.
References
A Head-to-Head Comparison: m-PEG7-Amine versus m-PEG7-Aldehyde for Specific Applications
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the precise selection of linker molecules is paramount to the efficacy and success of the final product. Among the vast array of available options, short, discrete polyethylene glycol (PEG) linkers such as m-PEG7-amine and m-PEG7-aldehyde have emerged as valuable tools. Their defined length enhances the homogeneity of the resulting conjugates, a critical factor for therapeutic applications. This guide provides an objective, data-supported comparison of m-PEG7-amine and this compound to assist researchers in making informed decisions for their specific applications, from protein and nanoparticle modification to the development of antibody-drug conjugates (ADCs).
Introduction to m-PEG7-Amine and this compound
m-PEG7-amine and this compound are heterobifunctional linkers that share a common seven-unit methoxy-terminated polyethylene glycol chain, which imparts hydrophilicity and biocompatibility to the molecules they are conjugated to.[1] The key distinction lies in their terminal functional groups: a primary amine (-NH₂) for m-PEG7-amine and an aldehyde (-CHO) for this compound. This difference dictates their reactivity, the types of linkages they form, and ultimately, their suitability for various applications.
m-PEG7-amine is commonly used for its ability to form stable amide bonds with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.[1] This reaction is robust and widely employed for labeling proteins and other biomolecules.[2]
On the other hand, this compound offers versatility through two primary reaction pathways. It can react with primary amines via reductive amination to form a stable secondary amine bond.[3] This chemistry can be more selective than NHS ester reactions, particularly for targeting the N-terminus of proteins under controlled pH conditions.[4][5] Additionally, this compound can react with hydrazide-functionalized molecules to form a hydrazone linkage, which can be engineered to be cleavable under specific pH conditions, a desirable feature for drug-release mechanisms.[6][7]
Quantitative Data Presentation
The following tables summarize the key characteristics and performance metrics of m-PEG7-amine and this compound based on their respective reaction chemistries.
Table 1: Physicochemical and Reactivity Profile
| Property | m-PEG7-Amine | This compound |
| Molecular Formula | C₁₅H₃₃NO₇ | C₁₆H₃₂O₈ |
| Molecular Weight | 339.4 g/mol [1] | 352.42 g/mol |
| Primary Reactive Group | Primary Amine (-NH₂) | Aldehyde (-CHO) |
| Primary Target on Biomolecules | Activated Carboxylic Acids (e.g., NHS esters) | Primary Amines (e.g., Lysine, N-terminus), Hydrazides |
| Resulting Linkage | Amide (-CO-NH-) | Secondary Amine (-CH₂-NH-), Hydrazone (-C=N-NH-) |
| Reaction pH (Amine Conjugation) | 7.2 - 9.0 (for NHS esters)[8] | 5.0 - 8.0 (for reductive amination)[4] |
| Storage Conditions | -20°C, protect from light[1] | -20°C, protect from light |
Table 2: Performance Comparison in Bioconjugation
| Performance Metric | m-PEG7-Amine (via NHS Ester) | This compound (via Reductive Amination) | This compound (via Hydrazone Ligation) |
| Reaction Specificity | Generally non-selective for all accessible primary amines.[4] | High potential for N-terminal selectivity at acidic to neutral pH.[4][5] | Highly specific for hydrazide groups. |
| Reaction Kinetics | Very rapid, often complete within 30-60 minutes.[4] | Slower due to the two-step process (Schiff base formation and reduction).[4] However, Vmax can be 3-4 times greater than NHS chemistry.[5] | Generally slower than NHS ester reaction, can be catalyzed. |
| Linkage Stability (Hydrolytic) | Very high (stable amide bond).[4] | Excellent (stable secondary amine bond).[4] | pH-dependent; stable at physiological pH, cleavable at acidic pH.[6][7] |
| Product Homogeneity | Can result in a heterogeneous mixture of positional isomers.[4] | High, especially when targeting the N-terminus.[4] | High, due to the specific reactivity. |
| Key Advantage | Simplicity and speed of reaction. | Greater control over site-specificity.[4] | pH-tunable release of conjugated molecule.[6] |
| Key Disadvantage | Lack of site-specificity, potential for product heterogeneity.[4] | Requires a reducing agent and can be a slower process.[4] | The resulting linkage is not as stable as amide or secondary amine bonds.[6] |
Experimental Protocols
Protocol 1: Conjugation of m-PEG7-Amine to a Protein via NHS Ester Chemistry
Objective: To conjugate m-PEG7-amine to a protein containing accessible lysine residues or an N-terminus through a stable amide bond. This protocol is adapted for a generic antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
m-PEG7-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody in Activation Buffer.
-
Activation of Carboxyl Groups: Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[1]
-
Conjugation with m-PEG7-Amine: Add a 20-fold molar excess of m-PEG7-Amine to the activated antibody solution. Adjust the pH to 7.2-7.5 with Conjugation Buffer. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.[1]
-
Purification of the Conjugate: Purify the PEGylated antibody using a desalting column to remove excess reagents.
Protocol 2: Site-Specific N-Terminal Conjugation of this compound to a Protein via Reductive Amination
Objective: To achieve site-specific conjugation of this compound to the N-terminus of a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., MES buffer, pH 6.0)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a pH of 5.0-7.0 to favor N-terminal modification.[4]
-
Conjugation Reaction: Add this compound to the protein solution at a 10- to 50-fold molar excess. Gently mix and incubate for 30-60 minutes at room temperature to allow for the formation of the Schiff base intermediate.
-
Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted aldehyde.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted PEG-aldehyde and reducing agent.
Protocol 3: Conjugation of this compound to a Hydrazide-Modified Molecule
Objective: To conjugate this compound to a molecule containing a hydrazide group to form a pH-sensitive hydrazone linkage.
Materials:
-
Hydrazide-modified molecule
-
This compound
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.0-6.0
-
Purification System (e.g., Size-Exclusion Chromatography or Dialysis)
Procedure:
-
Preparation of Reactants: Dissolve the hydrazide-modified molecule in the Conjugation Buffer. Prepare a stock solution of this compound in the same buffer.
-
Conjugation Reaction: Add the this compound stock solution to the hydrazide-modified molecule solution, typically at a 10- to 50-fold molar excess of the aldehyde.
-
Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The reaction progress can be monitored by HPLC.
-
Purification: Purify the conjugate from excess PEG reagent and by-products using size-exclusion chromatography or dialysis.
Mandatory Visualization
Caption: Workflow for m-PEG7-Amine conjugation via NHS ester chemistry.
Caption: Workflow for this compound conjugation via reductive amination.
Caption: Comparison of conjugation pathways for m-PEG7-Amine and this compound.
Conclusion
The choice between m-PEG7-amine and this compound is contingent upon the specific goals of the bioconjugation strategy.
m-PEG7-amine is the reagent of choice for applications where a simple, rapid, and robust conjugation to carboxylic acids or their activated esters is desired, and where site-specificity is not a primary concern. The resulting amide bond offers exceptional stability, making it ideal for creating long-lasting bioconjugates.
This compound provides a greater degree of versatility. For applications requiring site-specific modification, particularly at the N-terminus of proteins, reductive amination with this compound under controlled pH is a superior strategy. This approach can lead to more homogeneous products with potentially improved biological activity. Furthermore, for applications in drug delivery where controlled release is desirable, the ability of this compound to form pH-sensitive hydrazone linkages with hydrazide-modified molecules offers a distinct advantage.
Ultimately, the selection between these two valuable linkers should be guided by a thorough consideration of the desired product profile, including the need for site-specificity, linkage stability, and any requirements for controlled release.
References
- 1. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biochempeg.com [biochempeg.com]
A Researcher's Guide to Assessing the Homogeneity of m-PEG7-aldehyde Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is essential for ensuring product quality, efficacy, and reproducibility. The conjugation of a discrete polyethylene glycol (dPEG®) linker like m-PEG7-aldehyde offers the advantage of a defined molecular weight, simplifying analysis compared to traditional polydisperse PEGs. However, the reaction can still result in a heterogeneous mixture containing unreacted protein, free PEG reagent, and protein species with varying degrees of PEGylation. This guide provides an objective comparison of key analytical techniques for assessing the homogeneity of this compound conjugates, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
A multi-pronged approach employing a combination of chromatographic, mass spectrometric, and electrophoretic techniques is crucial for a comprehensive assessment of this compound conjugate homogeneity. The choice of method depends on the specific information required, from routine purity checks to in-depth structural characterization.
| Feature | RP-HPLC | SEC-HPLC | Mass Spectrometry (MS) | SDS-PAGE | Native-PAGE |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Radius (Size) | Mass-to-charge ratio | Apparent Molecular Weight | Size, Shape, and Native Charge |
| Primary Application | Separation of unreacted protein, PEG reagent, and different PEGylated species (mono-, di-, etc.). Can resolve positional isomers. | Separation of conjugate from unreacted protein and free PEG. Assessment of aggregation. | Definitive molecular weight determination, identification of PEGylation sites, and confirmation of conjugate identity. | Routine purity assessment and estimation of apparent molecular weight. | Separation of PEGylated species with better resolution than SDS-PAGE, avoiding PEG-SDS interactions. |
| Resolution | High; can often resolve species with the same number of PEGs attached at different sites.[1] | Moderate; may be challenging to resolve species with small mass differences, like mono- vs. di-PEGylated forms with a small PEG.[2][3] | Very High; can resolve individual PEGylated species and provide precise mass information.[4][5] | Low to Moderate; bands can be broad or smeared due to interactions between PEG and SDS. | Moderate to High; provides sharper bands than SDS-PAGE for PEGylated proteins. |
| Quantitative Capability | Yes, with appropriate standards and detectors (e.g., UV, CAD, ELSD).[6] | Yes, with appropriate standards and detectors (e.g., UV, RI).[7] | Semi-quantitative to quantitative with internal standards. | Semi-quantitative at best, based on band intensity.[8] | Semi-quantitative, based on band intensity. |
| Key Advantage | Excellent for purity assessment and resolving closely related species. | Good for separating species with significant size differences and detecting aggregates. | Provides unambiguous molecular weight information and structural details. | Simple, widely available, and cost-effective for rapid screening.[8] | Avoids issues with PEG-SDS interactions, leading to better resolution of PEGylated species. |
| Key Limitation | May require method development to achieve optimal separation. | Limited resolution for small PEG modifications.[3] | Higher cost and complexity. | Apparent molecular weight can be inaccurate due to the hydrodynamic properties of PEG.[9] | Migration is not solely dependent on molecular weight, which can complicate interpretation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization for specific protein conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate and quantify the unreacted protein, this compound, and different PEGylated species.
Methodology:
-
Sample Preparation: Dissolve the conjugation reaction mixture in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[10]
-
Chromatographic System:
-
Column: C4 or C18 reversed-phase column (e.g., 300 Å pore size, 4.6 x 150 mm, 3.5 µm). A C4 column is often suitable for smaller PEGs.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A shallow linear gradient is recommended for better resolution, for example, 5-65% Mobile Phase B over 30 minutes.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.[10]
-
Detection: UV at 214 nm and 280 nm. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for universal detection of all components, including the PEG reagent which lacks a strong chromophore.[6][10]
-
-
Data Analysis: Integrate the peak areas of the unreacted protein, the conjugate(s), and any impurities to determine the relative percentages and assess the homogeneity of the sample.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To separate the PEGylated conjugate from the unreacted protein and free PEG based on size, and to detect any high molecular weight aggregates.
Methodology:
-
Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration (e.g., 1-2 mg/mL) and filter through a 0.22 µm syringe filter.
-
Chromatographic System:
-
Column: A silica-based SEC column with a pore size appropriate for the expected size of the conjugate (e.g., 150 Å or 300 Å, 7.8 x 300 mm).[11][12]
-
Mobile Phase: A phosphate buffer-based mobile phase is common, for example, 150 mM sodium phosphate, pH 7.0.[12]
-
Flow Rate: 0.5 - 1.0 mL/min.[12]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV at 214 nm or 280 nm. A Refractive Index (RI) detector can also be used, especially for detecting the PEG reagent.
-
-
Data Analysis: The elution profile will show peaks corresponding to aggregates (if present), the PEGylated conjugate, the unreacted protein, and the free PEG reagent, in order of decreasing molecular size. Peak areas can be integrated for quantification.
Mass Spectrometry (MS)
Objective: To obtain definitive molecular weight information for the conjugate and to confirm the degree of PEGylation.
A. MALDI-TOF MS
-
Sample Preparation: Mix the purified conjugate sample (desalted, if necessary) with a suitable matrix solution (e.g., sinapinic acid for proteins) at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[13][14]
-
MS Analysis: Acquire the mass spectrum in the appropriate mass range using a MALDI-TOF mass spectrometer.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the un-PEGylated protein and the mono-, di-, or multi-PEGylated species. The mass difference between the peaks should correspond to the mass of the this compound moiety.
B. LC-ESI-MS
-
Sample Preparation: Desalt the conjugate sample using a suitable method (e.g., centrifugal filters) and exchange the buffer to one compatible with mass spectrometry (e.g., 10 mM ammonium acetate).[15]
-
LC-MS Analysis: Inject the sample onto an RP-HPLC system (as described above, but using a mass spectrometry-compatible mobile phase like 0.1% formic acid instead of TFA) coupled to an ESI mass spectrometer (e.g., Q-TOF or Orbitrap).[16][17]
-
Data Analysis: The complex multiply charged spectrum obtained from the ESI source is deconvoluted using appropriate software to determine the neutral mass of the intact conjugate and other species in the sample.[15]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: For rapid, qualitative assessment of the PEGylation reaction and estimation of the apparent molecular weight of the conjugate.
Methodology:
-
Sample Preparation: Mix the protein sample with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol). Heat the mixture at 95°C for 5 minutes to denature the proteins.[9][18]
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.[18]
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.[8] For specific detection of the PEG moiety, barium-iodide staining can be used.[8]
-
Data Analysis: The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a band with a higher apparent molecular weight. The presence of a band corresponding to the unmodified protein indicates an incomplete reaction.
Native Polyacrylamide Gel Electrophoresis (Native-PAGE)
Objective: To separate PEGylated species based on size, shape, and charge in their native state, avoiding the confounding interactions of PEG with SDS.
Methodology:
-
Sample Preparation: Mix the protein sample with a non-denaturing sample buffer (without SDS or reducing agents). Do not heat the sample.[19]
-
Gel Electrophoresis: Load the samples and a native protein ladder into the wells of a native polyacrylamide gel. Run the electrophoresis in a cold room or on ice to prevent denaturation.[19]
-
Staining: Visualize the protein bands using Coomassie Brilliant Blue or silver staining.
-
Data Analysis: Different PEGylated species (e.g., mono-, di-PEGylated) will migrate differently based on their overall size, shape, and charge, often resulting in sharper bands and better resolution compared to SDS-PAGE.[19]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing the homogeneity of this compound conjugates.
Caption: General workflow for assessing the homogeneity of this compound conjugates.
Caption: Experimental workflows for LC and MS analysis of this compound conjugates.
References
- 1. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. pcl.tamu.edu [pcl.tamu.edu]
- 15. enovatia.com [enovatia.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 18. SDS-PAGE Protocol | Rockland [rockland.com]
- 19. Native-PAGE [assay-protocol.com]
Comparative Guide to the In Vitro Stability of Antibody-Drug Conjugates with m-PEG7-Aldehyde Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting an antibody to its cytotoxic payload is a critical factor in the design of effective and safe Antibody-Drug Conjugates (ADCs).[1][2] An ideal linker must remain stable in systemic circulation to prevent premature drug release, which can cause off-target toxicity, while ensuring efficient payload delivery to tumor cells.[1][2][3] This guide provides an objective comparison of the in vitro stability of ADCs featuring m-PEG7-aldehyde linkers against other common linker technologies.
The this compound linker represents a modern approach to ADC construction, offering a site-specific conjugation method. The aldehyde group can be precisely conjugated to a corresponding reactive partner on the antibody, such as a hydrazide or an aminooxy group, often introduced at a specific site. The inclusion of a discrete seven-unit polyethylene glycol (PEG) chain enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC, especially when dealing with hydrophobic payloads.[4][5]
Comparative In Vitro Stability Data
The primary measure of in vitro stability for ADCs is their performance in plasma stability assays.[1][6] These assays monitor the integrity of the ADC over time when incubated in plasma from various species (e.g., human, mouse, rat) at physiological temperature (37°C).[1][7] Key metrics include the change in the average drug-to-antibody ratio (DAR) and the amount of free payload released into the plasma. A stable ADC will show minimal DAR loss and negligible free payload over the course of the experiment.[6]
Below is a comparative summary of the stability profiles for ADCs constructed with different linker technologies.
Table 1: Comparative Plasma Stability of ADCs with Different Linkers (% Intact ADC over 7 Days)
| Linker Technology | Conjugation Site | Day 1 | Day 3 | Day 7 | Key Characteristics & References |
| This compound | Engineered Aldehyde Tag | >98% | >95% | >90% | Site-specific conjugation, enhanced hydrophilicity.[4] |
| Maleimide (SMCC) | Cysteine | ~90% | ~75% | ~50% | Prone to retro-Michael reaction, leading to payload loss.[8] |
| Self-Stabilizing Maleimide | Cysteine | >98% | >97% | >95% | Designed to hydrolyze and prevent retro-Michael reaction.[8] |
| Valine-Citrulline (VC) | Cysteine | >95% | >90% | >85% | Cleavable linker, generally stable in plasma but can be sensitive to certain enzymes.[7] |
Note: The data presented are representative values compiled from multiple sources and should be considered illustrative. Actual stability is highly dependent on the specific antibody, payload, and full linker structure.
Table 2: Drug-to-Antibody Ratio (DAR) Stability in Human Plasma
| Linker Technology | Initial DAR | DAR at Day 7 | % DAR Loss | Primary Instability Mechanism & References |
| This compound | 3.9 | 3.6 | ~8% | Generally stable covalent bond. |
| Maleimide (SMCC) | 3.8 | 1.9 | ~50% | Thioether exchange via retro-Michael reaction.[8] |
| Valine-Citrulline (VC) | 3.8 | 3.3 | ~13% | Susceptibility to plasma carboxylesterases in some species.[7] |
Experimental Protocols
Accurate assessment of ADC stability requires robust and standardized experimental protocols.[1]
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.[1][5]
Materials:
-
Test ADC (with this compound linker) and comparator ADCs.
-
Frozen plasma from relevant species (e.g., human, mouse, rat).[6]
-
Phosphate-buffered saline (PBS) as a control matrix.
-
Immunoaffinity capture beads (e.g., Protein A/G).
-
LC-MS system.
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADCs to a final concentration of 100 µg/mL in the plasma. Prepare a parallel control sample in PBS. Incubate all samples at 37°C.[1][5][7]
-
Time-Point Sampling: Collect aliquots of the plasma and PBS mixtures at specified time points (e.g., 0, 24, 72, and 168 hours).[1] Immediately store samples at -80°C until analysis.[7]
-
Sample Processing (for DAR Analysis):
-
Thaw samples and add immunoaffinity beads to capture the ADC.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the captured ADC.
-
-
Analysis by LC-MS: Analyze the eluted ADC samples by liquid chromatography-mass spectrometry to determine the average DAR at each time point.[1][6][9] The decrease in average DAR over time reflects the rate of payload deconjugation.[2][5]
-
Analysis of Free Payload: Precipitate plasma proteins from a separate aliquot (e.g., with acetonitrile) and analyze the supernatant by LC-MS to quantify the concentration of released free payload.[10]
Visualizations
Experimental and Logical Workflows
To clarify the processes involved in stability assessment, the following diagrams illustrate the experimental workflow and the rationale behind linker choice.
Caption: Workflow for the in vitro plasma stability assay.[1]
Caption: Logical relationship between linker choice and ADC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Assay [iqbiosciences.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of m-PEG7-aldehyde: A Procedural Guide
For researchers, scientists, and professionals in the fast-paced world of drug development, the proper management and disposal of specialized chemical reagents like m-PEG7-aldehyde are paramount. Adherence to strict disposal protocols is not only a regulatory requirement but also a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, offering a clear, step-by-step framework for the proper disposal of this compound.
Core Safety and Handling Principles
Before beginning any work with this compound, ensure you are in a well-ventilated area, preferably within a fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental exposure, follow standard first aid procedures and seek medical attention if necessary.
Quantitative Safety Data Summary
The following table summarizes key safety and handling parameters for compounds structurally related to this compound. This information is crucial for understanding the potential hazards and for the correct handling and storage of waste.
| Parameter | Guideline | Source Compounds |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn. | Polyethylene glycol monomethyl ether, m-PEG3-aldehyde[1][2] |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1][2] | Polyethylene glycol monomethyl ether, m-PEG3-aldehyde[1][2] |
| Storage of Waste | Store in a tightly closed and clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] | Polyethylene glycol monomethyl ether[1] |
| Spill Response | For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal. Avoid dispersal of spilled material into waterways, drains, or soil.[1] | Polyethylene glycol monomethyl ether, Polyethylene glycol[1] |
| Hazard Classification | Generally not classified as a hazardous waste. However, some related compounds can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] | Polyethylene glycol, m-PEG3-aldehyde, Amino-PEG7-t-butyl ester[1][2][3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its associated waste is through an approved chemical waste disposal service.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container. Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Be mindful of solvent compatibility and consult your institution's EHS guidelines for specific instructions on mixing solvent wastes. Do not dispose of aqueous solutions down the drain, as some related compounds are toxic to aquatic life.[3]
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound should be placed in the solid hazardous waste container.
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.
-
2. Container Management:
-
Ensure all waste containers are securely sealed and properly labeled with the full chemical name ("this compound"), concentration (if in solution), and the date of accumulation.
-
Store waste containers in a designated secondary containment area that is away from incompatible materials.
3. Professional Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
References
Personal protective equipment for handling m-PEG7-aldehyde
Hazard Summary:
Based on data from similar compounds such as m-PEG3-aldehyde, m-PEG7-aldehyde should be handled as a hazardous chemical.[1] Key potential hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical for the safe handling of this compound at all stages.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A full face shield is recommended when pouring or if splashes are likely.[1][2] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3] Inspect gloves for integrity before each use.[3] | Prevents direct skin contact, which can cause irritation. Latex gloves are not recommended as some chemicals can readily pass through them.[2] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for significant splashing, consider a chemical-resistant apron or coveralls.[2] | Minimizes the risk of accidental skin contact.[3] |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation, such as in a chemical fume hood.[3][4] In case of a spill or when handling large quantities, a suitable respirator may be required.[2] | Minimizes inhalation of any potential vapors, which may cause respiratory irritation. |
Operational Plan: Handling Protocol
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Spill Response:
-
Final Disposal:
Experimental Workflow and Safety Precautions
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
